Product packaging for (3-formylthiophen-2-yl)boronic Acid(Cat. No.:CAS No. 17303-83-2)

(3-formylthiophen-2-yl)boronic Acid

Cat. No.: B100155
CAS No.: 17303-83-2
M. Wt: 155.97 g/mol
InChI Key: HYXMHAHVUFTVFZ-UHFFFAOYSA-N
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Description

(3-formylthiophen-2-yl)boronic Acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BO3S B100155 (3-formylthiophen-2-yl)boronic Acid CAS No. 17303-83-2

Properties

IUPAC Name

(3-formylthiophen-2-yl)boronic acid
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InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMHAHVUFTVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378454
Record name (3-Formylthiophen-2-yl)boronic acid
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Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17303-83-2
Record name 3-Formyl-2-thiopheneboronic acid
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Record name (3-Formylthiophen-2-yl)boronic acid
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Record name 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for (3-formylthiophen-2-yl)boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The primary synthetic route involves a lithium-halogen exchange reaction followed by borylation.

Chemical Properties and Applications

This compound is a stable, solid organic compound. Its utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, where it serves as a versatile partner to introduce the 3-formylthiophen-2-yl moiety into various molecular scaffolds. This is of significant interest in the development of novel pharmaceuticals and organic electronic materials.

PropertyValue
Molecular Formula C₅H₅BO₃S
Molecular Weight 155.97 g/mol
Appearance White to off-white solid
CAS Number 17303-83-2

Synthetic Pathway Overview

The most common and effective method for the synthesis of this compound involves a two-step process starting from 2-bromo-3-formylthiophene. The core of this synthesis is a lithium-halogen exchange, which generates a highly reactive organolithium intermediate. This intermediate is then quenched with a trialkyl borate ester to form the boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid. The presence of the aldehyde functionality necessitates careful control of reaction conditions, particularly temperature, to avoid unwanted side reactions.

Synthesis_Workflow Start 2-Bromo-3-formylthiophene Organolithium 3-Formyl-2-thienyllithium (in situ) Start->Organolithium  n-BuLi or s-BuLi  THF, -78 °C BoronateEster Boronate Ester Intermediate Organolithium->BoronateEster  Trialkyl borate  (e.g., B(OiPr)₃)  -78 °C to RT FinalProduct This compound BoronateEster->FinalProduct  Aqueous acidic workup  (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of aryl boronic acids via lithium-halogen exchange.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-3-formylthiophene191.041.0 g5.23
Anhydrous Tetrahydrofuran (THF)-20 mL-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.062.3 mL5.75
Triisopropyl borate188.081.45 mL6.28
2 M Hydrochloric Acid (HCl)-As needed-
Diethyl ether-For extraction-
Brine-For washing-
Anhydrous Magnesium Sulfate (MgSO₄)-For drying-

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-formylthiophene (1.0 g, 5.23 mmol) and anhydrous tetrahydrofuran (20 mL). The flask is flushed with nitrogen, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: To the cooled and stirred solution, n-butyllithium (2.3 mL of a 2.5 M solution in hexanes, 5.75 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 30 minutes.

  • Borylation: Triisopropyl borate (1.45 mL, 6.28 mmol) is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford this compound as a solid.

Expected Yield:

Yields for this type of reaction can vary but are typically in the range of 60-80%.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Tetrahydrofuran must be thoroughly dried before use, as organolithium reagents react violently with water.

  • Temperature Control: Maintaining a low temperature during the lithium-halogen exchange is crucial to prevent side reactions with the aldehyde functionality.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the purity requirements of their specific application.

physical and chemical properties of (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-formylthiophen-2-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a thiophene ring functionalized with both a formyl (aldehyde) group and a boronic acid moiety, makes it a highly valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The thiophene core imparts specific electronic properties, while the dual functionality of the formyl and boronic acid groups allows for a wide range of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and detailed experimental protocols related to this compound.

Physical and Chemical Properties

This compound is typically a solid, with its appearance ranging from white to pale yellow or even light green, often in the form of a powder or crystalline solid.[1][2] It is known to be sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[3] Due to the polar boronic acid group, it exhibits solubility in polar organic solvents such as methanol and can be slightly soluble in water.[3][4] It is important to note that this compound may exist in equilibrium with its anhydride (a boroxine).

Table 1: Physical and Chemical Data for this compound
PropertyValueReference(s)
Molecular Formula C₅H₅BO₃S[1][5]
Molecular Weight 155.97 g/mol [5]
CAS Number 17303-83-2[5]
Appearance White to light orange to green powder or crystals[1][2]
Melting Point 330 °C (decomposition)[2][3]
Solubility Soluble in polar solvents (e.g., methanol), slightly soluble in water.[3][4]
pKa (Predicted) 8.07 ± 0.53[3]
Storage Conditions 2-8 °C, under inert atmosphere[2][3]
Table 2: Computed Molecular Descriptors
DescriptorValueReference(s)
IUPAC Name This compound[5]
InChI InChI=1S/C₅H₅BO₃S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H[5]
InChIKey HYXMHAHVUFTVFZ-UHFFFAOYSA-N[5]
Canonical SMILES C1=CSC(=C1C=O)B(O)O[5]
Topological Polar Surface Area 85.8 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of its two functional groups: the boronic acid and the aldehyde.

  • Boronic Acid Group: This moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[2]

  • Aldehyde Group: The formyl group can participate in a wide array of classical aldehyde reactions, including nucleophilic additions, reductive aminations, Wittig reactions, and condensations. This allows for further elaboration of the thiophene core after the boronic acid has been utilized in a coupling reaction.

  • Protodeboronation: A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be promoted by acidic or basic conditions and elevated temperatures.

Key Applications:

  • Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents. The thiophene scaffold is a known bioisostere for a phenyl ring and is present in numerous approved drugs.

  • Materials Science: Used in the fabrication of advanced materials such as conductive polymers and organic semiconductors for electronic devices.[2]

  • Organic Synthesis: A versatile intermediate for constructing complex molecular architectures.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is a generalized procedure based on standard lithiation-borylation methods for preparing arylboronic acids, as a specific detailed synthesis was not found in the provided search results. This method involves the protection of the reactive aldehyde, followed by a halogen-metal exchange, borylation, and deprotection.

Step 1: Acetal Protection of 2-bromo-3-formylthiophene

  • To a solution of 2-bromo-3-formylthiophene (1.0 eq) in anhydrous toluene (approx. 0.5 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected 2-bromo-3-(1,3-dioxolan-2-yl)thiophene, which can be used in the next step without further purification.

Step 2: Lithiation and Borylation

  • The protected thiophene from Step 1 (1.0 eq) is dissolved in anhydrous diethyl ether or THF (approx. 0.2 M) in a flame-dried, three-necked flask under an argon atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

  • The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C.

  • The mixture is stirred vigorously for 2-4 hours at room temperature to effect hydrolysis of both the borate ester and the acetal.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-bromo-3-formylthiophene step1 Acetal Protection (Ethylene Glycol, p-TsOH) start->step1 step2 Lithiation (n-BuLi, -78 °C) step1->step2 step3 Borylation (Triisopropyl borate) step2->step3 step4 Hydrolysis & Deprotection (Aqueous HCl) step3->step4 step5 Purification (Recrystallization/Chromatography) step4->step5 end_product Product: This compound step5->end_product

Synthesis of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or n-propanol/water mixture)

Procedure:

  • To a dry Schlenk flask or round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the palladium catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The solvent is added, followed by the aqueous base solution.

  • The reaction mixture is heated to reflux (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-12 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent (2-3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base & Solvent inert Establish Inert Atmosphere (Ar or N₂) reactants->inert heat Heat to Reflux (80-110 °C) inert->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form oligomers, which may lead to broad peaks; using methanol-d₄ can sometimes help by forming the dimethyl boronate ester in situ, resulting in sharper spectra.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters might include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR, a larger number of scans will be required.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Ensure the sample is dry.

  • For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic peaks to observe would include the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1670 cm⁻¹), and various C-H and C=C stretches from the thiophene ring.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. As it is air-sensitive, storage under an inert gas like argon or nitrogen is recommended.

Conclusion

This compound is a powerful synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an invaluable tool for synthetic chemists. By following the detailed protocols and safety guidelines outlined in this guide, researchers can effectively utilize this compound to construct novel and complex molecular architectures.

References

In-depth Technical Guide to the Spectroscopic Analysis of (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-formylthiophen-2-yl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a valuable building block in organic synthesis. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the aldehyde group offers a site for a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions. A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and monitoring its reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.

Molecular Structure and NMR Spectroscopy

The structure of this compound gives rise to a distinct pattern in its ¹H and ¹³C NMR spectra. The thiophene ring contains two vicinal aromatic protons, and the molecule also possesses an aldehydic proton and labile protons from the boronic acid's hydroxyl groups.

It is important to note that obtaining high-resolution NMR spectra for boronic acids can sometimes be challenging. These compounds have a propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to broadened peaks in the NMR spectrum. The extent of boroxine formation can be influenced by factors such as concentration, solvent, and the presence of water.

Quantitative NMR Data

A comprehensive search of available scientific literature and spectral databases did not yield a complete, assigned set of experimental ¹H and ¹³C NMR data for this compound. While the compound is commercially available, detailed spectral assignments have not been published in the resources accessed. Therefore, the following tables are based on predicted values and analysis of related structures. These should be used as a guide and may not perfectly match experimental values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~10.0 - 10.5Singlet-H-C(O) (Aldehyde)
~7.8 - 8.2Doublet~5.0H-5 (Thiophene)
~7.2 - 7.6Doublet~5.0H-4 (Thiophene)
~5.0 - 7.0Broad Singlet-B(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~185 - 190C=O (Aldehyde)
~145 - 150C-3 (Thiophene)
~138 - 142C-5 (Thiophene)
~130 - 135C-4 (Thiophene)
Not typically observedC-2 (Thiophene, attached to Boron)

Note: The carbon atom directly attached to the boron atom (C-2) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation induced by the boron nucleus.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following general protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: A polar, aprotic deuterated solvent such as DMSO-d₆ is often preferred for boronic acids as it can help to break up the trimeric boroxine structure through hydrogen bonding. Alternatively, CDCl₃ can be used, but solubility may be lower, and boroxine formation may be more prevalent. Adding a small amount of D₂O can sometimes sharpen the B(OH)₂ signals or cause them to exchange and disappear.

  • Concentration: Prepare a dilute solution (e.g., 5-10 mg in 0.5-0.7 mL of solvent) to minimize intermolecular interactions and reduce the likelihood of boroxine formation.

  • Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion.

  • Acquisition Parameters for ¹H NMR:

    • A standard pulse sequence for ¹H NMR acquisition should be used.

    • The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • A proton-decoupled ¹³C NMR experiment is standard.

    • A sufficient relaxation delay should be used to ensure quantitative observation of all carbon signals, although the carbon attached to boron may still be difficult to detect.

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting the NMR spectra for this compound can be visualized as a logical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Weigh Compound (5-10 mg) B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Sample in NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Acquire 2D NMR (COSY, HSQC/HMBC) if needed E->F G Process Spectra (Fourier Transform, Phasing, Baseline Correction) H Integrate 1H Signals G->H I Assign Chemical Shifts and Coupling Constants H->I J Correlate 1H and 13C Signals I->J K Tabulate Spectral Data J->K L Confirm Structure K->L

Caption: Workflow for NMR analysis of this compound.

This in-depth guide provides a framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. While experimental data is not currently available in published literature, the provided information on expected spectral characteristics and experimental protocols will aid researchers in the successful characterization of this important synthetic building block.

A Technical Guide to (3-formylthiophen-2-yl)boronic acid: A Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-formylthiophen-2-yl)boronic acid, a versatile heterocyclic building block. It covers the compound's chemical identity, physicochemical properties, and its primary applications in synthetic chemistry, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols and data are presented to support its use in research and development settings.

Nomenclature and Chemical Identity

This compound is an organic compound featuring a thiophene ring substituted with a formyl group and a boronic acid functional group. Its official IUPAC name is this compound.[1][2][3] It is widely used in organic synthesis, particularly as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1][2][3]
CAS Number 17303-83-2[1][4][5]
Molecular Formula C₅H₅BO₃S[1][4][5]
SMILES O=Cc1cscc1B(O)O[1][5]

| InChIKey | HYXMHAHVUFTVFZ-UHFFFAOYSA-N[1][5] |

Physicochemical and Spectroscopic Data

The compound is typically supplied as a solid, ranging in color from white to pale yellow or green.[4][5] It is known to be air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[6] While it is slightly soluble in water, it sees extensive use in organic solvents common for cross-coupling reactions.[6]

Table 2: Physicochemical Properties

Property Value
Molecular Weight 155.97 g/mol [1][6]
Appearance White to cream or pale yellow crystalline powder[4][5]
Melting Point 330 °C (decomposes)[4][6]
Solubility Slightly soluble in water[6]

| pKa (Predicted) | 8.07 ± 0.53[6] |

Table 3: Spectroscopic Data Summary

Technique Data
Proton NMR (¹H NMR) Conforms to the expected structure[5]
Infrared (IR) Spectroscopy Data available; conforms to structure[2]

| Mass Spectrometry (MS) | Data available; conforms to structure[2] |

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary and most significant application of this compound is its function as a nucleophilic reagent in the Suzuki-Miyaura cross-coupling reaction.[4][6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The presence of both a formyl handle and the boronic acid on the thiophene ring makes this compound a bifunctional building block, allowing for subsequent chemical modifications.

The general workflow for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_input Reactants Reactants (Aryl Halide + Boronic Acid) Reactants->midpoint Setup Reaction Setup (Solvent, Base) Setup->midpoint Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->midpoint Heating Heating (e.g., 80-100°C) Quench Workup (Quenching, Extraction) Heating->Quench Reaction Completion Purify Purification (Column Chromatography) Quench->Purify Product Final Product (Coupled Biaryl) Purify->Product midpoint->Heating Add Catalyst

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. This protocol is adapted from established methods for similar thienylboronic acids and serves as a starting point for optimization.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • Flask Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.5 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final coupled product.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated area or fume hood. Avoid inhaling dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Keep the container tightly closed. Store in a cool, dry, and dark place under an inert atmosphere, as the compound is air-sensitive.[6] A freezer is recommended for long-term storage.[6]

References

An In-depth Technical Guide to (3-formylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-formylthiophen-2-yl)boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its application, and outlines its significance in the development of novel bioactive molecules and advanced materials.

Core Properties of this compound

This compound is a versatile organoboron compound valued for its role in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a thiophene ring with a formyl group, makes it a valuable precursor in the synthesis of complex organic molecules.

PropertyValueReference
CAS Number 17303-83-2[1][2][3]
Molecular Formula C₅H₅BO₃S[1][2][3]
Molecular Weight 155.97 g/mol [1][3]
Appearance White to cream or pale yellow crystals or powder[2]
Melting Point 330 °C (decomposes)[3]
IUPAC Name This compound[1]

Applications in Organic Synthesis

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical and materials science industries to synthesize biaryl and heteroaryl compounds. The thiophene moiety is a common structural motif in many biologically active molecules, where it can serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.

Experimental Protocols

Below are representative experimental protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols are adaptable and may require optimization based on the specific substrates used.

Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl halides and provides a reliable method for the synthesis of 3-aryl-2-formylthiophenes.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and the synthesis of compound libraries, significantly reducing reaction times.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with a thienylboronic acid, demonstrating the versatility of this class of reagents.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10015~56
23-ChloroindazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10015~80
34-BromoanisoleXPhos Pd-G4K₃PO₄Dioxane40<0.5>95
44-ChlorotoluenePd precatalystK₃PO₄THF/H₂O400.593
52-ChloropyridinePd precatalystK₃PO₄THF/H₂O400.585

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate base Base base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in a research setting.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, This compound, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterize Product: NMR, MS, etc. purification->characterization end End characterization->end

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

References

Formyl-Substituted Thiophene Boronic Acids: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formyl-substituted thiophene boronic acids are a class of bifunctional organic compounds that have emerged as indispensable building blocks in modern organic synthesis and drug discovery. Their structure, which combines the aromatic thiophene ring, a reactive formyl (aldehyde) group, and a versatile boronic acid moiety, makes them highly valuable intermediates. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds.[1][2] Simultaneously, the formyl group serves as a synthetic handle for a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions.[3] This unique combination allows for the streamlined synthesis of complex molecular architectures, making these reagents particularly sought after in the development of pharmaceuticals, advanced materials, and agrochemicals.[1][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of key formyl-substituted thiophene boronic acids, with a focus on practical experimental details and their role in drug development.

Physicochemical Properties of Key Isomers

The position of the formyl and boronic acid groups on the thiophene ring significantly influences the compound's reactivity and physical properties. The most commonly utilized isomers are 5-formyl-2-thiopheneboronic acid and 2-formyl-3-thiopheneboronic acid. Their key properties are summarized below.

Property5-Formyl-2-thiopheneboronic acid2-Formyl-3-thiopheneboronic acidReference
CAS Number 4347-33-54347-31-3[5]
Molecular Formula C₅H₅BO₃SC₅H₅BO₃S[5]
Molecular Weight 155.97 g/mol 155.97 g/mol [5]
Appearance Off-white to yellow solidPale yellow to light brown solid[3][6]
Melting Point 132-135 °C167-193 °C[6]
SMILES O=Cc1ccc(s1)B(O)OO=Cc1sccc1B(O)O[6]
InChIKey DEQOVKFWRPOPQP-UHFFFAOYSA-NBBENFHSYKBYWJX-UHFFFAOYSA-N[6]

Synthesis and Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of formyl-substituted thiophene boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction facilitates the formation of a C-C bond between the thiophene ring and various aryl or heteroaryl halides, providing a direct route to complex biaryl structures that are prevalent in many biologically active molecules.[8] However, reactions involving thienylboronic acids can be challenging due to competing protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9]

Successful coupling hinges on the careful selection of catalyst, base, and solvent system to maximize the yield of the desired product while suppressing side reactions.[7][9] Studies have shown that highly active palladium catalysts, such as those employing bulky phosphine ligands like XPhos, are particularly effective.[7]

Suzuki_Miyaura_Workflow start Reactant Mixture (Aryl Halide, Boronic Acid, Base) reaction Inert Atmosphere & Heat (Catalyst Addition, e.g., Pd-XPhos) start->reaction 1. Setup quench Reaction Quench (e.g., aq. NH4Cl) reaction->quench 2. Reaction extract Workup (Organic Extraction) quench->extract 3. Quenching purify Purification (Column Chromatography) extract->purify 4. Isolation product Final Product purify->product 5. Purification PARP_Inhibition ssb Single-Strand DNA Break parp PARP-1 Enzyme ssb->parp recruits repair DNA Repair parp->repair activates apoptosis Cell Death (Apoptosis) parp->apoptosis leads to survival Cell Survival repair->survival inhibitor Inhibitor (from Thiophene Boronic Acid) inhibitor->parp blocks Applications core Formyl-Thiophene Boronic Acid suzuki Suzuki-Miyaura Coupling core->suzuki Boronic Acid Reactivity deriv Formyl Group Derivatization core->deriv Aldehyde Reactivity pharma Pharmaceuticals suzuki->pharma materials Advanced Materials suzuki->materials deriv->pharma inhibitors Enzyme Inhibitors (e.g., PARP-1) pharma->inhibitors oled OLEDs & Conductive Polymers materials->oled

References

The Intricacies of Reactivity: A Technical Guide to (3-formylthiophen-2-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable in the assembly of complex biaryl and heteroaryl structures that form the core of numerous pharmaceuticals and advanced materials.[1][2] Within the diverse arsenal of organoboron reagents, heteroaryl boronic acids present unique challenges and opportunities. This technical guide provides an in-depth analysis of the reactivity of (3-formylthiophen-2-yl)boronic acid , a key building block in medicinal and materials chemistry.[3] By examining its structural and electronic properties in comparison to other boronic acids—including its isomers, parent thiopheneboronic acids, and archetypal phenylboronic acid—we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness its synthetic potential. This guide will dissect the mechanistic nuances governing its performance, address the prevalent challenge of protodeboronation, and provide validated protocols to optimize reaction outcomes.

Introduction: The Unique Profile of this compound

This compound is a bifunctional reagent characterized by a thiophene ring substituted with a boronic acid at the 2-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups imparts a distinct reactivity profile governed by a confluence of electronic and steric effects.

  • Electronic Effects : The thiophene ring, a π-rich five-membered heterocycle, generally acts as an effective nucleophilic partner in the Suzuki-Miyaura coupling. However, the presence of the strongly electron-withdrawing formyl group significantly modulates the electronic character of the ring. This deactivation reduces the nucleophilicity of the ipso-carbon attached to the boron atom, which can impede the critical transmetalation step of the catalytic cycle.[4][5]

  • Steric and Positional Effects : The ortho-relationship between the formyl group and the boronic acid is of paramount importance. This proximity can lead to intramolecular interactions, potentially influencing the conformation of the boronic acid and its approach to the palladium center.[6][7] Furthermore, 2-substituted heteroaryl boronic acids are known to be particularly susceptible to decomposition pathways, most notably protodeboronation, a challenge that must be carefully managed.[8][9]

This guide will systematically explore how these intrinsic features dictate the compound's behavior in comparison to other boronic acids.

The Mechanistic Landscape: Suzuki-Miyaura Coupling

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the specific reactivity of any boronic acid. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII trans-Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ Base->Boronate Activation PdII_R trans-Ar-Pd(II)-R(L_n) Transmetalation->PdII_R Boronate->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step can vary, but for electron-deficient boronic acids like this compound, transmetalation is often the kinetic bottleneck. The process requires the activation of the neutral trigonal boronic acid by a base to form a more nucleophilic, anionic tetrahedral boronate complex ([ArB(OH)₃]⁻).[11] The reduced electron density on the thiophene ring caused by the formyl group makes this activation less efficient and slows the transfer of the aryl group from boron to palladium.

Comparative Reactivity Analysis

The utility of a boronic acid is best understood through comparison. The following sections analyze the reactivity of this compound against key benchmarks.

vs. Phenylboronic Acid: The Effect of the Heteroaryl Ring and Substitution

Phenylboronic acid is the archetypal substrate for Suzuki-Miyaura coupling. It is relatively stable and reactive. In contrast, this compound introduces two key differences: the thiophene core and the electron-withdrawing formyl group.

  • Nucleophilicity : Phenylboronic acid is generally more nucleophilic than its formyl-substituted thiophene counterpart. This translates to faster transmetalation and often allows for the use of milder bases and lower catalyst loadings to achieve high yields.

  • Stability : While all boronic acids are susceptible to protodeboronation, the issue is particularly acute for heteroaryl boronic acids.[8][9] The C-B bond in thiopheneboronic acids is often weaker and more prone to cleavage, a tendency exacerbated by the electronic effects of the formyl group.

vs. Thiophene-2-boronic Acid and Thiophene-3-boronic Acid: The Impact of the Formyl Group

Comparing the title compound to its unsubstituted parent structures reveals the profound impact of the formyl substituent.

  • Reactivity : Thiophene-2-boronic acid and thiophene-3-boronic acid are significantly more reactive than this compound. The absence of the deactivating formyl group results in a more electron-rich thiophene ring, facilitating the transmetalation step.

  • Protodeboronation : While thiopheneboronic acids are inherently prone to protodeboronation, the electron-withdrawing nature of the formyl group can increase the rate of this side reaction under certain conditions.[4]

vs. (5-formylthiophen-2-yl)boronic Acid: An Isomeric Case Study

The constitutional isomer, (5-formylthiophen-2-yl)boronic acid, provides the most direct comparison. A detailed study on its coupling with 4-bromoanisole highlights several key factors that are directly translatable to the 3-formyl isomer.[12] The key difference lies in the position of the electron-withdrawing group relative to the C-B bond. In the 5-formyl isomer, the deactivating effect is transmitted through the π-system of the ring. In the 3-formyl isomer, the effect is more immediate due to its ortho position, leading to a more pronounced inductive and steric influence.

Quantitative Performance Data

The following tables summarize typical yields for Suzuki-Miyaura couplings, providing a quantitative basis for comparing the reactivity of different boronic acids. It is critical to note that direct comparisons are challenging as optimal conditions (catalyst, ligand, base, solvent) vary between substrates. The data is synthesized from multiple sources to provide a representative overview.

Table 1: Comparative Yields in Coupling with Aryl Bromides

EntryBoronic AcidAryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80~95%[13][14]
2Thiophene-3-boronic Acid4-ChloroanisolePd(dppf)Cl₂Na₂CO₃Toluene/n-PrOH10091%[15]
3Thiophene-3-boronic Acid1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂K₃PO₄Dioxane8076%[16]
4(5-formylthiophen-2-yl)boronic acid4-BromoanisoleXPhos Pd-G4 (2 mol%)K₃PO₄Dioxane40>95%[12]
5(5-formylthiophen-2-yl)boronic acid4-BromoanisolePd(OAc)₂ / SPhos (5 mol%)K₂CO₃Dioxane/H₂O100~50%[12]

Analysis: The data clearly illustrates the challenges. While unsubstituted boronic acids (Entries 1-3) perform well with standard catalysts, the electron-deficient (5-formylthiophen-2-yl)boronic acid (Entries 4-5) requires a highly active, specialized catalyst system (like an XPhos precatalyst) to achieve high yields under mild conditions.[12] Standard conditions lead to significantly lower conversion, likely due to a combination of slow transmetalation and competing protodeboronation.

The Critical Challenge: Protodeboronation

Protodeboronation, the protonolysis of the C-B bond, is the most common and detrimental side reaction in couplings involving heteroaryl boronic acids.[8] For this compound, this process competes directly with the desired cross-coupling, consuming the starting material and reducing product yield.

Protodeboronation cluster_path Competing Pathways Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Pd Catalyst, Base, Ar-X SideReaction Protodeboronation Start->SideReaction H⁺ Source (e.g., H₂O), Base Product Desired Biaryl Product Coupling->Product Byproduct 3-Formylthiophene SideReaction->Byproduct

Caption: Competing reaction pathways for this compound.

Mechanistic Drivers of Protodeboronation

The reaction is catalyzed by both acid and base.[4] In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is most relevant. The rate is highly pH-dependent, often accelerating significantly at the high pH values used in many coupling protocols.[9] Thienylboronic acids are particularly susceptible under these conditions.[9]

Strategies for Mitigation

Successfully coupling this compound hinges on kinetically favoring the Suzuki-Miyaura pathway over protodeboronation.

  • Use of Boronic Esters : Converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These esters exhibit greater stability and undergo slow hydrolysis under the reaction conditions, maintaining a low instantaneous concentration of the sensitive free boronic acid.[8]

  • Highly Active Catalysts : Employing modern, highly active palladium precatalysts, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can dramatically accelerate the rate of cross-coupling.[12] If the rate of transmetalation is sufficiently fast, it can outcompete the slower protodeboronation pathway.

  • Choice of Base and Solvent : Using milder, non-aqueous bases (e.g., KF, Cs₂CO₃) and anhydrous solvents can suppress the rate of protodeboronation, which requires a proton source.[8][17]

  • Temperature Control : Lowering the reaction temperature can disproportionately slow the rate of protodeboronation compared to the catalyzed cross-coupling, thereby improving the product-to-byproduct ratio.[8]

Experimental Protocols and Methodologies

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides, adapted from optimized conditions for the closely related 5-formyl isomer.[12] Optimization for specific substrates is highly recommended.

Protocol 1: High-Yield Coupling Using a Palladium Precatalyst

Protocol_Workflow cluster_protocol Experimental Workflow Setup 1. Reaction Setup - Oven-dried Schlenk flask - Stir bar Reagents 2. Add Solids - Aryl Bromide (1.0 equiv) - this compound (1.5 equiv) - K₃PO₄ (2.0 equiv) Setup->Reagents Catalyst 3. Add Catalyst - XPhos Pd G4 Precatalyst (2 mol%) Reagents->Catalyst Atmosphere 4. Inert Atmosphere - Evacuate and backfill with Argon (3x) Catalyst->Atmosphere Solvent 5. Add Solvent - Degassed Dioxane Atmosphere->Solvent Reaction 6. Reaction - Stir at 40-60 °C - Monitor by TLC/LC-MS Solvent->Reaction Workup 7. Workup & Purification - Quench, Extract, Purify Reaction->Workup

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G4 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the XPhos Pd G4 precatalyst.

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent Addition : Add the degassed 1,4-dioxane via syringe.

  • Reaction : Place the flask in a preheated oil bath at 40-60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of celite. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

This compound is a valuable yet challenging reagent in Suzuki-Miyaura cross-coupling. Its reactivity is attenuated by the strong electron-withdrawing effect of the ortho-formyl group, which slows the critical transmetalation step and increases its susceptibility to protodeboronation. However, these challenges are not insurmountable. By leveraging a modern understanding of reaction mechanisms and applying optimized conditions—primarily the use of highly active palladium precatalysts and careful control of base, solvent, and temperature—this versatile building block can be used to efficiently construct complex molecular architectures. As catalyst technology continues to advance, the scope and utility of challenging boronic acids like this compound will undoubtedly expand, further empowering innovation in drug discovery and materials science.

References

Solubility Profile of (3-formylthiophen-2-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of (3-formylthiophen-2-yl)boronic acid in common organic solvents. Understanding the solubility of this compound is critical for its application in various synthetic procedures, particularly in Suzuki-Miyaura cross-coupling reactions, and for its handling and purification. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this guide combines qualitative information with predicted solubility trends based on structurally analogous compounds. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The molecular structure of this compound, featuring a polar boronic acid group and a formyl group, alongside a less polar thiophene ring, suggests a nuanced solubility profile. The boronic acid moiety can engage in hydrogen bonding, which typically enhances solubility in protic solvents.

Predicted Solubility of this compound

Based on the solubility of structurally similar compounds such as thiophene-2-boronic acid and phenylboronic acid, the following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that these are estimations and experimental verification is recommended.

Solvent ClassSolventPredicted SolubilityRationale
Protic Solvents MethanolHighThiophene-2-boronic acid is known to be soluble in methanol[1]. The presence of the polar formyl and boronic acid groups, capable of hydrogen bonding, should lead to high solubility.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute.
IsopropanolModerate to HighWhile still a protic solvent, the increased hydrocarbon character of isopropanol might slightly reduce solubility compared to methanol and ethanol.
Aprotic Polar Solvents AcetoneHighPhenylboronic acid exhibits high solubility in ketones[2][3]. The polar carbonyl group of acetone can interact favorably with the polar groups of the solute.
Tetrahydrofuran (THF)HighPhenylboronic acid is highly soluble in ethers[2][3]. THF is a polar aprotic solvent that is a good solvent for many organometallic reagents.
Ethyl AcetateModerateAs a polar aprotic solvent, ethyl acetate should be a reasonably good solvent, though perhaps less effective than more polar solvents like acetone or THF.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent and is generally an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighDMSO is another highly polar aprotic solvent known for its exceptional solvating power for a variety of organic molecules.
Aprotic Nonpolar Solvents TolueneLow to ModerateThe aromatic nature of toluene may provide some interaction with the thiophene ring, but the overall nonpolar character is expected to limit solubility.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. Phenylboronic acid has very low solubility in hydrocarbons[2][3].
Halogenated Solvents Dichloromethane (DCM)ModeratePhenylboronic acid has moderate solubility in chloroform[2][3]. DCM, being a polar halogenated solvent, is expected to offer moderate solubility.
ChloroformModerateSimilar to dichloromethane, chloroform is expected to be a moderately effective solvent.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with temperature control

  • Syringe filters (0.2 µm, solvent-compatible)

  • Syringes

  • Pre-weighed vials for evaporation

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

  • Solvent Evaporation: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The result can be expressed in g/L or mg/mL.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The choice of solvent is crucial for the success of this reaction, as it must dissolve the reactants, catalyst, and base to a sufficient extent.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants Aryl Halide & This compound Setup Combine reactants, catalyst, base, and solvent in a flask Reactants->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Base (e.g., K2CO3, Cs2CO3) Base->Setup Solvent Solvent (e.g., Toluene, Dioxane, THF) Solvent->Setup Inert Degas and place under inert atmosphere (N2 or Ar) Setup->Inert Heating Heat the reaction mixture with stirring Inert->Heating Monitoring Monitor reaction progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Reaction Complete Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer (e.g., with MgSO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Isolated Product Purify->Product Characterize Characterize (NMR, MS, etc.) Product->Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key stages of a typical Suzuki-Miyaura coupling, from the initial setup of reagents to the final analysis of the purified product. The selection of an appropriate solvent, where this compound is sufficiently soluble, is a critical parameter at the outset of this process.

References

Synthesis of Boronic Acids from Thiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged scaffolds in drug design. Consequently, the efficient synthesis of functionalized thiophenes is of paramount importance. Thiophene-derived boronic acids and their esters are key intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds through versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of the primary synthetic routes to thiophene boronic acids, with a focus on practical experimental methodologies and quantitative data to aid in reaction planning and optimization.

Direct C-H Borylation of Thiophenes

Direct C-H activation followed by borylation has emerged as a powerful and atom-economical method for the synthesis of heteroaryl boronic esters. This approach avoids the pre-functionalization of the thiophene ring with a halide, which is often required in traditional methods. Several transition metal catalyst systems have been developed for this transformation, with Iridium-based catalysts being particularly prominent.[2][3]

Iridium-Catalyzed C-H Borylation

Iridium catalysts, typically in conjunction with a bidentate nitrogen ligand, have shown excellent activity and regioselectivity in the borylation of thiophenes.[1][2] The regioselectivity is often governed by steric factors, with borylation favoring the least hindered C-H bond. For 2-substituted thiophenes, borylation almost exclusively occurs at the 5-position.[2] In the case of 3-substituted thiophenes, a mixture of 2- and 5-borylated products is often observed, with the 5-isomer generally being the major product.[2]

Experimental Protocol: General Procedure for Iridium-Catalyzed Borylation of Thiophenes [2]

A nitrogen-flushed flask is charged with the thiophene derivative (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and a suitable iridium catalyst system, such as [Ir(COD)OMe]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%). Anhydrous solvent (e.g., n-hexane or THF) is added, and the reaction mixture is stirred at a specified temperature (often room temperature to 80 °C) for a designated time (typically 1-24 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thiophene boronate ester.

Table 1: Iridium-Catalyzed C-H Borylation of Substituted Thiophenes [2]

Thiophene SubstrateProduct(s)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
2-Methylthiophene5-Boryl-2-methylthiophene[Ir(COD)OMe]₂/dtbpyn-Hexane25195
2-Chlorothiophene5-Boryl-2-chlorothiophene[Ir(COD)OMe]₂/dtbpyn-Hexane25292
2-Bromothiophene5-Boryl-2-bromothiophene[Ir(COD)OMe]₂/dtbpyn-Hexane25289
3-Methylthiophene2-Boryl-3-methylthiophene & 5-Boryl-3-methylthiophene[Ir(COD)OMe]₂/dtbpyn-Hexane25193 (1:4 ratio)
3-Bromothiophene2-Boryl-3-bromothiophene & 5-Boryl-3-bromothiophene[Ir(COD)OMe]₂/dtbpyn-Hexane25285 (1:9 ratio)

Workflow for Iridium-Catalyzed C-H Borylation

G cluster_0 Catalytic Cycle Thiophene Thiophene Derivative Ox_add Oxidative Addition of C-H bond Thiophene->Ox_add Ir_cat [Ir(I)] Catalyst Ir_cat->Ox_add B2pin2 B₂pin₂ Transmetalation Transmetalation B2pin2->Transmetalation Ir_H_Th [Ir(III)-H(Thienyl)] Intermediate Ox_add->Ir_H_Th Ir_H_Th->Transmetalation Ir_Bpin_Th [Ir(III)-Bpin(Thienyl)] Intermediate Transmetalation->Ir_Bpin_Th HBpin HBpin Transmetalation->HBpin Red_elim Reductive Elimination Ir_Bpin_Th->Red_elim Red_elim->Ir_cat Regeneration Product Thiophene Boronate Ester Red_elim->Product G cluster_1 Suzuki-Miyaura Catalytic Cycle ArX Halothiophene (Ar-X) Ox_add_suzuki Oxidative Addition ArX->Ox_add_suzuki Pd0 Pd(0) Catalyst Pd0->Ox_add_suzuki ArPdX Ar-Pd(II)-X Ox_add_suzuki->ArPdX Transmetalation_suzuki Transmetalation ArPdX->Transmetalation_suzuki Boronic_acid Thiophene Boronic Acid (Ar'-B(OH)₂) Boronic_acid->Transmetalation_suzuki Base Base (e.g., OH⁻) Base->Transmetalation_suzuki ArPdAr Ar-Pd(II)-Ar' Transmetalation_suzuki->ArPdAr Red_elim_suzuki Reductive Elimination ArPdAr->Red_elim_suzuki Red_elim_suzuki->Pd0 Regeneration Product_suzuki Biaryl Product (Ar-Ar') Red_elim_suzuki->Product_suzuki

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a versatile and efficient route to biaryls, vinylarenes, and polyenes. (3-formylthiophen-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, as the resulting 2-formyl-3-arylthiophene core is a key scaffold in numerous biologically active molecules. For instance, substituted thiophenes are integral components of various kinase inhibitors, which are crucial in the development of targeted cancer therapies. These compounds often derive their efficacy from their ability to interact with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering a practical guide for researchers in drug discovery and development.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The data presented here serve as a foundation for comparison and optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O110680-90
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1004~85
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001275-85
44-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O11018~70
51-Iodo-3,5-bis(trifluoromethyl)benzenePd(PPh₃)₄Na₂CO₃DME/H₂O855>90
6Methyl 4-bromobenzoatePd(dppf)Cl₂K₂CO₃THF/H₂O908~88

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-formylthiophene.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (N2 or Ar Purge) A->B C Add Degassed Solvents and Palladium Catalyst B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent and Water F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Suzuki-Miyaura Coupling Experimental Workflow
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many small molecule inhibitors targeting kinases within this pathway, such as PI3K and Akt, incorporate heterocyclic scaffolds that can be synthesized via Suzuki-Miyaura coupling. The 3-aryl-2-formylthiophene motif can serve as a versatile intermediate for the elaboration of potent and selective kinase inhibitors.

The diagram below provides a simplified overview of the PI3K/Akt signaling pathway, highlighting the key components that are often targeted by inhibitors.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Thiophene-based Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->PI3K Inhibition

Targeting the PI3K/Akt Pathway with Thiophene-based Inhibitors

Application Notes and Protocols for Suzuki Coupling with (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental protocol for the Suzuki coupling of (3-formylthiophen-2-yl)boronic acid with various aryl halides. Thiophene moieties are significant structural motifs in many pharmaceuticals and functional materials, and this protocol offers a guideline for the synthesis of 2-aryl-3-formylthiophenes.

Heteroarylboronic acids, particularly those with electron-withdrawing groups like the formyl group on a thiophene ring, can be challenging coupling partners due to their propensity for protodeboronation under basic reaction conditions.[1][2] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.[3][4] Highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos), have shown great efficacy in these transformations.[1][2][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the Suzuki coupling of this compound with various aryl halides. These examples provide a starting point for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001685
21-Bromo-4-chlorobenzenePd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1001278
32-Bromopyridine[Pd(allyl)Cl]₂ (1)XPhos (2.5)K₃PO₄ (2)t-AmylOH110492
44-ChlorotolueneXPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O (10:1)801865
51-Iodo-3-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (3:1)90888

Note: Yields are for isolated products after purification.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of Toluene and Water) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-formylthiophene product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (e.g., 100°C) Solvent->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water - Extract Aqueous Layer Monitor->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Characterize Characterization: (NMR, MS) Purify->Characterize End End Product Characterize->End

References

Application Notes and Protocols for the Use of (3-formylthiophen-2-yl)boronic Acid in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (3-formylthiophen-2-yl)boronic acid as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The document details the synthetic pathways, experimental protocols, and expected performance characteristics of materials derived from this versatile thiophene-based precursor.

Introduction: The Role of this compound in OLEDs

This compound is an organoboron compound featuring a thiophene ring functionalized with both a boronic acid group and a formyl (aldehyde) group.[1] This unique combination of functionalities makes it a highly valuable intermediate in the synthesis of organic semiconductors for OLED applications.[1]

  • Thiophene Core: The thiophene ring is an electron-rich aromatic heterocycle that serves as an excellent building block for conjugated systems. Its inclusion in organic electronic materials can enhance charge transport properties and influence the emission characteristics of the final device.[2]

  • Boronic Acid Group: The boronic acid moiety is primarily utilized for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex π-conjugated molecules that are fundamental to the performance of OLEDs.[3]

  • Formyl Group: The aldehyde functionality provides a site for further molecular elaboration. It can undergo a variety of chemical transformations, such as condensation and reduction reactions, allowing for the synthesis of a diverse range of complex molecular architectures with tailored properties.[1]

The strategic use of this compound allows for the precise engineering of molecular structures to fine-tune the electronic and optical properties of OLED materials, including their emission color, quantum efficiency, and operational stability.[3]

Key Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in OLED material synthesis is through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the thiophene ring of the boronic acid and an aryl or heteroaryl halide. The general scheme for this reaction is depicted below.

Suzuki_Coupling reactant1 This compound product π-conjugated OLED Material reactant1->product reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Na2CO3) base->product solvent Solvent (e.g., Toluene, THF, Dioxane) solvent->product

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Thiophene-Based OLED Material

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar couplings with thienylboronic acids and should be optimized for specific substrates.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Aryl bromide (Ar-Br)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

    • Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/ethanol)

    • Degassed water

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (e.g., nitrogen or argon manifold)

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

3.2. Reaction Workflow

experimental_workflow start Start: Assemble Reaction step1 Combine this compound, Aryl Bromide, Base, and Solvent in Flask start->step1 step2 Degas the Mixture (e.g., with N2 or Ar for 15-30 min) step1->step2 step3 Add Palladium Catalyst under Inert Atmosphere step2->step3 step4 Heat the Reaction Mixture to Reflux (typically 80-110 °C) step3->step4 step5 Monitor Reaction Progress by TLC step4->step5 step6 Cool to Room Temperature and Quench (e.g., with water) step5->step6 step7 Extract Organic Layer with a Suitable Solvent (e.g., Ethyl Acetate) step6->step7 step8 Wash the Organic Layer with Brine step7->step8 step9 Dry the Organic Layer over MgSO4 or Na2SO4 step8->step9 step10 Concentrate the Solution in vacuo step9->step10 step11 Purify the Crude Product by Column Chromatography step10->step11 end End: Characterize Purified Product step11->end

Figure 2: Experimental workflow for the synthesis of a thiophene-based OLED material.

3.3. Detailed Procedure

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the aryl bromide (1.0-1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., a 4:1 mixture of toluene and ethanol). The reaction mixture is then thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to quench the reaction and dissolve the inorganic salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure thiophene-based OLED material.

Quantitative Data: Representative Properties of Thiophene-Based OLED Materials

Table 1: Photophysical Properties of Representative Thiophene-Based Emitters

MaterialAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Photoluminescence Quantum Yield (Φ_PL) (%)Stokes Shift (nm)Reference
Th-BN-51297 (in toluene)6[4][5]
DMB-TT-TPA41152086 (in THF), 41 (solid state)109[6][7]
BODIPY Dopant 5a-550--[8]

Table 2: Device Performance of OLEDs with Representative Thiophene-Based Emitters

MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)Emission ColorReference
Th-BN34.6122.9134.3-Green[4][5]
DMB-TT-TPA4.6110.66.702.9Green[6][7]
BODIPY Dopant 5a-4.325.433.0Green[8]

Conclusion

This compound is a pivotal precursor for the synthesis of high-performance OLED materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the creation of a wide array of π-conjugated systems with tunable optoelectronic properties. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this versatile building block in the development of next-generation OLED technologies. The presence of the formyl group further expands its synthetic utility, opening avenues for the creation of even more complex and functional organic electronic materials.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polythiophenes and their derivatives through Suzuki-Miyaura cross-coupling reactions utilizing thiophene boronic acids or their esters. This method offers a powerful and versatile route to well-defined, high molecular weight conjugated polymers with tunable electronic and optical properties, which are essential for a wide range of applications, including organic electronics, sensors, and biomedical devices.

Application Notes

The Suzuki-Miyaura polycondensation is a robust and widely employed method for the synthesis of conjugated polymers. This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a thiophene boronic acid or boronic ester) and an organohalide provides a versatile platform for constructing carbon-carbon bonds. In the context of conductive polymer synthesis, this approach is particularly advantageous for producing regioregular polythiophenes with high molecular weights and well-defined structures.[1][2]

The choice of catalyst, ligands, base, and solvent system is crucial for achieving efficient polymerization and high-quality polymers.[3] Modern catalyst systems, including those with bulky phosphine ligands, have been developed to enhance catalytic activity, shorten reaction times, and improve yields.[1][2] The use of boronic acid pinacol esters is also common as they can offer improved stability and solubility compared to the free boronic acids.[1]

A key advantage of this synthetic route is the ability to precisely control the polymer's chemical structure by varying the monomers. This allows for the fine-tuning of the polymer's electronic properties, such as its conductivity and bandgap, as well as its physical properties, like solubility and processability.[4] For instance, the incorporation of functional groups onto the thiophene backbone can be readily achieved using appropriately substituted monomers.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Polycondensation of a Thiophene Boronic Acid Ester with a Dibromoarene

This protocol outlines a general method for the synthesis of a polythiophene derivative via Suzuki-Miyaura cross-coupling.

Materials:

  • 2,5-Bis(pinacolato)diborylthiophene (or other thiophene bis(boronic ester))

  • Aryl dibromide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)[1][3]

  • Base (e.g., aqueous solution of Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene, THF, or a mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Purification supplies (e.g., Soxhlet extractor, methanol, acetone, hexane)

Procedure:

  • Monomer and Catalyst Preparation: In a Schlenk flask, dissolve the thiophene bis(boronic ester) (1.0 eq) and the aryl dibromide (1.0 eq) in the chosen solvent under an inert atmosphere.

  • Catalyst Addition: To this mixture, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, add it directly. If using a catalyst precursor and ligand, they can be added sequentially.

  • Base Addition: Add the aqueous base solution (typically 2 M, 2-3 eq per boronic ester group) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. The reaction time can vary from a few hours to 24 hours, depending on the specific monomers and catalyst used.[1] Monitor the reaction progress by techniques like GPC (Gel Permeation Chromatography) if possible.

  • Polymer Precipitation and Collection: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer precipitate by filtration.

  • Purification: The crude polymer is often purified by Soxhlet extraction to remove residual catalyst, oligomers, and unreacted monomers. A common sequence of extraction solvents is methanol, acetone, and then hexane.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization:

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties. Common techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the optical properties, including the absorption maximum (λ_max) and the optical bandgap.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, including the HOMO and LUMO energy levels.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.

Quantitative Data Summary

The following table summarizes representative quantitative data for polythiophenes synthesized using thiophene boronic acids, as reported in the literature.

Polymer SystemSynthesis MethodMolecular Weight (Mn) (kDa)Molecular Weight (Mw) (kDa)Yield (%)Electrical Conductivity (S/m)Reference
Regioregular poly(3-hexylthiophene) (rr-P3HT)Suzuki-Miyaura18.742.7up to 94Not Reported[1]
Poly(3-thiophene boronic acid)Oxidative PolymerizationNot ReportedNot ReportedNot Reported10⁻⁴ - 10⁻⁷[6]
Polythiophene/graphene nanocompositeIn-situ PolymerizationNot ReportedNot ReportedNot Reported2.5 x 10⁻⁸[7]
Neat PolythiopheneNot SpecifiedNot ReportedNot ReportedNot Reported1.3 x 10⁻⁷[7]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X)Ln Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')Ln OxAdd->Transmetalation Ar'-B(OR)₂ RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Base RedElim->Pd0 Ar-Ar' Product Polythiophene RedElim->Product ArX Aryl Halide (e.g., Dibromothiophene) ArX->OxAdd ArB Thiophene Boronic Acid/Ester ArB->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle for polythiophene synthesis.

Experimental_Workflow start Start: Monomer & Catalyst Preparation inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm dissolve Dissolve Thiophene Boronic Ester and Aryl Dibromide in Solvent inert_atm->dissolve add_catalyst Add Palladium Catalyst and Ligand dissolve->add_catalyst add_base Add Aqueous Base Solution add_catalyst->add_base polymerization Heat to Reflux for Polymerization add_base->polymerization precipitation Cool and Precipitate Polymer in Non-Solvent (e.g., Methanol) polymerization->precipitation filtration Collect Polymer by Filtration precipitation->filtration purification Purify by Soxhlet Extraction filtration->purification drying Dry Polymer Under Vacuum purification->drying characterization Characterization (NMR, GPC, UV-Vis, CV, Conductivity) drying->characterization end End: Purified Conductive Polymer characterization->end

Caption: Experimental workflow for polythiophene synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-formylthiophen-2-yl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 3-formylthiophene-2-yl moiety, a key structural motif in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Palladium catalysts, in combination with a suitable base, facilitate the reaction between an organoboron compound, such as this compound, and an organic halide. The presence of the electron-withdrawing formyl group on the thiophene ring can influence the reactivity of the boronic acid, making the selection of an appropriate catalytic system crucial for achieving high yields and purity. These notes offer insights into effective catalyst systems and provide detailed experimental procedures to guide researchers in their synthetic endeavors.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The selection of the palladium catalyst and reaction conditions is critical for the successful cross-coupling of this compound. The following table summarizes the performance of various palladium catalysts in the coupling of substituted thiophene-2-carbaldehydes with arylboronic acids/esters, providing a comparative reference for catalyst selection. While specific data for this compound is limited in publicly available literature, the data for the isomeric 4-bromothiophene-2-carbaldehyde offers valuable insights into effective catalytic systems.

EntryAryl Halide/Boronic Acid SubstratePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-bromothiophene-2-carbaldehyde & Phenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901285[1]
24-bromothiophene-2-carbaldehyde & 4-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901288[1]
34-bromothiophene-2-carbaldehyde & 4-Chlorophenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901282[1]
45-Bromothiophene-2-carbaldehyde & various arylboronic acidsPd₂(dba)₃SPhosK₃PO₄Toluene1000.5-2High[2]
5Aryl Bromides & Thiophene-2-boronic acid pinacol esterPd₂(dba)₃L1 (a bulky phosphine)K₂CO₃Toluene1000.5-185-95[2]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with a formyl-substituted thiophene boronic acid derivative. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a general method for the Suzuki-Miyaura coupling of an aryl bromide with a substituted thiophene-2-carbaldehyde derivative.

Materials:

  • 4-Bromothiophene-2-carbaldehyde (or this compound and a suitable aryl bromide)

  • Arylboronic acid or arylboronic pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask.[1]

  • Under a nitrogen or argon atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[1]

  • Stir the mixture at room temperature for 30 minutes to ensure proper mixing.[1]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carbaldehyde.

Protocol 2: High-Turnover Catalysis using a Buchwald Precatalyst

This protocol utilizes a highly active Buchwald precatalyst, which can be beneficial for challenging substrates or when low catalyst loading is desired.

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst) (0.1 - 2 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq) and the Buchwald precatalyst to a dry reaction vessel.

  • Add anhydrous toluene or 1,4-dioxane.

  • In a separate flask, dissolve this compound (1.5 eq) and the base (e.g., K₃PO₄, 2.0 eq) in the same solvent.

  • Transfer the boronic acid/base solution to the reaction vessel containing the aryl bromide and catalyst.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically 1-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (dilution, extraction, drying, and concentration).

  • Purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 cluster_3 Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Ar-X Product R¹-R² OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 R²-B(OR)₃⁻ Transmetal Transmetalation Boronate R²-B(OR)₃⁻ Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate PdII_R1R2->Pd0 PdII_R1R2->Product RedElim Reductive Elimination ArX Ar-X (Aryl Halide)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reaction Components Setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base, Catalyst to Flask - Add Solvent Start->Setup Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert Reaction Reaction: - Heat to Desired Temperature - Stir for a Specified Time Inert->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Cool to Room Temperature - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Complete Dry Drying and Concentration: - Dry Organic Layer (e.g., Na₂SO₄) - Filter and Evaporate Solvent Workup->Dry Purify Purification: - Column Chromatography Dry->Purify Characterize Characterization: - NMR, MS, etc. Purify->Characterize End End: Pure Product Characterize->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Derivatization of (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (3-formylthiophen-2-yl)boronic acid, a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The inherent reactivity of both the boronic acid and the formyl group allows for a diverse range of chemical transformations, leading to a wide array of functionalized thiophene derivatives.

Introduction

This compound is a bifunctional reagent that serves as a valuable scaffold in organic synthesis. The thiophene moiety is a well-recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. The formyl group and the boronic acid moiety offer orthogonal handles for sequential or one-pot derivatization, enabling the construction of complex molecular architectures. This document outlines key derivatization strategies, including Suzuki-Miyaura cross-coupling, Knoevenagel condensation, and reductive amination, complete with detailed experimental protocols and data presentation.

Derivatization Strategies

The unique structure of this compound allows for two primary modes of derivatization:

  • C-C Bond Formation via the Boronic Acid: The boronic acid group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the thiophene ring.

  • Functionalization of the Formyl Group: The aldehyde functionality can undergo a variety of classical carbonyl reactions, including Knoevenagel condensation to form α,β-unsaturated systems, and reductive amination to introduce diverse amine functionalities.

These strategies can be employed in a modular fashion to generate extensive libraries of thiophene-based compounds for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize representative yields for the derivatization of this compound based on established synthetic methodologies.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane100892
33-BromopyridineXPhos Pd G2 (2)K₃PO₄Toluene110678
41-Bromo-2-fluorobenzenePd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane/H₂O1001081

Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds

EntryActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1MalononitrilePiperidineEthanolReflux295
2Ethyl cyanoacetateBasic AluminaTolueneReflux488
32,4-ThiazolidinedioneSodium AcetateAcetic Acid120575
4Barbituric AcidWaterReflux390

Table 3: Reductive Amination of this compound with Various Amines

EntryAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
1AnilineNaBH(OAc)₃DichloromethaneRT1282
2BenzylamineNaBH₄MethanolRT688
3MorpholineH₂/Pd-CEthanolRT2490
44-FluoroanilineNaBH₃CNMethanolRT1879

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, 1.1 equiv)

  • Catalyst (e.g., piperidine, 0.1 equiv)

  • Solvent (e.g., Ethanol)

  • Ice-water bath

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture in an ice-water bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., aniline, 1.1 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound and the primary amine in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_knoevenagel Knoevenagel Condensation cluster_amination Reductive Amination start This compound suzuki_reagents Aryl Halide, Pd Catalyst, Base start->suzuki_reagents C-C Coupling knoevenagel_reagents Active Methylene Compound, Base start->knoevenagel_reagents C=C Formation amination_reagents Amine, Reducing Agent start->amination_reagents C-N Formation suzuki_product 2-Aryl-3-formylthiophene Derivatives suzuki_reagents->suzuki_product knoevenagel_product α,β-Unsaturated Thiophene Derivatives knoevenagel_reagents->knoevenagel_product amination_product Aminomethylthiophene Derivatives amination_reagents->amination_product

Caption: Synthetic routes for the derivatization of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkB_NFkB Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription activates Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->IKK_complex inhibits IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.

WEE1_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 activates WEE1 WEE1 Kinase CHK1_CHK2->WEE1 activates CDK1 CDK1/Cyclin B WEE1->CDK1 inhibits (P) G2_M_Arrest G2/M Arrest (DNA Repair) CDK1->G2_M_Arrest leads to Mitosis Mitosis CDK1->Mitosis promotes Thiophene_Derivative Thiophene-based WEE1 Inhibitor Thiophene_Derivative->WEE1 inhibits

Caption: WEE1 kinase-mediated G2/M checkpoint control and its inhibition.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the established biological importance of the thiophene scaffold.

Anti-inflammatory Agents

Many thiophene-containing molecules exhibit potent anti-inflammatory properties. One of the key mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway regulates the expression of numerous pro-inflammatory genes. Thiophene derivatives have been shown to inhibit NF-κB activation, often by targeting upstream kinases such as the IKK complex. The derivatization of this compound provides a platform to synthesize novel inhibitors of this pathway, offering potential therapeutic agents for inflammatory diseases.

Anticancer Agents

The thiophene nucleus is a privileged scaffold in the design of anticancer agents. Thiophene-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. One such target is the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[2] Inhibition of WEE1 kinase in p53-deficient cancer cells leads to premature mitotic entry and subsequent apoptotic cell death. The synthesis of novel derivatives from this compound can lead to the discovery of potent and selective WEE1 inhibitors, representing a promising strategy for cancer therapy.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of thiophene derivatives. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The potential for these derivatives to modulate key biological pathways, such as NF-κB signaling and WEE1 kinase activity, underscores their importance in the development of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Role of (3-formylthiophen-2-yl)boronic acid in the Synthesis of Novel PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (3-formylthiophen-2-yl)boronic acid as a key building block in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will explore the strategic importance of the thiophene scaffold, the synthetic utility of the title reagent, and provide detailed, field-proven protocols for its incorporation into potential drug candidates via Suzuki-Miyaura cross-coupling and subsequent functionalization.

Introduction: PARP-1 Inhibition and the Thiophene Scaffold

1.1 The Therapeutic Rationale for PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR).[1] Upon detecting DNA single-strand breaks (SSBs), PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the machinery for base excision repair (BER).[2][3] In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be repaired by the faulty HR pathway, ultimately resulting in cell death. This concept, known as "synthetic lethality," has driven the successful development of PARP-1 inhibitors like Olaparib and Veliparib as targeted cancer therapies.[1][2][3]

1.2 The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring and is considered a "privileged scaffold" in drug discovery. Its inclusion in molecular design can modulate pharmacokinetic properties, improve metabolic stability, and establish critical interactions with biological targets. In the context of PARP-1 inhibitors, thiophene-based scaffolds have been explored to create novel chemical entities with potent enzymatic inhibition and desirable drug-like properties.[2][4][5] The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in crucial π-stacking interactions within the PARP-1 active site, mimicking the interactions of the native substrate, NAD+.[2]

The Key Reagent: this compound

This compound is a bifunctional reagent of significant strategic value. Its utility stems from the orthogonal reactivity of its two key functional groups:

  • The Boronic Acid Group (-B(OH)₂): This moiety is the reactive partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds between aromatic systems in medicinal chemistry.[6][7][8] This allows for the direct and efficient connection of the thiophene ring to a core pharmacophore.

  • The Formyl Group (-CHO): This aldehyde serves as a versatile synthetic handle for post-coupling modifications. It can be readily transformed into a variety of other functional groups, enabling the introduction of side chains crucial for optimizing potency, selectivity, and pharmacokinetic profiles (e.g., through reductive amination).

This dual functionality allows for a convergent and modular synthetic strategy, where complex molecular architectures can be assembled efficiently.

Caption: Structure of the bifunctional reagent.

Core Synthetic Application: The Suzuki-Miyaura Coupling

The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the C2 position of the thiophene ring and an aryl or heteroaryl halide (or triflate) representing the core of the PARP-1 inhibitor.

3.1 Mechanism Overview

The catalytic cycle is a well-established sequence of three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the inhibitor core (Ar-X).

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion, formed by reaction with a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7][9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr->Product RedElim Reductive Elimination ArX Ar-X (Inhibitor Core) Boronic Ar'-B(OH)₂ (Thiophene Reagent) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols describe a two-step synthesis of a hypothetical, novel PARP-1 inhibitor (Target Compound 2) based on a phthalazinone core, a common scaffold in approved inhibitors.[10][11]

Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reductive Amination Boronic This compound Step1_Product Intermediate 1 (Coupled Aldehyde) Boronic->Step1_Product Core 4-(bromomethyl)phthalazin-1(2H)-one Core->Step1_Product Step2_Product Target Compound 2 (Final Inhibitor) Step1_Product->Step2_Product  STAB, DCM   Amine N-(tert-butoxycarbonyl)piperazine Amine->Step2_Product

Caption: Two-step workflow for the synthesis of a target PARP-1 inhibitor.

Protocol 4.1: Step 1 - Suzuki-Miyaura Coupling

Synthesis of 4-(((3-formylthiophen-2-yl)methyl)phthalazin-1(2H)-one (Intermediate 1)

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(bromomethyl)phthalazin-1(2H)-one239.071.00 g4.181.0
This compound155.980.78 g5.021.2
Pd(PPh₃)₄1155.560.24 g0.210.05
Sodium Carbonate (Na₂CO₃)105.990.89 g8.362.0
Toluene-30 mL--
Water-15 mL--

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(bromomethyl)phthalazin-1(2H)-one (1.00 g, 4.18 mmol) and this compound (0.78 g, 5.02 mmol).

    • Rationale: Using a slight excess (1.2 equiv.) of the boronic acid ensures complete consumption of the more valuable halogenated starting material.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

  • Solvent & Reagent Addition: Add toluene (30 mL), followed by an aqueous solution of sodium carbonate (0.89 g in 15 mL of water). Degas the resulting biphasic mixture by bubbling nitrogen through it for 15 minutes.

    • Rationale: A two-phase solvent system is standard for Suzuki couplings. The base (Na₂CO₃) is essential for activating the boronic acid by forming the more nucleophilic boronate complex, facilitating the transmetalation step.[9]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.24 g, 0.21 mmol) to the mixture under a positive flow of nitrogen.

    • Rationale: Pd(PPh₃)₄ is a common, reliable pre-catalyst that generates the active Pd(0) species in situ. A 5 mol% loading is typical for this type of coupling.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2x 30 mL). Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

    • Expected Outcome: Yield: 75-85%; Purity (by HPLC): >95%.

Protocol 4.2: Step 2 - Reductive Amination

Synthesis of tert-butyl 4-((2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophen-3-yl)methyl)piperazine-1-carboxylate (Target Compound 2)

ReagentM.W. ( g/mol )Amount (from 1.0g start)Moles (mmol)Equiv.
Intermediate 1298.330.94 g (assuming 80% yield)3.151.0
N-Boc-piperazine186.250.70 g3.781.2
Sodium triacetoxyborohydride (STAB)211.941.00 g4.721.5
Dichloromethane (DCM)-30 mL--
Acetic Acid (glacial)-2 drops--

Methodology:

  • Setup: To a 100 mL round-bottom flask, dissolve Intermediate 1 (0.94 g, 3.15 mmol) and N-Boc-piperazine (0.70 g, 3.78 mmol) in dichloromethane (30 mL).

  • Imine Formation: Add two drops of glacial acetic acid and stir the mixture at room temperature for 1 hour.

    • Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.00 g, 4.72 mmol) portion-wise over 10 minutes. Stir the reaction at room temperature for 12 hours.

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride and does not readily reduce the starting aldehyde, minimizing side reactions.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir for 15 minutes. Separate the layers and extract the aqueous phase with DCM (2x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: DCM/methanol gradient) to afford the final Target Compound 2.

    • Expected Outcome: Yield: 70-80%; Purity (by HPLC): >98%.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the modular synthesis of novel PARP-1 inhibitors. The protocols outlined here demonstrate a reliable pathway utilizing a Suzuki-Miyaura coupling followed by reductive amination to construct complex, drug-like molecules. The final product, containing the thiophene-linked phthalazinone core and a piperazine side chain, serves as an excellent candidate for biological evaluation.

Further derivatization of the piperazine moiety (after Boc-deprotection) can be performed to fine-tune the structure-activity relationship (SAR), aiming to enhance potency against PARP-1 and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This synthetic strategy provides a robust platform for the rapid generation of diverse compound libraries, accelerating the discovery of next-generation PARP-1 inhibitors.

References

Application Notes and Protocols for the Preparation of Boronic Acid Esters from (3-formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their corresponding esters are invaluable synthetic intermediates in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The conversion of boronic acids to their ester derivatives, such as pinacol esters, is a common strategy to enhance their stability, facilitate purification, and improve handling characteristics. Boronic esters are generally less polar and less prone to dehydration and trimerization (formation of boroxines) compared to their free acid counterparts. This document provides detailed protocols for the preparation of boronic acid esters from (3-formylthiophen-2-yl)boronic acid, a versatile building block in medicinal chemistry and materials science.

Data Presentation

The following table summarizes common methods for the preparation of boronic acid pinacol esters from various boronic acids, providing a comparative overview of reaction conditions and yields.

Boronic Acid SubstrateDiolSolventReaction ConditionsYield (%)Reference
Isobutylboronic acidPinacolDiethyl etherMgSO₄, Room temp., 24 hHighGeneral Protocol
Phenylboronic acidDimethyl-(L)-tartrateTolueneMolecular sieves, Room temp., 2 hHigh
Thiophene-3-ylboronic acidPinacolNot specifiedNot specified78Not specified
Arylboronic acidsPinacolTolueneReflux, Dean-Stark trapGood-ExcellentGeneral Protocol
This compoundPinacolTolueneReflux, Dean-Stark trapEstimated >90Adapted Protocol

Experimental Protocols

This section outlines two primary methods for the preparation of the pinacol ester of this compound.

Method 1: Azeotropic Dehydration

This is a widely used and efficient method for the esterification of boronic acids.

Materials:

  • This compound

  • Pinacol (1.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add pinacol (1.1 eq) to the flask.

  • Add a sufficient amount of toluene to suspend the reagents and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or until no more water is collected. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Dehydration with a Drying Agent

This method is suitable for smaller scale reactions or when a Dean-Stark apparatus is not available.

Materials:

  • This compound

  • Pinacol (1.1 equivalents)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add an anhydrous solvent (e.g., DCM or THF).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (2-3 eq) or activated 4Å molecular sieves.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter off the dehydrating agent.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the chemical transformation and a typical experimental workflow.

Caption: Chemical equation for the synthesis of the pinacol ester.

experimental_workflow Experimental Workflow start Combine Reactants (Boronic Acid, Pinacol, Toluene) reflux Heat to Reflux (Azeotropic Water Removal) start->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify product Isolated Boronic Ester purify->product

Caption: Workflow for azeotropic esterification.

Application Note: Synthesis of Novel Thienopyrimidinone-Based Spasmolytic Agents Using (3-formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spasmolytic agents are crucial for the treatment of various conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and bronchial asthma. The thienopyrimidinone scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including spasmolytic effects. This application note details a synthetic strategy and experimental protocols for the synthesis of novel thienopyrimidinone derivatives with potential spasmolytic activity, utilizing (3-formylthiophen-2-yl)boronic acid as a key building block. The formyl group on the thiophene ring offers a versatile handle for further structural modifications, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

The synthetic approach leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction allows for the efficient coupling of this compound with a suitably functionalized pyrimidine derivative, leading to the target thienopyrimidinone core.

Key Applications:

  • Drug Discovery: Synthesis of novel thienopyrimidinone derivatives as potential spasmolytic agents.

  • Medicinal Chemistry: Exploration of structure-activity relationships of thienopyrimidinone analogs.

  • Organic Synthesis: Application of Suzuki-Miyaura cross-coupling for the synthesis of complex heterocyclic systems.

Data Presentation:

Table 1: Hypothetical Spasmolytic Activity of Synthesized Thienopyrimidinone Derivatives

Compound IDStructureR GroupIC50 (µM) on Guinea Pig Ileum[2]
TP-1 Thienopyrimidinone CoreH5.2
TP-2 Imine derivativePhenyl2.8
TP-3 Reduced amineBenzyl1.5
TP-4 Oxime derivative-8.1

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research directions. Actual experimental values would need to be determined through biological testing.

Experimental Protocols:

Protocol 1: Synthesis of a Thienopyrimidinone Precursor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate, a substituted thienopyrimidine, through the coupling of this compound and a halogenated pyrimidine.

Materials:

  • This compound

  • 2-chloro-4-aminopyrimidine (or other suitable halogenated pyrimidine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.2 mmol) and 2-chloro-4-aminopyrimidine (1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add sodium carbonate (2.5 mmol), followed by triphenylphosphine (0.1 mmol) and palladium(II) acetate (0.05 mmol).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thienopyrimidine intermediate.

Protocol 2: Cyclization to the Thienopyrimidinone Core

This protocol outlines the intramolecular cyclization to form the thienopyrimidinone scaffold.

Materials:

  • Thienopyrimidine intermediate from Protocol 1

  • Formic acid

  • Standard glassware for organic synthesis

Procedure:

  • To the purified thienopyrimidine intermediate (1.0 mmol), add an excess of formic acid (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the thienopyrimidinone core.

Protocol 3: Derivatization of the Formyl Group

The formyl group on the thienopyrimidinone core can be further modified to generate a library of compounds. An example of reductive amination is provided below.

Materials:

  • Thienopyrimidinone core from Protocol 2

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the thienopyrimidinone core (1.0 mmol) in a mixture of DCM (10 mL) and methanol (2 mL).

  • Add benzylamine (1.2 mmol) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final derivatized thienopyrimidinone.

Visualizations:

Synthetic_Pathway BoronicAcid This compound Intermediate Thienopyrimidine Intermediate BoronicAcid->Intermediate Suzuki Coupling (Protocol 1) Pyrimidine 2-chloro-4-aminopyrimidine Pyrimidine->Intermediate Thienopyrimidinone Thienopyrimidinone Core Intermediate->Thienopyrimidinone Cyclization (Protocol 2) Derivative Derivatized Product Thienopyrimidinone->Derivative Derivatization (Protocol 3) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Coupling Suzuki Coupling Cyclization Cyclization Coupling->Cyclization Derivatization Derivatization Cyclization->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, etc. Purification->Characterization SpasmolyticAssay Spasmolytic Activity Assay (e.g., Guinea Pig Ileum) Characterization->SpasmolyticAssay SAR SAR Analysis SpasmolyticAssay->SAR Signaling_Pathway Receptor Muscarinic Receptor G_Protein Gq/11 Protein Receptor->G_Protein Spasmogen Spasmogen (e.g., Acetylcholine) Spasmogen->Receptor Thienopyrimidinone Thienopyrimidinone (Antagonist) Thienopyrimidinone->Receptor PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-formylthiophen-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

Low or no yield in Suzuki couplings with this compound can be attributed to several factors. This particular boronic acid is a heteroaryl boronic acid with an electron-withdrawing formyl group, which can present specific challenges. Common culprits include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivated. Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation.

  • Sub-optimal Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. For challenging substrates like this, bulky and electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, often improve catalytic activity and yield.[1]

  • Inefficient Transmetalation: The transfer of the formyl-thienyl group from boron to the palladium center can be slow. This step is highly dependent on the choice of base and solvent.

  • Poor Solubility: Insufficient solubility of either the boronic acid or the aryl halide in the chosen solvent can severely limit the reaction rate.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. Thienylboronic acids are particularly susceptible to this, especially under basic conditions.[1]

  • Homocoupling: The boronic acid can couple with itself to form a bi-thiophene byproduct, consuming the starting material.

Q2: What is protodeboronation and how can I minimize it for this compound?

Protodeboronation is a common side reaction that cleaves the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is particularly problematic for electron-rich heteroaryl boronic acids and can be exacerbated by strong bases and high temperatures.

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from hydroxides (e.g., NaOH) to milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester. These derivatives can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing degradation.

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.

  • Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid prolonged exposure to conditions that favor protodeboronation.

Q3: The purification of my final product is challenging due to closely running impurities. What are some common impurities and how can I improve separation?

Common impurities in Suzuki reactions with this compound include:

  • Unreacted Starting Materials: The aryl halide and the boronic acid.

  • Protodeboronated Thiophene: 3-formylthiophene.

  • Homocoupled Product: Bithiophene formed from the boronic acid.

Purification Strategies:

  • Aqueous Workup: A wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.

  • Column Chromatography:

    • If the product and the unreacted aryl halide have similar polarities, consider using a different solvent system for chromatography.

    • Adding a small amount of a polar solvent like methanol to a non-polar eluent system can sometimes improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Catalyst deactivationEnsure rigorous degassing of solvents and reaction mixture. Use a fresh, high-quality catalyst. Consider using a pre-catalyst that is more air-stable.
Inappropriate catalyst/ligandFor this substrate, XPhos-based pre-catalysts have shown high efficiency.[1] Screen other bulky, electron-rich ligands like SPhos.
Poor choice of baseScreen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Poor solubility of reactantsSelect a solvent system where both the boronic acid and the aryl halide are soluble. Dioxane/water or THF/water mixtures are often effective.[1]
Significant Protodeboronation Base is too strongUse a milder base (e.g., K₂CO₃ or K₃PO₄).
High reaction temperatureLower the reaction temperature and monitor the reaction over a longer period.
Presence of excess waterWhile some water is often necessary, excess water can promote protodeboronation. Try reducing the water content or using anhydrous conditions with a suitable base (e.g., KF).
Presence of Homocoupled Product Inefficient oxidative additionUse a more electron-rich ligand to accelerate the oxidative addition of the aryl halide.
Slow transmetalationOptimize the base and solvent to facilitate the transfer of the thiophene group to the palladium center.
Reaction Stalls Catalyst decompositionThe formation of palladium black can indicate catalyst decomposition. Consider using a more stable pre-catalyst or adding a fresh portion of the catalyst.
Product inhibitionIn some cases, the product can inhibit the catalyst. If the reaction stalls at partial conversion, it may be necessary to adjust the reaction conditions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the results from a study optimizing the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole.[1]

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (1:1)100249
XPhos Pd-G2 (5)-K₂CO₃ (3)Dioxane400.5>95
XPhos Pd-G3 (5)-K₂CO₃ (3)Dioxane400.5>95
XPhos Pd-G4 (5)-K₂CO₃ (3)Dioxane400.5>95

Table 2: Effect of Base and Solvent on Yield with Pd(OAc)₂/SPhos

Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
K₂CO₃ (3)Dioxane/H₂O (1:1)100249
K₂CO₃ (3)Dioxane/H₂O (4:1)100220
K₂CO₃ (3)Dioxane100211
K₃PO₄ (3)Dioxane/H₂O (1:1)100265
Cs₂CO₃ (3)Dioxane/H₂O (1:1)100255

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating the flask and backfilling with nitrogen or argon three times.

  • Degas the solvent mixture by bubbling the inert gas through it for 20-30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0->ArPdXL2 Oxidative Addition ArPdThL2 Ar-Pd(II)-Th(L₂) ArPdXL2->ArPdThL2 Transmetalation ArPdThL2->Pd0 Reductive Elimination ArTh Ar-Th (Product) ArPdThL2->ArTh Boronic (3-formylthiophen-2-yl)B(OH)₂ Boronate [(3-formylthiophen-2-yl)B(OH)₃]⁻ Boronic->Boronate ArX Ar-X (Aryl Halide) ArX->Pd0 Base Base Base->Boronic Boronate->ArPdXL2 Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent & Temperature check_conditions->optimize_solvent side_reactions Investigate Side Reactions check_conditions->side_reactions success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling protodeboronation->homocoupling No modify_conditions Modify Conditions: Milder Base, Lower Temp protodeboronation->modify_conditions Yes homocoupling->optimize_catalyst No adjust_equivalents Adjust Stoichiometry homocoupling->adjust_equivalents Yes modify_conditions->success adjust_equivalents->success

References

preventing protodeboronation of thiophene boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of thiophene boronic acids during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the context of Suzuki coupling with thiophene boronic acids, this leads to the formation of thiophene as a byproduct, consuming the starting material and reducing the yield of the desired coupled product.[3] Thiophene boronic acids, along with other heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway, especially under the basic conditions typically required for the Suzuki-Miyaura reaction.[2][3][4]

Q2: What are the primary factors that promote the protodeboronation of thiophene boronic acids?

A2: Several key factors can accelerate the rate of protodeboronation:

  • pH: Both acidic and basic conditions can catalyze this unwanted reaction.[1][5] For thiophene boronic acids, protodeboronation is reported to be most rapid at a pH greater than 10, which is a common pH range for many Suzuki-Miyaura coupling reactions.[4]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2]

  • Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[2] While aqueous solvent mixtures are frequently used in Suzuki couplings, a high concentration of water can be detrimental.[2]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2]

  • Catalyst System: Paradoxically, some palladium complexes with bulky phosphine ligands, often used to facilitate challenging couplings, can also accelerate the rate of protodeboronation.[6][7]

Q3: Can I use boronic esters, like pinacol esters, to avoid protodeboronation?

A3: Yes, using boronic acid derivatives is a common and effective strategy. Converting the thiophene boronic acid to a more stable form, such as a pinacol ester (Bpin), MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can significantly reduce protodeboronation.[1][8][9] These derivatives often function as "slow-release" sources of the active boronic acid, maintaining a low concentration in the reaction mixture, which minimizes decomposition.[1][10][11] However, it is important to note that esterification does not always guarantee complete stability, and hydrolysis of the ester back to the boronic acid can still occur.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of thiophene boronic acids, with a focus on mitigating protodeboronation.

Issue Potential Cause Troubleshooting Suggestions
Low yield of desired product and significant thiophene byproduct formation. Protodeboronation of the thiophene boronic acid. 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] 2. Control Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] 3. Minimize Water Content: Use anhydrous solvents where possible. If a co-solvent is necessary, reduce the amount of water.[2] 4. Employ a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired coupling, outcompeting the protodeboronation side reaction.[3][4] Consider using advanced precatalysts.[4][9] 5. Use a Boronic Acid Surrogate: Protect the boronic acid as a more stable MIDA ester or trifluoroborate salt to enable a "slow-release" of the boronic acid.[1][9]
Reaction is sluggish or does not go to completion. Poor catalyst activity or deactivation. 1. Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[8] 2. Check Reagent Quality: Use high-purity catalyst, ligands, and thiophene boronic acid that has been stored under cool, dry, and inert conditions.[2] 3. Ligand Selection: For heteroaryl couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can improve catalytic activity.[12] However, be mindful that some bulky ligands may also promote protodeboronation.[6][7]
Formation of significant homocoupling byproducts. Presence of oxygen or non-optimal reaction conditions. 1. Rigorous Degassing: Ensure all components of the reaction mixture are free of oxygen.[8] 2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help minimize homocoupling of the aryl halide.[8] 3. Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[8]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of Thiophene-3-boronic acid with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with 3-thienylboronic acid, aiming to minimize the protodeboronation side reaction.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Thienylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 3-thienylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add a degassed solvent mixture of dioxane and water (e.g., 10:1 ratio).

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_vs_Protodeboronation Competing Pathways in Suzuki Coupling of Thiophene Boronic Acids cluster_suzuki Suzuki Coupling Pathway cluster_proto Protodeboronation Pathway Thio_BA Thiophene Boronic Acid Suzuki_Product Desired Product (Ar-Thiophene) Thio_BA->Suzuki_Product Protodeboronation_Product Side Product (Thiophene) Thio_BA->Protodeboronation_Product ArX Aryl Halide (Ar-X) ArX->Suzuki_Product Base Base Base->Suzuki_Product activates Base->Protodeboronation_Product catalyzes Pd_cat Pd(0) Catalyst Pd_cat->Suzuki_Product catalyzes H2O Water (H₂O) H2O->Protodeboronation_Product proton source

Caption: Competing Suzuki coupling and protodeboronation pathways for thiophene boronic acids.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield due to Protodeboronation Start Low Yield & Thiophene Byproduct Observed Check_Base Is a strong base (NaOH, KOH) used? Start->Check_Base Switch_Base Switch to milder base (K₃PO₄, K₂CO₃) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Water Is a high concentration of water present? Check_Temp->Check_Water No Lower_Temp->Check_Water Reduce_Water Use anhydrous solvent or reduce water content Check_Water->Reduce_Water Yes Check_Catalyst Is the reaction slow? Check_Water->Check_Catalyst No Reduce_Water->Check_Catalyst Optimize_Catalyst Use a more active catalyst/ligand system Check_Catalyst->Optimize_Catalyst Yes Use_Surrogate Consider using a boronic ester or trifluoroborate Check_Catalyst->Use_Surrogate No Optimize_Catalyst->Use_Surrogate End Improved Yield Use_Surrogate->End

Caption: A step-by-step workflow for troubleshooting low yields caused by protodeboronation.

References

common side reactions with (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-formylthiophen-2-yl)boronic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction with this compound?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 3-formylthiophene as a byproduct. This is a major issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product.[1] Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for these couplings.[1][2]

Q2: What factors promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10).[1][2] This is problematic as many cross-coupling reactions are performed in basic media.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote this side reaction.[1]

  • High Concentration: Running Suzuki-Miyaura cross-couplings at high initial concentrations of the boronic acid can exacerbate protodeboronation, especially when the pH is close to the pKa of the boronic acid.[3]

Q3: My bottle of this compound is labeled "contains varying amounts of Anhydride." What does this mean?

A: The "anhydride" refers to the boroxine, which is a six-membered ring formed from the dehydration of three boronic acid molecules.[4][5][6] This is a common equilibrium state for many boronic acids, and they are often sold as a mixture of the monomeric acid and the trimeric boroxine.[7] The formation of boroxine is a reversible process.[4]

Q4: How does the presence of the boroxine form affect my reaction?

A: While the boroxine is in equilibrium with the active boronic acid, its presence can affect reaction kinetics and stoichiometry. In some cases, boroxines can be effective coupling partners in Suzuki-Miyaura reactions, sometimes even reacting faster than the corresponding boronic acid.[8] However, for accurate and reproducible results, it is often best to either use the material as is (accounting for the potential mixture) or convert the boroxine back to the boronic acid before use.

Q5: How can I troubleshoot a low yield in a Suzuki-Miyaura coupling reaction using this compound?

A: A low yield is often due to the protodeboronation side reaction. Consider the following troubleshooting steps:

  • Modify Reaction Conditions: Use milder bases (e.g., K₃PO₄ instead of stronger bases), lower the reaction temperature (e.g., 60-80 °C), and minimize the amount of water in the solvent system.[1]

  • Change the Catalyst: Some palladium precatalysts, such as those with XPhos ligands, have shown to be highly active and effective for couplings with thienylboronic acids, which can help the desired reaction outcompete the protodeboronation.[2][9]

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a MIDA boronate, which are more resistant to protodeboronation and release the boronic acid slowly into the reaction mixture.[1][10]

  • Check Reagent Quality: Ensure the boronic acid has not degraded during storage. If significant boroxine formation is suspected and undesirable, consider the purification/hydrolysis protocol outlined below.

Troubleshooting Guides

Issue 1: Identifying Side Products

If your reaction yield is low, it is crucial to identify the byproducts. The most common byproduct from this compound is 3-formylthiophene, resulting from protodeboronation. This can typically be identified by GC-MS or LC-MS analysis of the crude reaction mixture and comparison with a commercial standard of 3-formylthiophene.

Issue 2: Minimizing Protodeboronation

To minimize the formation of the 3-formylthiophene byproduct, careful selection of reaction parameters is essential. The following table summarizes strategies to mitigate protodeboronation by using more stable boron reagents.

Boron ReagentStructureRelative StabilityKey Advantages & Considerations
Boronic Acid R-B(OH)₂ModerateStandard reagent, but susceptible to protodeboronation.
Trifluoroborate Salt R-BF₃KHighHighly stable crystalline solids; require specific conditions for slow in-situ hydrolysis of the boronic acid.[1]
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release requires an additional synthetic step for preparation and subsequent deprotection.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point and should be optimized for your specific substrates.[1]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound or a stabilized derivative (e.g., MIDA boronate) (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1). The minimal amount of water helps facilitate the slow hydrolysis of stabilized boronates if used.[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of your desired product and the deboronated 3-formylthiophene byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Protocol 2: Purification of this compound (Conversion of Boroxine to Boronic Acid)

If your starting material contains a significant amount of the boroxine anhydride, you can convert it back to the boronic acid via recrystallization.[4]

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot water.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure boronic acid.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water.

  • Drying: Dry the purified boronic acid under vacuum. It is important to avoid excessive heating, which can promote the reformation of the boroxine.

Visualizations

Caption: The protodeboronation side reaction of this compound.

Caption: Reversible equilibrium between boronic acid and its trimeric anhydride (boroxine).

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_byproducts Analyze Crude Mixture (LCMS, GCMS) start->check_byproducts protodeboronation Protodeboronation Confirmed? check_byproducts->protodeboronation optimize Optimize Conditions: - Milder Base (K₃PO₄) - Lower Temperature (60-80°C) - Change Catalyst (e.g., XPhos) - Minimize Water protodeboronation->optimize Yes other_issue Investigate Other Issues: - Reagent Purity - Catalyst Activity - Aryl Halide Reactivity protodeboronation->other_issue No stable_reagent Use Stabilized Boron Reagent (MIDA Boronate or Trifluoroborate) optimize->stable_reagent Yield Still Low success Improved Yield optimize->success Yield Improved stable_reagent->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude (3-formylthiophen-2-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include:

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine. This is a very common impurity and commercial batches of this compound are often sold as a mixture containing the anhydride.[1]

  • Protodeboronation Products: The carbon-boron bond can cleave, replacing the boronic acid group with a hydrogen atom, resulting in 3-formylthiophene. This is often promoted by acidic or basic conditions.[2][3]

  • Starting Materials and Reagents: Residual starting materials from the synthesis (e.g., halogenated thiophenes) or reagents (e.g., organolithium or Grignard reagents) may be present.

  • Homocoupled Byproducts: Byproducts from the coupling of two thiophene molecules can also be present.

Q2: Why is purification of this compound by standard silica gel chromatography often difficult?

A2: Arylboronic acids, particularly polar ones like this compound, are notoriously difficult to purify on standard silica gel.[4][5] This is because the Lewis acidic boron atom interacts strongly with the acidic silanol groups on the silica surface, leading to significant streaking, poor separation, and in some cases, decomposition of the product on the column.[3][4]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling. To resolve this, you can:

  • Add a less polar anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane) to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Try a different solvent system: Experiment with various solvents or solvent mixtures. For aryl boronic acids, recrystallization from hot water or hot ethanol has been successful.[5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[6]

  • Cool more slowly: A slower cooling rate encourages the formation of a more ordered crystal lattice.

Q4: My NMR spectrum shows broad peaks for the boronic acid protons. Is my sample impure?

A4: Not necessarily. Broad peaks for the B(OH)₂ protons are common due to rapid exchange with trace amounts of water in the NMR solvent. The presence of the boroxine anhydride can also lead to complex or broad spectra. To confirm, you can add a drop of D₂O to the NMR tube and shake; the B(OH)₂ peaks should disappear or shift due to deuterium exchange.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Purification Presence of boroxine (anhydride).The boroxine can often be hydrolyzed back to the boronic acid. Try recrystallizing from a solvent system containing water or performing an aqueous workup.[7]
Co-crystallization of impurities.Optimize the recrystallization solvent and cooling rate. A slower cooling rate generally yields purer crystals.[7]
Streaking/Tailing on TLC or Column Strong interaction with silica gel.Avoid standard silica gel. Use reverse-phase (C18) chromatography, neutral alumina, or silica gel pre-treated with boric acid.[8][9] For the mobile phase, consider systems like DCM/Methanol or Ethyl Acetate/Methanol, possibly with a small amount of acetic acid.[10]
Product Decomposition on Column Instability on acidic silica.Use a less harsh stationary phase like neutral alumina or C18.[4][6] If using HPLC, ensure the mobile phase pH is controlled.[11]
Difficulty Removing Non-Polar Impurities Impurities are not acidic or basic.Use an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with an organic solvent to remove non-polar impurities, then re-acidify the aqueous layer and extract the pure boronic acid.[8][10][12]
Product is an Intractable Oil or Amorphous Solid High polarity or presence of persistent impurities preventing crystallization.Convert the boronic acid to its diethanolamine adduct, which is often a stable, crystalline solid that can be easily purified by filtration or recrystallization. The pure boronic acid can then be regenerated by treatment with a mild acid.[3][4][5]

Purification Techniques Comparison

Technique Principle Advantages Disadvantages Best For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[13]Scalable, cost-effective, can yield very high purity.Can be time-consuming to find a suitable solvent; may suffer from low recovery or "oiling out".[6]Crystalline solids with thermally stable properties.
Acid-Base Extraction The acidic boronic acid group forms a water-soluble salt with a base, allowing separation from neutral organic impurities.[12]Excellent for removing non-polar and neutral impurities; scalable.Ineffective if impurities are also acidic; requires multiple extraction and washing steps.[8]Removing non-acidic organic impurities.
Diethanolamine Adduct Formation Reversible reaction with diethanolamine to form a stable, often crystalline, adduct that can be easily isolated.[14][15]Can purify "unpurifiable" oils or amorphous solids; adducts are often highly crystalline and stable.[5][8]Adds two extra chemical steps (formation and hydrolysis); may not work for very polar boronic acids.[4]Boronic acids that are difficult to crystallize or purify by other means.
Reverse-Phase Chromatography (C18) Separation based on hydrophobicity. The polar boronic acid elutes earlier than non-polar impurities.Avoids decomposition issues associated with acidic silica; good for polar compounds.[3][4]Requires aqueous mobile phases which can be difficult to remove; may have limited loading capacity.[4]Small to medium scale purification where standard silica fails.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) solution (3 x volumes). The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Wash: Discard the organic layer. Wash the basic aqueous layer with fresh EtOAc (2 x volumes) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1M hydrochloric acid (HCl) dropwise with stirring. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is highly effective for boronic acids that are difficult to crystallize.[16]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or a mixture of ether/ethyl acetate. Add diethanolamine (1.0 - 1.1 equivalents) dropwise with stirring. The diethanolamine adduct often precipitates as a stable, crystalline white solid.[5][16]

  • Isolation of Adduct: Stir the resulting slurry for 30-60 minutes, then collect the solid adduct by vacuum filtration. Wash the solid with cold diethyl ether and dry. At this stage, the adduct can be further purified by recrystallization if needed.

  • Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of diethyl ether and 1M HCl. Stir vigorously until all the solid has dissolved, which indicates the adduct has been hydrolyzed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two more portions of diethyl ether.

  • Final Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.[16]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_end Finish Crude Crude this compound Analysis Analyze Purity (e.g., NMR, LC-MS) Crude->Analysis Recryst Recrystallization Analysis->Recryst AcidBase Acid-Base Extraction Analysis->AcidBase Chrom Chromatography (Reverse Phase) Analysis->Chrom Adduct Diethanolamine Adduct Formation Analysis->Adduct Final_Analysis Analyze Final Purity Recryst->Final_Analysis AcidBase->Final_Analysis Chrom->Final_Analysis Adduct->Final_Analysis Pure_Product Pure Product (>95%) Final_Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Crude Product is Impure Q_Crystalline Is the crude product a crystalline solid? Start->Q_Crystalline A_Recrystallize Attempt Recrystallization Q_Crystalline->A_Recrystallize Yes A_Oil Product is an oil or amorphous solid Q_Crystalline->A_Oil No Q_Neutral_Imp Are impurities mainly neutral organics? A_Recrystallize->Q_Neutral_Imp A_Oil->Q_Neutral_Imp A_AcidBase Perform Acid-Base Extraction Q_Neutral_Imp->A_AcidBase Yes A_Adduct Form Diethanolamine Adduct Q_Neutral_Imp->A_Adduct No / Still Impure

Caption: Decision tree for selecting a primary purification technique.

Acid_Base_Logic cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase Crude_Org Crude Boronic Acid + Neutral Impurities Salt_Aq Boronate Salt (R-B(OH)O⁻ Na⁺) Crude_Org->Salt_Aq + NaOH (aq) Extract Washed_Org Neutral Impurities (Discard) Final_Org Pure Boronic Acid Salt_Aq->Washed_Org Wash with EtOAc Pure_Salt_Aq Pure Boronate Salt Pure_Salt_Aq->Final_Org + HCl (aq) Extract

Caption: Logical workflow for purification via acid-base extraction.

References

Technical Support Center: Optimizing Couplings with (3-Formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with (3-formylthiophen-2-yl)boronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the most common causes?

Low conversion in Suzuki-Miyaura couplings involving heteroaromatic boronic acids like this compound can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it could be deactivated by oxygen. Inadequate degassing of the reaction mixture is a frequent reason for catalyst deactivation.

  • Sub-optimal Ligand Choice: The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps. For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) often enhance catalytic activity and yield.

  • Inefficient Transmetalation: The transfer of the formyl-thienyl group from boron to the palladium center is a critical step. This can be hindered by an inappropriate or weak base, or an unsuitable solvent system. The base activates the boronic acid to form a more reactive boronate species.

  • Poor Solubility: Insufficient solubility of the boronic acid, aryl halide, or base in the chosen solvent can severely limit the reaction rate.

  • Side Reactions: Decomposition of the boronic acid, particularly through protodeboronation, is a significant issue with electron-rich heteroaryl boronic acids.[1] Homocoupling of the boronic acid is another common side reaction.

Q2: I am observing significant amounts of a side product that appears to be 3-formylthiophene. What is happening and how can I prevent it?

This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This side reaction is common with heteroaryl boronic acids, especially under basic conditions in the presence of water.[3]

Strategies to minimize protodeboronation:

  • Use Milder Bases: Switching from strong bases like NaOH to milder inorganic bases such as K₃PO₄ or K₂CO₃ can reduce the rate of protodeboronation.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives provide a slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.[4]

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous solvents and reagents can suppress protodeboronation.

  • Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Add Boronic Acid in Portions: In some cases, adding the boronic acid in multiple portions throughout the reaction can maintain a low, steady concentration, favoring the desired cross-coupling over decomposition.[5]

Q3: My reaction is producing a significant amount of 2,2'-bithiophene-3,3'-dicarbaldehyde. What is this side reaction and how can I avoid it?

This side product results from the homocoupling of two molecules of this compound. This is often promoted by the presence of oxygen in the reaction mixture or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2]

To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Catalyst Source: Employing a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) sources.

Q4: Can the formyl group on the thiophene ring interfere with the coupling reaction?

Yes, the aldehyde functionality can potentially influence the reaction. While generally compatible with Suzuki-Miyaura conditions, aldehydes can engage in side reactions, especially at high temperatures or with certain bases. The electron-withdrawing nature of the formyl group can also affect the electronic properties of the thiophene ring, potentially influencing the rate of transmetalation.[6] However, successful couplings are frequently reported with formyl-substituted boronic acids.[5][6][7]

Troubleshooting Guides

Problem 1: Low to No Product Formation

This is the most common issue. A systematic approach is required to identify the root cause.

Troubleshooting Workflow for Low Yield

cluster_legend Legend Start Low/No Yield Observed Check_Reagents Verify Reagent Quality & Purity - Boronic Acid (fresh?) - Aryl Halide - Base (anhydrous?) - Solvent (degassed?) Start->Check_Reagents Check_Catalyst Assess Catalyst System - Active Pd source? - Appropriate ligand? - Correct loading? Check_Reagents->Check_Catalyst Reagents OK Check_Conditions Review Reaction Conditions - Temperature too low? - Reaction time sufficient? - Adequate mixing? Check_Catalyst->Check_Conditions Catalyst OK Optimize_Base Optimize Base - Screen K₃PO₄, Cs₂CO₃ - Ensure fine powder Check_Conditions->Optimize_Base Conditions OK Optimize_Solvent Optimize Solvent - Ensure reactant solubility - Try Dioxane/H₂O or THF/H₂O Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature - Incrementally increase T Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Problem Problem Action Action Outcome Outcome

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 2: Multiple Unidentified Spots on TLC/LC-MS

This indicates the presence of side products, likely from boronic acid decomposition.

Observation Potential Cause Recommended Action
Spot at the Rf of 3-formylthiopheneProtodeboronation - Use a milder base (e.g., K₂CO₃, K₃PO₄).- Lower the reaction temperature.- Use a protected boronic acid (e.g., MIDA ester).- Ensure reaction is not run for an excessively long time.
Dimer of the boronic acid detectedHomocoupling - Rigorously degas all solvents and reagents.- Maintain a strict inert atmosphere (N₂ or Ar).- Consider using a Pd(0) catalyst source directly.
Degradation of starting materialsReagent Instability - Use fresh, high-purity this compound.- Check the stability of your aryl halide under the reaction conditions.
Complex mixture of productsReaction conditions too harsh - Lower the reaction temperature.- Reduce the catalyst loading.- Screen alternative, milder bases.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following tables provide starting points for optimization based on literature for similar thiopheneboronic acids.

Table 1: General Conditions for Coupling with Aryl Bromides

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / SPhos or XPhos-Pd-G3/G41-5 mol% Pd loading. Ligand-to-metal ratio typically 2:1.
Base K₃PO₄ or K₂CO₃2-3 equivalents. Must be finely powdered and anhydrous.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1)The presence of water is often crucial for activating the boronic acid.[2]
Temperature 80 - 110 °CStart around 80-90 °C and increase if the reaction is sluggish.
Boronic Acid 1.2 - 1.5 equivalentsAn excess is often used to compensate for potential decomposition.

Table 2: Example Conditions for Thiopheneboronic Acid Couplings from Literature (Note: These are for related thiopheneboronic acids and serve as a strong starting point for optimization.)

Aryl HalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole(5-formylthiophen-2-yl)boronic acidXPhos-Pd-G4 (2)K₃PO₄ (3)Dioxane40<0.5>95 (conv.)[5]
5-bromo-1-ethyl-1H-indazole2-thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80285[1]
4-Chloroanisole3-thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃ (2)Dioxane/H₂O (4:1)9012-2491BenchChem[8]
2-Chloropyridine3-thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃ (2)Dioxane/H₂O (4:1)9012-2485BenchChem[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard starting point for the coupling of this compound with an aryl bromide.

Suzuki-Miyaura General Workflow

Setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst/Ligand) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ x3) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat to Reaction Temp (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely powdered and oven-dried)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide starting material is consumed (typically 1-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)

  • Microwave reactor vials and caps

Procedure:

  • Setup: In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst, and base.

  • Solvent: Add the degassed solvent mixture (e.g., 3 mL of 4:1 1,4-dioxane/water).

  • Sealing: Seal the vial securely with a cap.

  • Reaction: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Stability of Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered by researchers, scientists, and drug development professionals working with heterocyclic boronic acids.

Troubleshooting Guides

Issue: Degradation of Heterocyclic Boronic Acid During Storage or Reaction

Heterocyclic boronic acids are susceptible to several decomposition pathways, primarily protodeboronation, oxidation, and the formation of boroxine anhydrides. These issues can lead to low yields in cross-coupling reactions and inaccurate stoichiometric calculations.

The primary routes of degradation for heterocyclic boronic acids are illustrated below. Understanding these pathways is crucial for effective troubleshooting.

DecompositionPathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_boroxine Boroxine Formation (Dehydration) BA Heterocyclic Boronic Acid (Ar-B(OH)₂) Proton H⁺ (from water, alcohol, etc.) Oxidant [O] (e.g., Air, Peroxides) Arene Protodeboronated Byproduct (Ar-H) Proton->Arene C-B Cleavage BoricAcid1 B(OH)₃ Phenol Hydroxy-heterocycle (Ar-OH) Oxidant->Phenol Oxidative Deboronation BoricAcid2 B(OH)₃ Boroxine Cyclic Trimer (ArBO)₃ Water 3 H₂O BA_ref 3 x Ar-B(OH)₂ Boroxine->BA_ref Hydrolysis BA_ref->Boroxine Condensation

Caption: Major decomposition pathways for heterocyclic boronic acids.

The stability of heterocyclic boronic acids can vary significantly depending on the nature of the heteroaromatic ring. Protecting the boronic acid functionality, for example by forming an N-methyliminodiacetic acid (MIDA) boronate, can dramatically enhance stability.[1][2]

Heterocyclic Boronic Acid% Remaining After 15 Days (Solid, Benchtop, Air)[1]Corresponding MIDA Boronate (% Remaining After 60 Days)[1]
2-Furanboronic acid<5%>98%
2-Benzofuranboronic acid35%>98%
2-Thiopheneboronic acid20%>98%
3-Thiopheneboronic acid85%>98%
2-Pyrroleboronic acid<5%>98%
2-Indoleboronic acid<5%>98%
2-Pyridinylboronic acidNotoriously unstable[1]>98%

Note: The data highlights the inherent instability of many free heterocyclic boronic acids and the significant stabilizing effect of MIDA protection.

Experimental Protocols

Protocol 1: Assessing Benchtop Stability by ¹H NMR

This protocol allows for the quantification of boronic acid decomposition over time under ambient conditions.

Materials:

  • Heterocyclic boronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean NMR signal)

  • NMR-grade solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation (Time = 0):

    • Accurately weigh a specific amount of the heterocyclic boronic acid and the internal standard into a vial.

    • Dissolve the mixture in a known volume of NMR solvent.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1).

    • Integrate the signal corresponding to a characteristic proton on the heterocyclic ring and the signal from the internal standard.

    • Calculate the initial ratio of the boronic acid to the internal standard.

  • Storage:

    • Store the solid boronic acid sample on the benchtop, exposed to air, in a loosely capped vial.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 15 days), repeat steps 1 and 2 with a new sample from the stored batch.

  • Data Analysis:

    • For each time point, calculate the ratio of the boronic acid integral to the internal standard integral.

    • Determine the percentage of remaining boronic acid relative to the initial measurement.

Protocol 2: Purity Determination by Titration

This method, adapted from the assay for boric acid, can be used to determine the purity of a boronic acid sample.[3][4][5]

Materials:

  • Heterocyclic boronic acid

  • Mannitol or Glycerol

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Burette, pipette, conical flask

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 g of the heterocyclic boronic acid into a conical flask.

  • Complexation:

    • Add a mixture of 50 mL deionized water and 50 mL glycerol (or an equivalent amount of mannitol) to the flask. Swirl to dissolve. The polyol complexes with the boronic acid, increasing its acidity to allow for a sharp titration endpoint.[3][4]

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the solution.

    • Titrate with the standardized NaOH solution until a persistent faint pink color is observed.

  • Calculation:

    • Calculate the percentage purity using the following formula: % Purity = (V_NaOH × M_NaOH × MW_boronic_acid) / (Weight_sample) × 100

      • V_NaOH = Volume of NaOH solution used (L)

      • M_NaOH = Molarity of NaOH solution (mol/L)

      • MW_boronic_acid = Molecular weight of the heterocyclic boronic acid ( g/mol )

      • Weight_sample = Initial weight of the boronic acid sample (g)

FAQs: Stability of Heterocyclic Boronic Acids

Q1: My Suzuki-Miyaura reaction with a pyridineboronic acid is giving very low yield. What is the likely cause?

A1: The "2-pyridyl problem" is a well-known issue. 2-Pyridineboronic acid is notoriously unstable and prone to rapid protodeboronation, especially under basic and heated conditions typical for Suzuki couplings.[1] The Lewis basic nitrogen atom can also coordinate to the palladium catalyst, leading to deactivation.

Troubleshooting Steps:

  • Switch to a more stable derivative: Use the corresponding MIDA boronate, pinacol ester, or diethanolamine (DABO) boronate.[1][6][7] These are often air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing decomposition.

  • Optimize reaction conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH.[8] If possible, lower the reaction temperature.

  • Use a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling to outcompete the decomposition pathway.

Q2: I observe a significant amount of a homocoupled byproduct (Ar-Ar) in my reaction. How can I prevent this?

A2: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[9]

Troubleshooting Steps:

  • Ensure rigorous degassing: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Use a fresh, active catalyst: Ensure your palladium source and ligands have not degraded.

Q3: My boronic acid is a solid, but it seems to "melt" or become oily over time. What is happening?

A3: This is likely due to the formation of boroxines. Boronic acids can undergo dehydration, especially if stored in a non-anhydrous environment, to form a cyclic trimer anhydride called a boroxine.[10][11] This changes the physical state and, more importantly, the molecular weight of your reagent, leading to inaccurate stoichiometry in reactions.

Troubleshooting Steps:

  • Storage: Store heterocyclic boronic acids in a desiccator under an inert atmosphere.

  • Use as fresh as possible: If you suspect boroxine formation, it's best to use a fresh batch of the boronic acid.

  • Conversion to a stable form: For long-term storage, convert the boronic acid to a stable derivative like a MIDA or pinacol ester.

Q4: How can I monitor the stability of my boronic acid during a reaction?

A4: You can monitor the reaction progress and the stability of the starting material using techniques like TLC, LC-MS, or GC-MS.[8] For a more quantitative kinetic analysis, NMR spectroscopy is a powerful tool.

Workflow for Stability Monitoring:

StabilityMonitoring cluster_workflow Reaction Monitoring Workflow Start Set up reaction with heterocyclic boronic acid TakeAliquot Take an aliquot at time t=0 Start->TakeAliquot Quench Quench the aliquot TakeAliquot->Quench Analyze Analyze by LC-MS or NMR Quench->Analyze Repeat Repeat at regular intervals (e.g., every hour) Analyze->Repeat Continue monitoring Compare Compare the ratio of boronic acid to product and byproducts over time Analyze->Compare After multiple time points Repeat->TakeAliquot Result Determine rate of consumption vs. degradation Compare->Result

Caption: Workflow for monitoring boronic acid stability during a reaction.

References

Technical Support Center: Suzuki Couplings with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a special focus on challenges encountered with electron-rich boronic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your Suzuki coupling experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving electron-rich boronic acids can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are catalyst activity, the efficiency of oxidative addition and transmetalation, and the choice of base and solvent.[1]

A logical workflow for diagnosing the cause of low yield is presented below:

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Is the Pd(0) species active? - Any signs of decomposition? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Are starting materials pure? - Is the system properly degassed? check_catalyst->check_conditions Active troubleshoot_catalyst Troubleshoot Catalyst - Use a fresh catalyst/ligand. - Switch to a pre-formed Pd(0) catalyst. - Use air-stable precatalysts. check_catalyst->troubleshoot_catalyst Inactive check_side_reactions 3. Analyze for Side Reactions - Protodeboronation? - Homocoupling? check_conditions->check_side_reactions Optimal troubleshoot_conditions Optimize Conditions - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Screen different bases (K₃PO₄, Cs₂CO₃). - Vary the solvent system (e.g., Dioxane/H₂O). check_conditions->troubleshoot_conditions Suboptimal troubleshoot_side_reactions Mitigate Side Reactions - Use milder bases (KF). - Employ anhydrous conditions. - Use more stable boronic esters (pinacol, MIDA). check_side_reactions->troubleshoot_side_reactions Observed solution Improved Yield troubleshoot_catalyst->solution troubleshoot_conditions->solution troubleshoot_side_reactions->solution

A logical workflow for diagnosing low yields in Suzuki reactions.

Q2: I am observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction, particularly with electron-rich boronic acids which can be unstable under basic conditions.[2][3] Here are several strategies to mitigate this issue:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Consider switching to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using strictly anhydrous conditions can significantly reduce protodeboronation.[3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][4] These are more resistant to protodeboronation under reaction conditions.[1][4]

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize decomposition.[1]

Q3: My oxidative addition step seems to be slow or inefficient. What ligands and conditions are recommended for coupling with electron-rich aryl halides?

A3: For electron-rich or sterically hindered aryl halides, the oxidative addition of the Pd(0) catalyst can be the rate-limiting step. To facilitate this, the use of more electron-rich and bulky ligands is highly recommended.[1][5]

Ligand TypeExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosThese biarylphosphine ligands are electron-rich and bulky, which promotes both oxidative addition and reductive elimination.[3]
Trialkylphosphines P(t-Bu)₃, PCy₃Their strong electron-donating ability increases the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[6]
N-Heterocyclic Carbenes (NHCs) IMes, SIMesThese are strong σ-donors that form stable and highly active palladium complexes.

Q4: How do I choose the optimal base and solvent system for my Suzuki coupling with an electron-rich boronic acid?

A4: The choice of base and solvent is critical and often interdependent. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1]

  • Bases: For challenging couplings with electron-rich partners, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective.[1] It is crucial to use a finely powdered base to ensure good solubility and reactivity.[1]

  • Solvents: Aprotic polar solvents are commonly used. The addition of a small amount of water to solvents like THF or dioxane can improve the solubility of the base and facilitate the formation of the active boronate species.[1] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[3]

The interplay between the base, boronic acid, and palladium catalyst is crucial for the transmetalation step, as depicted in the catalytic cycle below.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)-OH(L₂) ArPdX->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdArB [Ar-Pd(II)-O-B(OH)₂-Ar']⁻ ArPdOH->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for Suzuki couplings with electron-rich boronic acids.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the electron-rich boronic acid or its derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[1] If using a pre-catalyst like Pd(PPh₃)₄, a separate ligand is not needed.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol for the Preparation of Boronic Acid Pinacol Esters (BPin)

For boronic acids prone to decomposition, conversion to a more stable pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., THF or toluene).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification. If necessary, purify by crystallization or column chromatography.

Data Summary

The following table summarizes recommended conditions for challenging Suzuki couplings with electron-rich partners, compiled from various sources.

ParameterRecommended Conditions for Electron-Rich Boronic AcidsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts (e.g., XPhos Pd G3)Pd(II) sources require in-situ reduction, while pre-catalysts offer convenience and robustness.[1][3]
Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Facilitate the rate-limiting oxidative addition step.[1][3]
Bases K₃PO₄, Cs₂CO₃, KF (for sensitive substrates)Stronger bases promote the formation of the active boronate species. Milder bases can prevent protodeboronation.[1][3]
Solvents Dioxane/H₂O, Toluene/H₂O, THF/H₂O, or anhydrous solvents for sensitive substratesA small amount of water can increase base solubility and reaction rate, but anhydrous conditions may be necessary to prevent side reactions.[1][3]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also increase the rate of side reactions.[1]

References

effect of base and solvent on the efficiency of (3-formylthiophen-2-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-formylthiophen-2-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in Suzuki-Miyaura reactions with this compound?

A1: The most critical parameters are the choice of base, solvent, and palladium catalyst/ligand system. These factors significantly influence the reaction yield and the prevalence of side reactions. The aldehyde group on the thiophene ring adds sensitivity, particularly to strong bases and high temperatures.[1]

Q2: What is protodeboronation and why is it a common issue with thiophene boronic acids?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process consumes the boronic acid, reducing the yield of the desired product. Heteroaromatic boronic acids, including those of thiophene, are particularly susceptible to this decomposition pathway, which can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[2]

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate "ate" complex.[3] However, strong bases like KOH can be detrimental to substrates with sensitive functional groups, such as the aldehyde in this compound, potentially leading to side reactions or degradation.[1] Weaker inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often preferred to minimize these issues and reduce the rate of protodeboronation.[1]

Q4: What is the impact of the solvent system on the reaction efficiency?

A4: The solvent affects the solubility of the reactants, the stability of the catalyst, and can influence the reaction pathway.[1] Aprotic solvents like dioxane and THF, often in a mixture with water, are commonly used.[1][2] The water content can be a critical factor; while it can aid in dissolving the base and facilitate the reaction, an excess can promote protodeboronation.[2] For sensitive substrates, minimizing water content or using anhydrous conditions may be beneficial.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inefficient Catalyst System Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates. Consider increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).[2]
Protodeboronation of Boronic Acid Use a milder base such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. Lower the reaction temperature. Reduce the amount of water in the solvent system or use anhydrous solvents.[2]
Poor Solubility of Reactants Ensure the chosen solvent system effectively dissolves both the boronic acid and the aryl halide. A mixture of an organic solvent (e.g., dioxane, THF) and water is common, but the ratio may need optimization.[1][4]
Catalyst Poisoning or Deactivation Impurities in the starting materials or solvent can deactivate the catalyst. Ensure high-purity reagents and use freshly distilled, degassed solvents. In some cases, the product itself can poison the catalyst.

Issue 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Protodeboronation This is the most common side reaction, leading to the formation of 3-formylthiophene. To mitigate this, use milder bases (K₃PO₄, K₂CO₃), lower the reaction temperature, and minimize water and reaction time.[2]
Homocoupling of Boronic Acid This side reaction forms a bithiophene species. It can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen and by using the appropriate palladium catalyst and reaction conditions.
Degradation of the Aldehyde Group The formyl group can be sensitive to strong bases and high temperatures.[1] Use the mildest possible base and the lowest effective temperature to prevent degradation.

Data on Base and Solvent Effects

The following data is for Suzuki-Miyaura couplings of structurally related thiophene boronic acids and serves as a guide for optimization.

Table 1: Effect of Base on the Yield of 2-(Thiophen-2-yl)pyridine

EntryBaseSolventTemperature (°C)Yield (%)
1Na₃PO₄Dioxane / H₂O (4:1)10085
2K₃PO₄Dioxane / H₂O (4:1)10079
3Cs₂CO₃Dioxane / H₂O (4:1)10076
4K₂CO₃Dioxane / H₂O (4:1)10065
5NaOHDioxane / H₂O (4:1)1000
6KOHDioxane / H₂O (4:1)1000

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Base (0.9 mmol) in 1 mL solvent. Data adapted from a study on a similar reaction.[2] Note that strong bases like NaOH and KOH led to substrate hydrolysis and zero yield.[2]

Table 2: Effect of Solvent on the Yield of 2-(Benzo[b]thiophen-2-yl)-4,6-dimethoxypyrimidine

EntrySolvent System (v/v)Yield (%)
1Dioxane / H₂O (2:1)95
2THF / H₂O (2:1)91
3Toluene / H₂O (2:1)75
4DMF / H₂O (2:1)68

Reaction Conditions: Reaction of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid. This data illustrates the general trend of solvent effects in Suzuki-Miyaura reactions of heterocyclic compounds.[1]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Boronic Acid, and Base to Reaction Vessel purge 2. Purge with Inert Gas reagents->purge add_solvent 3. Add Degassed Solvent and Catalyst purge->add_solvent heat 4. Heat with Vigorous Stirring add_solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify by Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura Experimental Workflow
Troubleshooting Logic

G cluster_solutions Potential Solutions start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_catalyst Evaluate Catalyst System (Pd source, Ligand, Loading) start->check_catalyst sol_reagents Use high-purity, dry reagents. Adjust boronic acid equivalents (1.2-1.5x). check_reagents->sol_reagents Impurity/Stoichiometry Issue? sol_conditions Use milder base (K₃PO₄, K₂CO₃). Optimize solvent ratio (e.g., less H₂O). Lower reaction temperature. check_conditions->sol_conditions Protodeboronation or Degradation Suspected? sol_catalyst Screen different ligands (e.g., XPhos, SPhos). Increase catalyst loading slightly. check_catalyst->sol_catalyst Inefficient Catalysis? end Improved Yield sol_reagents->end Re-run Experiment sol_conditions->end Re-run Experiment sol_catalyst->end Re-run Experiment

Troubleshooting Decision Flowchart

References

minimizing homocoupling of (3-formylthiophen-2-yl)boronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the minimization of homocoupling side reactions involving (3-formylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem in my cross-coupling reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid react to form a symmetrical biaryl dimer (in this case, 3,3'-diformyl-2,2'-bithiophene). This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate, thereby complicating the purification process.[1]

Q2: What are the primary causes of homocoupling when using this compound?

A2: The homocoupling of arylboronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the dimerization of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is the most critical factor in preventing this pathway.[4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product before the main catalytic cycle is established.[1][5][6]

Q3: My reaction shows a high percentage of the homocoupled dimer. What is the first and most important parameter to check?

A3: The most common cause of excessive homocoupling is oxygen contamination.[2][4] Ensure that your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) from start to finish.[2][7] Employing a subsurface nitrogen sparge of the reaction mixture before adding the catalyst is a highly effective technique.[5][7]

Q4: How does my choice of palladium source affect the level of homocoupling?

A4: The choice of palladium source is critical.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid itself.[1][6]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without requiring a reduction step that can cause homocoupling.[1]

  • Modern Precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often the best choice as they are designed to generate the active Pd(0) species cleanly and efficiently, which helps to minimize side reactions.[1][2]

Q5: What roles do ligands and bases play in suppressing the homocoupling of this compound?

A5: Both ligands and bases are crucial for controlling selectivity.

  • Ligands: Bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • Bases: The base activates the boronic acid for transmetalation, but an inappropriate choice can worsen homocoupling.[8] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[1][2] The optimal base is often substrate-dependent and may require screening.

Troubleshooting Guide for Excessive Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with the homocoupling of this compound.

Initial Diagnosis Workflow

The following workflow provides a logical sequence of steps to identify and address the root cause of homocoupling.

G start High Homocoupling Detected q1 Is the reaction under a rigorously inert atmosphere? start->q1 sol1 Implement rigorous degassing (e.g., Freeze-Pump-Thaw) and maintain a positive pressure of N2 or Ar. q1->sol1 No q2 What is the Palladium source? q1->q2 Yes sol1->q2 sol2a Using Pd(II) Precatalyst (e.g., Pd(OAc)2) q2->sol2a q3 Is the ligand appropriate? q2->q3 Using Pd(0) or Precatalyst sol2b Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., XPhos Pd G3). sol2a->sol2b sol2b->q3 sol3 Use bulky, electron-rich ligands like XPhos, SPhos, or an appropriate NHC. q3->sol3 No q4 Is the base optimal? q3->q4 Yes sol3->q4 sol4 Screen weaker inorganic bases (K3PO4, K2CO3, CsF). q4->sol4 No sol5 Consider adding a mild reducing agent (e.g., HCOOK) or changing the order of addition. q4->sol5 Yes sol4->sol5 end Homocoupling Minimized sol5->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Proposed Mechanisms of Homocoupling

Understanding the pathways that lead to the undesired dimer is key to preventing its formation.

Caption: Proposed mechanisms for boronic acid homocoupling versus the desired Suzuki cycle.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the homocoupling of this compound, based on established principles in Suzuki-Miyaura coupling.

Table 1: Effect of Reaction Parameters on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventAtmosphereHomocoupling (%)Desired Product Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)DioxaneAir>50<40
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)DioxaneNitrogen15-2565-75
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)DioxaneNitrogen5-1085-90
4XPhos Pd G3 (2)NoneK₂CO₃ (3)Dioxane/H₂O (4:1)Argon<5>90
5XPhos Pd G3 (2)NoneK₂CO₃ (3)Dioxane/H₂O (4:1)Argon + HCOOK (1.2 equiv)<2>95

Data are representative estimates to illustrate trends and are not from a single cited experiment.

Experimental Protocols

Protocol 1: Recommended Procedure for Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • Aryl Halide (1.0 equiv, e.g., 1.0 mmol)

  • This compound (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (2 mol%, 0.02 mmol)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (0.1 M concentration, ~10 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and potassium phosphate (2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane via cannula or a gas-tight syringe.

  • Nitrogen Sparge: Bubble argon or nitrogen gas through the stirred solution via a long needle for 15-20 minutes to rigorously remove any final traces of dissolved oxygen.[5][7]

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.2 equiv) followed by the XPhos Pd G3 catalyst (2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing for Solvents

This is the most effective method for removing dissolved gases from reaction solvents.

Procedure:

  • Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with high-purity nitrogen or argon. The solvent is now ready to be used in an oxygen-sensitive reaction.

References

Validation & Comparative

A Comparative Analysis of Formylthiopheneboronic Acid Isomers for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Performance, and Applications of (3-formylthiophen-2-yl)boronic Acid and Its Isomers.

In the landscape of modern medicinal chemistry and materials science, thiophene-based compounds are crucial building blocks. Their utility is further enhanced when functionalized with versatile groups like formyl and boronic acid moieties, which open avenues for diverse chemical transformations. This guide presents a comparative study of this compound and its key isomers: (2-formylthiophen-3-yl)boronic acid, (5-formylthiophen-2-yl)boronic acid, and (4-formylthiophen-3-yl)boronic acid. We provide a detailed analysis of their physicochemical properties, a discussion on their relative reactivity in the widely used Suzuki-Miyaura cross-coupling reaction, and comprehensive experimental protocols.

Physicochemical Properties: A Tabular Comparison

The positional arrangement of the formyl and boronic acid groups on the thiophene ring significantly influences the physical and chemical characteristics of these isomers. These properties are critical for determining solubility, stability, and handling procedures in a laboratory setting. All isomers share the same molecular formula (C₅H₅BO₃S) and molecular weight (155.97 g/mol ).[1][2]

PropertyThis compound(2-formylthiophen-3-yl)boronic acid(5-formylthiophen-2-yl)boronic acid(4-formylthiophen-3-yl)boronic acid
CAS Number 17303-83-2[1]4347-31-3[2]4347-33-5[3]4347-32-4[4]
Appearance White to light orange to green powder[5]-White powder or crystals[6]-
Melting Point (°C) 330 (dec.)[5]167-193[2]132-135[7]-
Solubility Slightly soluble in water[8]-Soluble in Methanol[7]-
Stability Air sensitive; store in a dark, inert atmosphere, preferably in a freezer under -20°C.[7][8]-Air Sensitive; Keep Cold.[6]Store in freezer, under -20°C in a dark, inert atmosphere.[9]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The primary application for these formylthiopheneboronic acid isomers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The reactivity of these isomers in such reactions is governed by a combination of electronic and steric factors.

The electron-withdrawing nature of the formyl group deactivates the thiophene ring, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The position of the boronic acid group relative to the sulfur atom and the formyl group also plays a crucial role due to steric hindrance.

A study on the cross-coupling of (5-formylthiophen-2-yl)boronic acid highlights that a highly active catalyst system, such as one employing an XPhos precatalyst, is key to achieving high yields.[10] This suggests that challenging couplings with these deactivated systems can be overcome with careful optimization of reaction conditions.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for the synthesis of a formylthiopheneboronic acid isomer and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

A general and widely applicable method for the synthesis of aryl and heteroaryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step 1: Lithiation of 3-formylthiophene. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-formylthiophene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

Step 2: Borylation. To the freshly prepared organolithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis. Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours.

Step 4: Work-up and Purification. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Cross-Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole

The following protocol is adapted from a study by Strømsodd et al. and serves as a robust starting point for the cross-coupling of these isomers.[10]

Materials:

  • (5-formylthiophen-2-yl)boronic acid

  • 4-bromoanisole

  • XPhos Pd G4 (Palladium precatalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add (5-formylthiophen-2-yl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Add the XPhos Pd G4 catalyst (e.g., 1-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Workflow and Pathway Visualizations

To aid in the conceptualization of the experimental and logical flows, the following diagrams have been generated using Graphviz (DOT language).

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 3_formylthiophene 3-Formylthiophene Lithiation Lithiation (-78 °C, THF) 3_formylthiophene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Borate_Ester Trialkyl Borate Borylation Borylation (-78 °C to RT) Borate_Ester->Borylation Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl (aq)) Borylation->Hydrolysis Workup Extraction & Work-up Hydrolysis->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2X Ar-Pd(II)Ln-X OxAdd->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation ArPdL2ArPrime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdL2ArPrime RedElim Reductive Elimination ArPdL2ArPrime->RedElim RedElim->Pd0L2 Catalyst Regeneration ArArPrime Ar-Ar' RedElim->ArArPrime Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Purity Assessment of Synthesized (3-formylthiophen-2-yl)boronic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of complex molecules via cross-coupling reactions, the purity of key building blocks is paramount. (3-formylthiophen-2-yl)boronic acid is a valuable reagent in Suzuki-Miyaura coupling reactions; however, its purity can be compromised by the presence of synthetic byproducts and degradation products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile organic compounds like this compound. Reversed-phase HPLC, in particular, offers excellent resolution for separating the target compound from potential impurities.

Potential Impurities

During the synthesis of this compound, several impurities can arise from the starting materials and side reactions. Common impurities may include:

  • Unreacted Starting Material: Such as 3-formylthiophene.

  • Homocoupling Products: Arising from the coupling of two molecules of the starting organometallic reagent.

  • Anhydride (Boroxine): Formed by the dehydration of three boronic acid molecules. This is a common impurity for many boronic acids.

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 3-formylthiophene.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape and suppress the ionization of the boronic acid.

    • Gradient Program: A starting condition of 10-20% acetonitrile, ramping up to 90-95% over a period of 15-20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 254 nm or 280 nm.

  • Sample Preparation: The synthesized this compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information for the purity assessment of boronic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of the NMR signal intensity relative to a certified internal standard.
Applicability Well-suited for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization is often required for boronic acids.Applicable to a wide range of soluble compounds, providing structural information and quantification without a reference standard of the analyte.
Specificity High, can resolve the analyte from closely related impurities and degradation products.[1]Very high, especially with a mass spectrometer detector that provides mass-to-charge ratio information.High, as it distinguishes compounds based on their unique nuclear magnetic resonance spectra.
Sensitivity Generally high, depending on the UV absorptivity of the compound.Very high, capable of detecting trace-level impurities.Lower sensitivity compared to chromatographic methods.
Quantification Requires a reference standard of known purity for accurate quantification.Can provide semi-quantitative data without a standard, but a standard is needed for accurate quantification.Provides absolute quantification against a certified internal standard without the need for an analyte-specific standard.
Drawbacks Potential for on-column degradation or hydrolysis of sensitive boronic acids.The need for derivatization can introduce analytical errors. Not suitable for non-volatile impurities.Requires more expensive instrumentation and can be less sensitive for complex mixtures.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound using HPLC.

cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation synthesis Synthesis of this compound workup Aqueous Work-up & Isolation synthesis->workup sample_prep Sample Preparation (dissolution in mobile phase) workup->sample_prep hplc_injection Injection onto C18 RP-HPLC sample_prep->hplc_injection uv_detection UV Detection hplc_injection->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc main Purity Assessment of This compound hplc HPLC (Primary Method) main->hplc gcms GC-MS (Alternative for Volatile Impurities) main->gcms qnmr qNMR (Orthogonal & Absolute Quantification) main->qnmr hplc->gcms Complements for volatile impurity profile hplc->qnmr Orthogonal confirmation of purity

References

A Comparative Guide to the Reactivity of Thiophene Boronic Acids and Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among the vast array of available reagents, boronic acids have emerged as workhorse nucleophiles due to their versatility, functional group tolerance, and generally low toxicity. While phenylboronic acids are the most commonly employed arylating agents, their heteroaromatic counterparts, such as thiophene boronic acids, are of increasing importance in the synthesis of pharmaceuticals and organic materials. This guide provides an objective comparison of the reactivity between thiophene boronic acids and phenylboronic acids in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, supported by available experimental data and detailed protocols.

Executive Summary

Thiophene boronic acids, as π-rich heteroaromatic systems, generally exhibit higher reactivity in the transmetalation step of many cross-coupling reactions compared to phenylboronic acids. This can lead to faster reaction times and higher yields under certain conditions. However, this increased reactivity is often accompanied by lower stability, particularly a higher propensity for protodeboronation, which can negatively impact overall reaction efficiency. The choice between a thiophene boronic acid and a phenylboronic acid is therefore a trade-off between reactivity and stability, contingent on the specific reaction conditions and the nature of the coupling partners.

Quantitative Data Comparison

The following tables summarize the available quantitative data from comparative studies of thiophene boronic acids and phenylboronic acids in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Suzuki-Miyaura Coupling

EntryBoronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-24~95
22-Thienylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-24High
3Phenylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285
42-Thienylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801290

Table 2: Chan-Lam N-Arylation

EntryBoronic AcidAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT4888[1]
22-Thienylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT4885[1]
3Phenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT7251
42-Thienylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT7265

Table 3: Buchwald-Hartwig Amination (Aryl Halide + Amine)

Direct comparative data for the Buchwald-Hartwig amination using thiophene boronic acids versus phenylboronic acids as the aryl source is limited, as this reaction typically couples an aryl halide with an amine. However, the principles of reactivity and stability of the corresponding aryl halides (bromothiophene vs. bromobenzene) can provide insights.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative procedures for the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling[2][3]

Reaction Setup:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) and, if required, degassed water (0.5 mL) via syringe.

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically ranging from 2 to 24 hours).

  • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to quench the reaction and dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation[4][5][6]

Reaction Setup:

  • In a vial or round-bottom flask, combine the amine or phenol (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add the solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 equiv.).

  • The reaction is often performed open to the air.

Reaction Execution:

  • Stir the reaction mixture at room temperature for the indicated time (typically 24-72 hours).

  • Monitor the progress of the reaction by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination[7][8]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube and remove it from the glovebox.

Reaction Execution:

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a short pad of silica gel or celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactivity Comparison and Mechanistic Insights

The differences in reactivity between thiophene boronic acids and phenylboronic acids can be attributed to a combination of electronic and stability factors.

Electronic Effects: The thiophene ring is a π-electron-rich system compared to the benzene ring. This increased electron density on the carbon atom bearing the boronic acid group facilitates the transmetalation step in the catalytic cycles of Suzuki-Miyaura and Chan-Lam couplings, which is often the rate-determining step. This can lead to faster reaction rates and higher yields with thiophene boronic acids.

Stability and Protodeboronation: A significant drawback of thiophene boronic acids is their lower stability, particularly their susceptibility to protodeboronation. This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the presence of a base), replacing the boronic acid group with a hydrogen atom. Thiophene boronic acids are more prone to this decomposition pathway than phenylboronic acids, especially under the basic and often aqueous conditions used in many cross-coupling reactions. This can lead to lower effective concentrations of the active coupling partner and reduced yields of the desired product.

// Nodes Thiophene_BA [label="Thiophene Boronic Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenyl_BA [label="Phenylboronic Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivity [label="Reactivity in\nCross-Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Higher_Reactivity [label="Higher Reactivity\n(Faster Transmetalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Reactivity [label="Standard Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Stability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Stability [label="Lower Stability\n(Prone to Protodeboronation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Higher_Stability [label="Higher Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Reaction Outcome", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Thiophene_BA -> Reactivity; Phenyl_BA -> Reactivity; Reactivity -> Higher_Reactivity [label="Thiophene"]; Reactivity -> Lower_Reactivity [label="Phenyl"]; Thiophene_BA -> Stability; Phenyl_BA -> Stability; Stability -> Lower_Stability [label="Thiophene"]; Stability -> Higher_Stability [label="Phenyl"]; Higher_Reactivity -> Outcome; Lower_Reactivity -> Outcome; Lower_Stability -> Outcome; Higher_Stability -> Outcome; }

Caption: General Cross-Coupling Workflow.

Conclusion

The selection between thiophene boronic acids and phenylboronic acids for cross-coupling reactions requires careful consideration of the desired outcome and the specific reaction context. Thiophene boronic acids offer the potential for higher reactivity, which can be advantageous for challenging couplings or for optimizing reaction times. However, their inherent instability, particularly their susceptibility to protodeboronation, must be managed through careful control of reaction conditions, such as the choice of base, solvent, and temperature. For reactions where stability and robustness are paramount, phenylboronic acids remain the more dependable choice. Ultimately, a thorough understanding of the interplay between electronic effects and stability is key to successfully employing both classes of boronic acids in the synthesis of valuable molecules for research, drug discovery, and materials science.

References

A Comparative Guide to the Synthesis of Substituted Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene boronic acids and their derivatives are pivotal building blocks in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biologically active compounds.[1][3] This guide provides a comparative overview of common synthetic routes to substituted thiophene boronic acids, supported by experimental data to aid in the selection of the most suitable method for a given research application.

Key Synthetic Strategies

Several methodologies have been developed for the synthesis of substituted thiophene boronic acids, each with its own advantages and limitations. The primary routes include:

  • Halogen-Metal Exchange followed by Borylation: This classical approach involves the reaction of a halogenated thiophene with an organometallic reagent (e.g., Grignard or organolithium) to form a transient organothiophene species, which is then quenched with a boron electrophile.[2][4]

  • Direct C-H Borylation: This modern approach utilizes transition metal catalysts, most notably iridium complexes, to directly convert a C-H bond on the thiophene ring to a C-B bond.[5][6] This method is highly attractive due to its atom economy.

  • Lithiation-Borylation: This method involves the direct deprotonation of an acidic proton on the thiophene ring using a strong lithium base, followed by the addition of a boronic ester.[7]

  • Transition-Metal-Free Thioboration: A newer, regioselective method for the synthesis of 3-borylated thiophenes from (Z)-organylthioenyne substrates using a carbophilic Lewis acid.[8]

The choice of synthetic route often depends on the desired substitution pattern, the nature of the substituents, and the availability of starting materials.

Comparative Performance of Synthetic Routes

The following table summarizes the performance of different synthetic routes to various substituted thiophene boronic acids, highlighting the reaction yields under specific conditions.

Starting MaterialSynthetic RouteReagents and ConditionsProductYield (%)Reference
2,3-DibromothiopheneHalogen-Metal Exchange / Borylation1. i-PrMgCl, THF; 2. Pinacolborane, Pd(dba)₂, P(t-Bu)₃, 40°C2-Bromo-3-(pinacolato)boronothiophene95[4]
2-BromothiopheneGrignard Reaction / Borylation1. Mg, THF; 2. B(OMe)₃; 3. H₃O⁺2-Thiopheneboronic acidNot specified[2]
ThiopheneIridium-Catalyzed C-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂, octane, 80°C2-(Pinacolato)boronothiophene98[5]
3-BromothiopheneLithiation / Borylationn-BuLi, Et₂O, -70°C; then B(OBu)₃3-Thienylboronic acidNot specified[2]
(Z)-1-(ethylthio)-4-phenylbut-1-en-3-yneTransition-Metal-Free ThioborationClBcat, then pinacol2-phenyl-4-(pinacolato)boronothiophene78[8]
2-Substituted ThiophenesIridium-Catalyzed C-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂, various solvents5-Borylated-2-substituted thiophenesGood to Excellent[5][6]
3-Substituted ThiophenesIridium-Catalyzed C-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂, various solvents2- and 5-Borylated-3-substituted thiophenesHigh regioselectivity[5]

Experimental Protocols

This protocol describes a noncryogenic method for the synthesis of 2-substituted 3-thienylboronic acid esters.

  • Grignard Formation: To a solution of a 2,3-dihalothiophene in anhydrous THF, add a solution of isopropylmagnesium chloride dropwise at room temperature. Stir the mixture for the specified time to allow for halogen-magnesium exchange.

  • Quenching with Electrophile (if applicable): If a substituent is to be introduced, cool the reaction mixture and add the desired electrophile. Allow the reaction to proceed to completion.

  • Borylation: To the resulting solution of the substituted bromothiophene, add pinacolborane, a palladium catalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., P(t-Bu)₃).

  • Reaction and Workup: Heat the reaction mixture to the specified temperature (e.g., 40-100°C) and monitor by GC/MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the product by column chromatography.

This protocol outlines the direct borylation of a thiophene C-H bond.

  • Catalyst Preparation: In a glovebox, combine the iridium precursor (e.g., [Ir(cod)OMe]₂) and the ligand (e.g., dtbpy) in a reaction vessel.

  • Reaction Setup: Add the thiophene substrate, the boron source (e.g., bis(pinacolato)diboron, B₂pin₂), and the solvent (e.g., octane or THF).

  • Reaction: Seal the vessel and heat the mixture at the specified temperature (e.g., 80°C) for the designated time.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to yield the desired thiophene boronate ester.

This is a traditional method for preparing simple thiophene boronic acids.

  • Grignard Reagent Formation: Prepare the thienyl Grignard reagent by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent like diethyl ether or THF.

  • Borylation: Cool the Grignard solution and add a trialkyl borate, such as trimethyl borate, dropwise, maintaining a low temperature.

  • Hydrolysis: After the addition is complete, warm the mixture to room temperature and then hydrolyze with an acidic solution (e.g., dilute HCl).

  • Isolation: Extract the aqueous layer with an organic solvent. The product can then be isolated by crystallization or chromatography.

Logical Workflow for Synthesis and Validation

The following diagram illustrates a generalized workflow for the synthesis and subsequent validation of substituted thiophene boronic acids, which often involves their use in cross-coupling reactions.

G cluster_synthesis Synthetic Route Selection cluster_validation Product Validation & Application Start Substituted Thiophene Precursor Route1 Halogen-Metal Exchange Start->Route1 Choose Route Route2 Direct C-H Borylation Start->Route2 Choose Route Route3 Lithiation-Borylation Start->Route3 Choose Route Borylation Borylation with Boronic Ester Route1->Borylation Route2->Borylation Route3->Borylation Purification Purification Borylation->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Coupling Suzuki-Miyaura Cross-Coupling Characterization->Coupling FinalProduct Desired Biaryl Product Coupling->FinalProduct

Generalized workflow for thiophene boronic acid synthesis.

Conclusion

The synthesis of substituted thiophene boronic acids is a well-established field with a variety of reliable methods available to chemists. The choice between classical halogen-metal exchange protocols and modern direct C-H borylation techniques will depend on factors such as the desired regioselectivity, functional group tolerance, and atom economy.[4][5] For simple, unsubstituted thiophene boronic acids, traditional Grignard-based methods remain effective.[2] The provided data and protocols serve as a starting point for the development of robust synthetic strategies for accessing these valuable chemical intermediates.

References

A Comparative Guide to the Kinetic Profile of (3-formylthiophen-2-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Thiophene-containing biaryls are significant motifs in pharmaceuticals and functional materials, making the study of Suzuki coupling with thiophene-based boronic acids a subject of considerable interest. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling reactions involving (3-formylthiophen-2-yl)boronic acid and its isomers, supported by experimental data from model studies.

While specific kinetic data for this compound is not extensively published, a detailed investigation into the closely related (5-formylthiophen-2-yl)boronic acid provides valuable insights into the factors influencing reaction rates and yields.[1] This guide will leverage these findings to draw comparisons and provide a comprehensive overview for researchers in the field.

Performance Comparison: Kinetic Influences

The rate of a Suzuki-Miyaura reaction is dependent on several factors, including the nature of the boronic acid, the coupling partner (aryl halide), the palladium catalyst system (precatalyst and ligand), the base, and the solvent. The transmetalation step is often a critical, and sometimes rate-determining, step in the catalytic cycle.[2]

A model study on the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole highlights the significant impact of the catalyst system and reaction conditions on the reaction's progress.[1] The following table summarizes the performance of different palladium precatalysts in this model reaction, demonstrating the crucial role of the ligand in achieving high conversion rates.

Catalyst PrecursorLigandTemperature (°C)Time (min)Conversion (%)
XPhos Pd G1XPhos40< 30> 95
XPhos Pd G2XPhos40< 30> 95
XPhos Pd G3XPhos40< 30> 95
XPhos Pd G4XPhos40< 30> 95
Pd(OAc)₂SPhos806084
Data extracted from a model study on (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole.[1]

In comparison to other types of boronic acids, heteroaromatic boronic acids like those derived from thiophene can present unique challenges due to potential catalyst inhibition or side reactions. Generally, the transmetalation step for arylboronic acids is faster than for alkylboronic acids.[2] The electron-withdrawing nature of the formyl group on the thiophene ring can also influence the nucleophilicity of the boronic acid and thus the rate of transmetalation.

The following table provides a generalized comparison of relative reaction rates for different classes of boronic acids, with the rate for a primary alkylboronic acid set as a baseline.

Boronic Acid TypeExampleRelative Rate (Approx.)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.[2]
Secondary AlkylIsopropylboronic Acid~0.3Increased steric hindrance slows transmetalation.[2]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation than alkylboronic acids.[2]
Heteroaryl (Thiophene)This compoundVariableRate is highly dependent on the catalyst, base, and solvent system. Prone to protodeboronation.

Experimental Protocols

To obtain reliable kinetic data for the Suzuki coupling of this compound, a systematic experimental approach is essential. The following is a generalized protocol based on methodologies reported for similar thiophene boronic acids.[1]

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Heating block with magnetic stirring

  • Syringes

  • Quenching solution (e.g., cooled diethyl ether)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the internal standard.

  • Catalyst Addition: Add the palladium precatalyst (0.1-1 mol%).

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Reaction Initiation: Place the vial in the pre-heated heating block and start the magnetic stirring and timer.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing the Process

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OH)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a framework for understanding and investigating the kinetics of Suzuki coupling reactions with this compound. By carefully selecting the catalyst system and reaction conditions, researchers can optimize reaction rates and yields for the synthesis of valuable thiophene-containing compounds.

References

comparing the performance of different palladium precatalysts for thiophene boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and scientists working with sulfur-containing heterocycles, the coupling of thiophene boronic acids is of particular importance. However, these substrates are notoriously prone to protodeboronation under typical Suzuki-Miyaura conditions, leading to diminished yields and challenging purifications. The choice of the palladium precatalyst is therefore critical to achieving a successful outcome. This guide provides an objective comparison of the performance of various palladium precatalysts for the Suzuki-Miyaura coupling of thiophene boronic acids, supported by experimental data.

Performance Comparison of Palladium Precatalysts

The evolution of palladium precatalysts has led to increasingly active and stable systems that can overcome the challenges associated with sensitive substrates like thiophene boronic acids. Modern precatalysts, particularly the Buchwald palladacycles, are designed for rapid activation to the active Pd(0) species, which outcompetes the rate of boronic acid decomposition.[1][2]

Below is a summary of the performance of different palladium precatalysts in the coupling of thiophene boronic acids with various aryl halides. The data highlights the superior performance of later-generation Buchwald precatalysts, which enable high yields under mild conditions and short reaction times.

PrecatalystAryl HalideThiophene Boronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
Buchwald G3 Palladacycle (XPhos) 4-Chlorotoluene2-Thiopheneboronic acidK₃PO₄THF/H₂O402 h94[2]
Buchwald G3 Palladacycle (XPhos) 4-Chloroanisole2-Thiopheneboronic acidK₃PO₄THF/H₂Ort30 min91[2]
Buchwald G3 Palladacycle (XPhos) 1-Bromo-4-(tert-butyl)benzene3-Thiopheneboronic acidK₃PO₄THF/H₂Ort30 min95[2]
(η³-cinnamyl)PdCl(IPr) 2-Chlorothiophene3-Furanboronic acidK₃PO₄THF/MeOHrt-~70 (at 3h)[3]
(η³-crotyl)PdCl(IPr) 2-Chlorothiophene3-Furanboronic acidK₃PO₄THF/MeOHrt-~85 (at 3h)[3]
Pd(PPh₃)₄ 2-Bromothiophene derivativeArylboronic acidK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/EtOH/H₂O80-10012-24 h(Typical)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of a thiophene boronic acid using a modern Buchwald G3 palladacycle.

General Procedure for Suzuki-Miyaura Coupling of Thiophene Boronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Thiophene boronic acid (1.5 mmol)

  • Buchwald G3 Palladacycle (e.g., with XPhos ligand) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

  • Tetrahydrofuran (THF), degassed (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), thiophene boronic acid (1.5 mmol), and the Buchwald G3 Palladacycle (0.02 mmol).[5]

  • Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.[4]

  • Add the degassed THF (2.0 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL) via syringe.[2][5]

  • Stir the reaction mixture vigorously at the desired temperature (room temperature or 40 °C).[2][5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Visualizing Key Processes

To better understand the experimental and mechanistic aspects of thiophene boronic acid coupling, the following diagrams illustrate the general experimental workflow and the activation pathways of different generations of Buchwald precatalysts.

G cluster_workflow Experimental Workflow for Thiophene Boronic Acid Coupling A 1. Add Reactants & Precatalyst (Aryl Halide, Thiophene Boronic Acid, Palladacycle) B 2. Seal & Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Degassed Solvents & Base (THF, aq. K3PO4) B->C D 4. Stir at Specified Temperature (Room Temperature or 40°C) C->D E 5. Monitor Reaction Progress (TLC or GC-MS) D->E F 6. Work-up & Purification (Extraction & Column Chromatography) E->F G 7. Product Isolation F->G

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

The activation of the palladium precatalyst to the catalytically active Pd(0) species is a critical step. Different generations of Buchwald precatalysts have distinct activation mechanisms.

G cluster_activation Conceptual Activation Pathways of Buchwald Precatalysts cluster_g2 G2 Precatalyst cluster_g3_g4 G3 & G4 Precatalysts cluster_active Active Catalyst G2_precatalyst G2 Precatalyst (2-Aminobiphenyl Ligand) G2_activation Base-mediated Reductive Elimination G2_precatalyst->G2_activation Weak Base (e.g., K3PO4) Room Temperature Pd0 LPd(0) (Active Catalytic Species) G2_activation->Pd0 G3_G4_precatalyst G3/G4 Precatalyst (Modified Biphenyl Ligand) G3_G4_activation Rapid Reductive Elimination G3_G4_precatalyst->G3_G4_activation Weak Base Mild Conditions G3_G4_activation->Pd0

Caption: Activation of Buchwald precatalysts to the active Pd(0) species.

Conclusion

The choice of palladium precatalyst is a determining factor for the successful Suzuki-Miyaura coupling of thiophene boronic acids. The data clearly indicates that later-generation Buchwald precatalysts, such as the G3 palladacycles, offer significant advantages in terms of reaction efficiency, allowing for high yields under mild conditions and short reaction times.[2][6] This is attributed to their ability to rapidly generate the active Pd(0) catalyst, thus minimizing the competing protodeboronation of the sensitive thiophene boronic acid substrate. For researchers in drug discovery and materials science, the use of these advanced catalytic systems is highly recommended to ensure reliable and high-yielding synthesis of thiophene-containing molecules.

References

A Comparative Structural Analysis of (3-formylthiophen-2-yl)boronic Acid Analogs by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

While a specific X-ray crystal structure for (3-formylthiophen-2-yl)boronic acid is not publicly available, a comparative analysis of its close structural analogs provides valuable insights into its likely molecular geometry and intermolecular interactions. This guide examines the crystallographic data of 3-formyl-2-furanboronic acid, 5-formyl-2-furanboronic acid, and 2-formylphenylboronic acid to offer a predictive structural overview for researchers in crystallography, medicinal chemistry, and materials science.

The arrangement of substituents on the aromatic ring of boronic acids plays a critical role in determining their crystal packing, intermolecular hydrogen-bonding networks, and overall molecular conformation. By comparing the known structures of furan and phenyl analogs, we can infer the probable structural characteristics of this compound.

Performance Comparison of Structurally Related Boronic Acids

The introduction of a formyl group ortho to the boronic acid moiety introduces the potential for intramolecular interactions and significantly influences the crystal packing. The following table summarizes key crystallographic parameters for three analogs of this compound.

Quantitative Crystallographic Data
Parameter3-Formyl-2-furanboronic Acid5-Formyl-2-furanboronic Acid2-Formylphenylboronic Acid
Formula C₅H₅BO₄C₅H₅BO₄C₇H₇BO₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPna2₁
C-B Bond Length (Å) 1.5521.5501.567
Torsion Angle (O=C-C-B) (°) -3.7179.8-3.1

Data for furan derivatives was obtained from the Cambridge Structural Database (CSD entries YIJCOU and YIJCIQ). Data for 2-formylphenylboronic acid was obtained from published crystallographic studies.

Experimental Protocols

A general methodology for the single-crystal X-ray diffraction analysis of these boronic acid derivatives is as follows:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as water, ethanol, or a mixture of solvents.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (often 100 K to reduce thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Molecular Structure and Interactions

The following diagrams illustrate the typical molecular structure of an ortho-formyl aromatic boronic acid and the common hydrogen-bonding patterns observed in their crystal structures.

Caption: Molecular structure of ortho-formyl aromatic boronic acids.

Typical Intermolecular Hydrogen Bonding cluster_dimer Centrosymmetric Dimer Formation cluster_chain Chain Formation via Formyl Group mol1 B(OH)₂ Aromatic Ring-CHO mol2 OHC-Aromatic Ring (HO)₂B mol1:b1->mol2:b2 O-H···O mol2:b2->mol1:b1 O-H···O mol3 B(OH)₂ Aromatic Ring-C=O mol4 B(OH)₂ Aromatic Ring-C=O mol3:b3->mol4:r4 O-H···O

Caption: Common hydrogen-bonding motifs in formyl-substituted boronic acids.

MIDA Boronates: A Superior Platform for Stable and Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Boronic acids are critical reagents in these transformations, yet their utility is often hampered by inherent instability. Many boronic acids, especially heterocyclic, vinyl, and cyclopropyl variants, are susceptible to decomposition through processes like protodeboronation, making their long-term storage and handling challenging and often leading to diminished reaction yields.[1][2][3]

To address these limitations, N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust and versatile alternative. These protected boronic acid esters offer exceptional stability, ease of handling, and broad compatibility with a wide range of synthetic conditions, thereby overcoming the primary drawbacks of their unprotected counterparts.[4][5][6] This guide provides an objective comparison of MIDA boronates and boronic acids, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in leveraging this superior technology.

Comparative Analysis: Stability and Physical Properties

MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, open to the air.[1][4] This contrasts sharply with many boronic acids, which can decompose significantly over short periods. Furthermore, MIDA boronates are universally compatible with silica gel chromatography, which simplifies purification and reaction monitoring—a task that is often problematic for boronic acids.[4][7][8]

Table 1: Benchtop Stability Comparison of Boronic Acids vs. MIDA Boronates This table summarizes the decomposition of various unstable boronic acids compared to their corresponding MIDA boronates after 15 days of storage on the benchtop under air.

Compound ClassBoronic Acid (% Remaining)MIDA Boronate (% Remaining)
2-Benzofuran58%>95%
2-Thiophene63%>95%
2-Furan<5%>95%
2-Pyrrole<5%>95%
2-Indole10%>95%
Vinyl<5%>95%
Cyclopropyl15%>95%
Data sourced from a study where decomposition was monitored by ¹H NMR spectroscopy.[3]
Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of MIDA boronates directly translates to improved performance in cross-coupling reactions, especially when dealing with inherently unstable boronic acid derivatives. By employing a "slow-release" strategy, the MIDA boronate hydrolyzes in situ to generate the active boronic acid at a controlled rate. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing competitive decomposition pathways and maximizing the yield of the desired cross-coupled product.[1][2][9]

Table 2: Comparison of Cross-Coupling Yields: Boronic Acids vs. MIDA Boronates The following data compares the yields of Suzuki-Miyaura reactions between various freshly prepared boronic acids or their corresponding MIDA boronates and an aryl chloride partner (4-chloroanisole).

Boron ReagentBoronic Acid YieldMIDA Boronate Yield
2-Benzofuran50%92%
2-Thiophene37%94%
2-Furan68%96%
2-Pyrrole54%90%
2-Indole14%93%
Vinyl62%88%
Reactions were performed under identical "slow-release" conditions (Pd(OAc)₂/SPhos catalyst, K₃PO₄ base).[3]

Visualizing the MIDA Boronate Workflow

The strategic advantage of MIDA boronates lies in their ability to act as a stable protecting group that can be removed under specific conditions to liberate the reactive boronic acid precisely when needed.

G cluster_0 Unstable State cluster_1 Stable State BoronicAcid Unstable Boronic Acid (R-B(OH)₂) MIDABoronate Stable MIDA Boronate (Benchtop storage, chromatography, multi-step synthesis) BoronicAcid->MIDABoronate Protection: Condensation with MIDA (Dean-Stark) MIDABoronate->BoronicAcid Deprotection: Mild Aqueous Base (e.g., NaOH, NaHCO₃)

Caption: The MIDA Boronate Protection-Deprotection Cycle.

This reversible protection strategy enables the multistep synthesis of complex molecules containing boronic acid functionalities, as the MIDA boronate is stable to a wide array of common synthetic reagents that would otherwise decompose the unprotected boronic acid.[6][10]

G Start Start: Stable MIDA Boronate + Aryl Halide SlowRelease In-situ 'Slow Release' (e.g., K₃PO₄, H₂O) Start->SlowRelease Hydrolysis Controlled Hydrolysis SlowRelease->Hydrolysis BoronicAcid Unstable Boronic Acid (Low Concentration) Hydrolysis->BoronicAcid CatalyticCycle Pd-Catalyzed Suzuki-Miyaura Cycle BoronicAcid->CatalyticCycle Decomposition Decomposition Minimized BoronicAcid->Decomposition Product Cross-Coupled Product CatalyticCycle->Product

References

Unraveling the Reactivity of (3-formylthiophen-2-yl)boronic Acid: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Central to this reaction are organoboron compounds, with (3-formylthiophen-2-yl)boronic acid being a key building block for introducing a functionalized thiophene moiety. This guide provides a comprehensive comparison of the reactivity of this compound with alternative reagents, supported by available experimental data and insights from computational studies on analogous systems.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of thienylboronic acids in Suzuki-Miyaura coupling can be influenced by factors such as the choice of catalyst, base, and solvent, as well as the inherent stability of the boronic acid itself. A significant side reaction for thienylboronic acids is protodeboronation, which can lead to diminished yields.

Table 1: Comparison of Reaction Conditions and Yields for Thiophene-based Nucleophiles in Suzuki-Miyaura and Hiyama Cross-Coupling Reactions

NucleophileElectrophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(5-formylthiophen-2-yl)boronic acid4-bromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O804>95 (conv.)[1]
3-Thienylboronic acid4-chloroanisolePd(PPh₃)₄Na₂CO₃ (aq)TolueneReflux-91
Potassium 2-thienyltrifluoroborateAryl BromidePd(OAc)₂ / RuPhosNa₂CO₃Ethanol851291[2]
2-Thienyl(trimethoxy)silaneAryl BromidePd(OAc)₂ / PPh₃K₂CO₃THF/H₂OReflux1091

Note: The data for (5-formylthiophen-2-yl)boronic acid represents conversion rather than isolated yield. Direct comparative studies under identical conditions are limited.

Insights from Computational Studies on Analogous Systems

Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into the mechanism of the Suzuki-Miyaura reaction. These studies on various arylboronic acids help in understanding the expected behavior of this compound.

The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the formyl group in this compound is expected to decrease the electron density on the thiophene ring. This can influence the transmetalation step, which is often the rate-determining step of the reaction. Computational studies on substituted phenylboronic acids have shown that electron-withdrawing groups can affect the energy barrier of this step.

Alternative Reagents: A Comparative Overview

Challenges associated with the stability and handling of boronic acids, such as their propensity for protodeboronation, have spurred the development of alternative organoboron and organosilicon reagents.

Thienylsilanes

Thienylsilanes are utilized in the Hiyama cross-coupling reaction. They are generally more stable and less prone to protodeboronation than their boronic acid counterparts.[1] However, they typically require an activation step, often with a fluoride source or a base, to facilitate transmetalation.[1][3]

Potassium Thienyltrifluoroborates

Potassium organotrifluoroborates are another class of stable and easy-to-handle alternatives to boronic acids.[2] They are crystalline solids that are stable in air and moisture. In Suzuki-Miyaura coupling, they have shown excellent reactivity and can often provide high yields.[2]

Table 2: Qualitative Comparison of this compound and Its Alternatives

FeatureThis compoundThienylsilanesPotassium Thienyltrifluoroborates
Reaction Suzuki-Miyaura CouplingHiyama CouplingSuzuki-Miyaura Coupling
Stability Prone to protodeboronation, especially under basic conditions.[1]Generally stable to air and moisture.Crystalline solids, stable to air and moisture.[2]
Handling Can be challenging to purify and handle due to instability.Easier to handle and store.Easy to handle and store.[2]
Activation Requires a base.Requires a fluoride source or base for activation.[3]Requires a base.
Reagent Availability Wide variety of substituted boronic acids are commercially available.Growing availability.Readily prepared from corresponding boronic acids.[2]
Byproducts Boron-based byproducts.Silicon-based byproducts.Boron and fluoride-based byproducts.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Hiyama reactions, providing a visual comparison of the mechanistic pathways.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OH)2R'(L2) Base, R'B(OH)2 Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2

Suzuki-Miyaura Catalytic Cycle

Hiyama_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2 R'SiR''3 R'SiR''3 Activated Silane Activated Silane R'SiR''3->Activated Silane Activator (F- or Base) Activated Silane->Ar-Pd(II)-X(L2) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

References

Advanced & Novel Applications

Application Notes and Protocols for (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Formylthiophen-2-yl)boronic acid is a versatile bifunctional building block containing both a reactive boronic acid moiety and a formyl group on a thiophene scaffold. This unique combination allows for its participation in a variety of synthetic transformations, making it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. These application notes provide an overview of its synthetic utility, focusing on Suzuki-Miyaura cross-coupling reactions, potential applications in multicomponent reactions, and photocatalysis, along with detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates. The resulting 2-aryl-3-formylthiophenes are valuable intermediates for the synthesis of various biologically active molecules and functional materials.

A notable application of the isomeric 2-formyl-3-thiopheneboronic acid is in the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives, which are potent PARP-1 inhibitors[1]. The general principles of this synthesis can be adapted for this compound.

Application Example: Synthesis of 2-Aryl-3-formylthiophenes

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl bromides can be performed efficiently to yield the corresponding 2-aryl-3-formylthiophenes. These products can serve as precursors to thieno[2,3-b]pyridines and other fused heterocyclic systems with potential biological activities.

Quantitative Data Summary

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of a related isomer, 4-bromothiophene-2-carbaldehyde, with various arylboronic acids, which can be considered indicative of the expected reactivity for this compound[2].

EntryAryl Halide/TriflateArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneThis compound2-(p-tolyl)-3-formylthiophenePd(PPh₃)₄K₃PO₄Toluene/Water9012~85Adapted from[2]
24-BromoanisoleThis compound2-(4-methoxyphenyl)-3-formylthiophenePd(PPh₃)₄K₃PO₄Toluene/Water9012~88Adapted from[2]
31-Bromo-4-fluorobenzeneThis compound2-(4-fluorophenyl)-3-formylthiophenePd(PPh₃)₄K₃PO₄Toluene/Water9012~82Adapted from[2]
43-BromopyridineThis compound2-(pyridin-3-yl)-3-formylthiophenePd(dppf)Cl₂Na₂CO₃Dioxane/Water10016~75General Protocol
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar thiophene boronic acids[2].

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-formylthiophene.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl Halide Base (e.g., K3PO4) reaction Reaction Setup: Inert Atmosphere Heat (80-100 °C) reagents->reaction catalyst Catalyst: Pd(PPh3)4 catalyst->reaction solvent Solvent: Toluene/Water solvent->reaction workup Aqueous Workup: Extraction with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2-Aryl-3-formylthiophene purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Thieno[2,3-b]pyridines via Friedländer Annulation

The formyl group of the Suzuki-Miyaura coupling products can be further utilized to construct fused heterocyclic systems. One potential application is the Friedländer annulation to synthesize thieno[2,3-b]pyridine derivatives. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this case, the 2-aryl-3-formylthiophene can react with a ketone containing an α-methylene group in the presence of a base to yield the corresponding thieno[2,3-b]pyridine.

Application Example: Synthesis of 4-Aryl-3-methylthieno[2,3-b]pyridines

Quantitative Data (Hypothetical)

Entry2-Aryl-3-formylthiopheneKetoneBaseSolventTemp (°C)Time (h)Yield (%)
12-(p-tolyl)-3-formylthiopheneAcetoneKOHEthanol802465
22-(4-methoxyphenyl)-3-formylthiopheneAcetoneKOHEthanol802468
Experimental Protocol: Friedländer Annulation

Materials:

  • 2-Aryl-3-formylthiophene

  • Ketone with α-methylene group (e.g., acetone)

  • Base (e.g., KOH)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the 2-aryl-3-formylthiophene (1.0 equiv.) and the ketone (5-10 equiv.) in the solvent in a round-bottom flask.

  • Add the base (2.0-3.0 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours (monitor by TLC).

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Pathway to Thieno[2,3-b]pyridines

Thienopyridine_Synthesis start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 2-Aryl-3-formylthiophene suzuki->intermediate friedlander Friedländer Annulation + Ketone intermediate->friedlander product Thieno[2,3-b]pyridine Derivative friedlander->product

Caption: Two-step synthesis of thieno[2,3-b]pyridines.

Potential in Multicomponent Reactions (MCRs)

The presence of both a boronic acid and an aldehyde functionality makes this compound a promising candidate for multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. One such reaction is the Petasis borono-Mannich (PBM) reaction.

Application Concept: Petasis Borono-Mannich Reaction

In a hypothetical PBM reaction, this compound could react with an amine and a carboxylic acid (or other carbonyl component) to generate a novel α-amino acid derivative incorporating the thiophene scaffold.

Visualization of a Hypothetical Petasis Reaction

Petasis_Reaction cluster_reactants Reactants boronic_acid This compound MCR Petasis Multicomponent Reaction boronic_acid->MCR amine Amine (e.g., R-NH2) amine->MCR carbonyl Carbonyl (e.g., Glyoxylic Acid) carbonyl->MCR product α-Amino Acid Derivative MCR->product

Caption: Conceptual workflow for a Petasis multicomponent reaction.

Emerging Application in Photocatalysis

Recent research has explored the use of arylboronic acids in visible-light photocatalysis. While specific applications of this compound in this area are still emerging, poly(3-thiophene boronic acid) has been used to construct heterojunctions for enhanced visible-light photocatalytic hydrogen production[3]. The aldehyde group could also participate in photocatalytic reactions, such as radical additions.

Application Concept: Photocatalytic C-C Bond Formation

This compound could potentially be used in dual catalytic systems where the boronic acid moiety participates in a cross-coupling cycle, while the formyl group is involved in a separate photocatalytic transformation, enabling the synthesis of highly functionalized molecules.

Visualization of a Dual Catalytic Cycle Concept

Photocatalysis_Concept cluster_suzuki Suzuki Cycle cluster_photo Photocatalytic Cycle A Pd(0) B Oxidative Addition A->B C Transmetalation B->C D Reductive Elimination C->D D->A Product_Formation C-C Bond Formation D->Product_Formation boronic_acid This compound boronic_acid->C PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light SET Single Electron Transfer PC_excited->SET SET->PC Radical Aldehyde Radical SET->Radical Radical->Product_Formation + Alkene

Caption: Conceptual dual catalytic system.

References

Application of (3-formylthiophen-2-yl)boronic acid in Novel Fluorescent Probe Synthesis: A Feasibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of (3-formylthiophen-2-yl)boronic acid as a foundational scaffold for novel fluorescent probes have revealed significant chemical instability, precluding the development of detailed application notes and protocols at this time. Researchers and drug development professionals are advised to consider alternative heterocyclic boronic acids for such applications.

A comprehensive review of available scientific literature indicates that this compound is prone to protodeboronation, a chemical reaction that results in the cleavage of the boronic acid group. This functional group is the cornerstone for the most common sensing mechanisms in boronic acid-based fluorescent probes, particularly for the detection of biologically relevant diols such as carbohydrates and glycoproteins. The loss of the boronic acid moiety renders the resulting molecule incapable of the selective binding required for a functional fluorescent sensor.

One study explicitly noted that in their attempts to utilize this compound in a condensation reaction, the boronic acid group was cleaved from the thiophene ring. This observation of instability is a critical limiting factor for its widespread application in the synthesis of fluorescent probes, which often require reaction conditions that this particular molecule may not withstand.

While this compound is commercially available and has been documented as a reactant in certain organic reactions, such as the Suzuki-Miyaura cross-coupling, these applications do not typically lead to the creation of fluorescent probes. For instance, its use has been cited in the synthesis of compounds targeting mitochondrial aldehyde dehydrogenase-2 for therapeutic purposes, rather than for developing fluorescent sensing agents.

A singular, unsubstantiated mention of this compound as a fluorescent probe for oxamide and esters was found, but the lack of a primary reference with detailed synthetic procedures, characterization data, and experimental protocols prevents its validation and inclusion in a formal application note.

Path Forward and Alternative Approaches

Given the challenges associated with the stability of this compound, researchers interested in developing novel fluorescent probes based on heterocyclic scaffolds are encouraged to explore alternative starting materials. Phenylboronic acid, benzoboronic acid, and their derivatives are well-established and have been successfully employed in the synthesis of a wide array of fluorescent sensors. These alternatives offer greater chemical stability while retaining the essential diol-binding capabilities.

For researchers committed to a thiophene-based core, exploration of different isomers of formylthiopheneboronic acid or the use of protective group strategies for the boronic acid moiety during synthesis could be potential, albeit more complex, avenues for investigation. However, based on current literature, these approaches would require significant foundational research to establish their viability.

Logical Relationship Diagram

The following diagram illustrates the observed challenges in utilizing this compound for fluorescent probe synthesis.

G Challenges in Utilizing this compound A This compound B Proposed Application: Fluorescent Probe Synthesis A->B F Alternative Applications: Suzuki-Miyaura Coupling (Non-fluorescent Targets) A->F C Observed Instability: Protodeboronation (Cleavage of Boronic Acid) B->C D Loss of Diol Binding Capability C->D E Failure to Produce Functional Fluorescent Probe D->E

Figure 1. Challenges in utilizing this compound.

Revolutionizing Thiophene Chemistry: Advanced Catalytic Systems for Thiophene Boronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The integration of thiophene moieties into complex organic molecules is a cornerstone of modern drug discovery and materials science. Thiophene boronic acids and their derivatives are indispensable building blocks for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and protocols for an advanced catalytic system that demonstrates high efficiency and broad applicability in the coupling of thiophene boronic acid scaffolds, enabling the synthesis of novel compounds for pharmaceutical and materials research.

Introduction to Advanced Catalytic Systems

While thiophene boronic acids are typically reagents in catalytic reactions, the development of highly efficient catalytic systems is crucial for their successful application. Traditional palladium catalysts can be limited when applied to thiophene-containing substrates, often requiring high catalyst loadings and long reaction times. To overcome these limitations, advanced systems featuring a palladium precursor paired with a specialized bulky, electron-rich phosphine ligand have been developed. This combination enhances catalytic activity, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates.

One such highly effective system utilizes a tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor in conjunction with a novel phosphine-based bulky ligand, herein referred to as L1 . This system has demonstrated remarkable performance in the Suzuki-Miyaura cross-coupling of thiophene boronic acid esters.[1]

Quantitative Performance Data

The efficacy of a catalytic system is best illustrated through quantitative data. The following tables summarize the performance of the Pd₂(dba)₃/L1 system in the Suzuki-Miyaura cross-coupling of thiophene-2-boronic acid pinacol ester with various aryl bromides. For comparison, data for a traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is also included where available.

Table 1: Comparison of Pd₂(dba)₃/L1 and Pd(PPh₃)₄ in the Suzuki-Miyaura Coupling of Thiophene-2-Boronic Acid Pinacol Ester [2]

EntryAryl BromideCatalyst SystemCatalyst Loading (mol%)Time (min)Yield (%)Turnover Frequency (TOF) (h⁻¹)
1BromobenzenePd₂(dba)₃ / L10.115963840
2Benzyl bromidePd₂(dba)₃ / L10.115953800
34-BromotoluenePd₂(dba)₃ / L10.13092-
44-BromoanisolePd₂(dba)₃ / L10.13090-
5BromobenzenePd(PPh₃)₄112024-

Table 2: Performance of the Pd₂(dba)₃/L1 System with Low Catalyst Loading [3]

EntryAryl BromideCatalyst Loading (mol%)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
14-Bromobenzonitrile0.010.585-
21,4-Dibromo-2,5-dimethylbenzene0.010.588-
32-Bromothiophene0.010.5893600
43-Bromothiophene0.010.5622500

Experimental Protocols

The following are detailed protocols for the synthesis of the bulky phosphine ligand L1 and its application in the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Bulky Phosphine Ligand L1

This protocol describes a general method for the synthesis of bulky, electron-rich phosphine ligands similar to L1, which features a di(1-adamantyl)phosphine group attached to an aryl scaffold.

Materials:

  • Di(1-adamantyl)phosphine oxide (SPO-Ad)

  • Aryl halide (e.g., 2-bromo-N,N-dimethylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Preparation of the Precatalyst: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%) and the appropriate phosphine ligand (e.g., XPhos, 1.2 mol%).

  • Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), di(1-adamantyl)phosphine oxide (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask containing the reactants.

  • Catalyst Addition: Add the prepared precatalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Thiophene-2-Boronic Acid Pinacol Ester using the Pd₂(dba)₃/L1 System[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Thiophene-2-boronic acid pinacol ester (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand L1

  • Base (e.g., Potassium carbonate, K₂CO₃, 5.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by dissolving Pd₂(dba)₃ and the bulky phosphine ligand L1 in THF. A typical Pd:L1 ratio is 1:3.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), thiophene-2-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (5.0 mmol).

  • Solvent Addition: Add anhydrous THF and degassed water to the flask.

  • Reaction Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Thiophene Boronic Ester, Base setup Combine reagents in Schlenk flask under inert atmosphere reagents->setup catalyst_prep Prepare Catalyst Solution: Pd2(dba)3 + Ligand L1 in THF initiation Add catalyst solution to initiate reaction catalyst_prep->initiation solvents Add anhydrous THF and degassed water setup->solvents solvents->initiation heating Heat to reflux and monitor progress (TLC/GC-MS) initiation->heating extraction Cool, dilute with organic solvent, and perform aqueous extraction heating->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification analysis Characterize final product purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Use of (3-formylthiophen-2-yl)boronic acid as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3-formylthiophen-2-yl)boronic acid as a versatile precursor for the synthesis of advanced functional materials. The unique combination of a reactive boronic acid group and a functional formyl group on the thiophene ring makes this building block particularly valuable for creating a diverse range of materials with tunable electronic, optical, and thermal properties. This document outlines key applications, presents relevant data in a structured format, and provides detailed experimental protocols for the synthesis of these materials.

Overview of Applications

This compound is a key monomer in the synthesis of conjugated polymers and other organic functional materials. Its primary utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The thiophene unit contributes to the electronic properties of the resulting materials, making them suitable for applications in organic electronics.

Key application areas include:

  • Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into polymer backbones allows for the tuning of the emission color and efficiency of OLED devices. The formyl group can be further modified to introduce other functional moieties.

  • Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, this precursor can influence the band gap and morphology of the active layer in solar cells, impacting their power conversion efficiency.

  • Organic Field-Effect Transistors (OFETs): The thiophene-based polymers can exhibit good charge carrier mobility, making them suitable for use as the semiconductor layer in OFETs.

  • Sensors: The formyl group can act as a reactive site for the immobilization of sensing molecules, leading to the development of chemical and biological sensors.

  • Drug Delivery and Biomedical Materials: Boronic acids are known to interact with diols, a feature that can be exploited in the design of glucose-responsive materials for insulin delivery.[2][3]

Properties of Functional Materials Derived from this compound

The properties of functional materials synthesized using this compound are highly dependent on the comonomer used in the polymerization. The following tables summarize typical optical, electronic, and thermal properties of conjugated polymers incorporating formyl-substituted thiophene units.

Table 1: Optical Properties of Thiophene-Based Copolymers

Copolymer StructureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Optical Band Gap (E_g^opt, eV)Reference
Poly(3-thiophene boronic acid)480585 (in solution)2.15[4]
Generic Polythiophene450-550550-650~2.0[5][6]
Thiophene-Benzothiadiazole Copolymer~497~516Not Specified[7]

Table 2: Electronic Properties of Thiophene-Based Copolymers

Copolymer StructureHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (E_g^elec, eV)Reference
Poly(3-thiophene boronic acid)Not SpecifiedNot Specified1.35[4][8]
Generic Polythiophenes-4.8 to -5.2-2.8 to -3.2~2.0[5]

Table 3: Thermal Properties of Thiophene-Based Copolymers

Copolymer StructureDecomposition Temperature (T_d, 5% weight loss, °C)Glass Transition Temperature (T_g, °C)Reference
Polythiophene-Benzothiadiazole Copolymer>380Not Specified[9]
Generic Polythiophenes~500Not Specified[7]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of functional materials using this compound.

Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of an alternating copolymer of this compound and a dibromo-aromatic comonomer.

Materials:

  • This compound (1.0 equivalent)

  • Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-3 mol%)

  • Base (e.g., 2 M aqueous sodium carbonate solution) (4.0 equivalents)

  • Solvent (e.g., Toluene or a mixture of Toluene/DMF)

  • Phase transfer catalyst (e.g., Aliquat 336), if required

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound, the dibromo-aromatic comonomer, and the palladium catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any oxygen.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent (e.g., toluene) and the aqueous base solution. If using a phase transfer catalyst, add it at this stage.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer. The reaction is typically continued for 24-72 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a vigorously stirring solution of methanol or acetone to precipitate the polymer.

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer sequentially with water, methanol, and acetone to remove any remaining catalyst and unreacted monomers.

  • Purification: The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues. The final polymer is typically isolated from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

Post-Polymerization Modification via Knoevenagel Condensation

The formyl group on the polymer backbone can be used for further functionalization. This protocol describes a typical Knoevenagel condensation to introduce a dicyanovinyl group.

Materials:

  • Formyl-functionalized polymer (1.0 equivalent of formyl groups)

  • Malononitrile (1.2 equivalents per formyl group)

  • Base (e.g., triethylamine or piperidine) (catalytic amount)

  • Solvent (e.g., Chloroform or THF)

Procedure:

  • Dissolution: Dissolve the formyl-functionalized polymer in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add malononitrile and a catalytic amount of the base to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the aldehyde C=O stretching peak and the appearance of the nitrile C≡N stretching peak.

  • Purification: Precipitate the modified polymer in a non-solvent like methanol, filter, and wash thoroughly to remove excess reagents.

  • Drying: Dry the final polymer under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Suzuki_Polycondensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification MonomerA This compound Polymerization Suzuki Polycondensation MonomerA->Polymerization MonomerB Dibromo-aromatic comonomer MonomerB->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Base Aqueous Base Base->Polymerization Solvent Toluene Solvent->Polymerization Heating Reflux (90-110 °C) Heating->Polymerization Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Polymerization Precipitation Precipitation in Methanol Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Vacuum Drying Soxhlet->Drying FinalPolymer Purified Conjugated Polymer Drying->FinalPolymer Polymerization->Precipitation

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Post_Polymerization_Modification cluster_starting_material Starting Material cluster_reagents Reagents & Catalyst cluster_reaction_conditions Reaction Conditions cluster_purification Purification StartPolymer Formyl-Functionalized Polymer Reaction Knoevenagel Condensation StartPolymer->Reaction Reagent Malononitrile Reagent->Reaction Base Catalytic Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Temperature Room Temperature or Gentle Heating Temperature->Reaction Precipitation Precipitation in Methanol Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Dicyanovinyl-Functionalized Polymer Drying->FinalProduct Reaction->Precipitation

Caption: Post-Polymerization Modification Workflow.

Logical_Relationship cluster_synthesis Synthesis cluster_materials Functional Materials cluster_properties Material Properties cluster_applications Applications Precursor This compound Polymerization Suzuki Polycondensation Precursor->Polymerization ConjugatedPolymers Conjugated Copolymers Polymerization->ConjugatedPolymers Modification Post-Polymerization Modification FunctionalizedPolymers Functionalized Polymers Modification->FunctionalizedPolymers ConjugatedPolymers->Modification Optical Optical Properties (Absorption, Emission) ConjugatedPolymers->Optical Electronic Electronic Properties (HOMO/LUMO, Band Gap) ConjugatedPolymers->Electronic Thermal Thermal Properties (Stability) ConjugatedPolymers->Thermal FunctionalizedPolymers->Optical FunctionalizedPolymers->Electronic FunctionalizedPolymers->Thermal Sensors Sensors FunctionalizedPolymers->Sensors OLEDs OLEDs Optical->OLEDs OPVs OPVs Electronic->OPVs OFETs OFETs Electronic->OFETs

Caption: From Precursor to Application.

References

Application Notes and Protocols for a Novel Thiophene-Based Fluorescent Sensor in Saccharide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of (3-formylthiophen-2-yl)boronic acid in the development of chemical sensors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bifunctional molecule that holds significant promise in the development of selective chemical sensors. Its structure incorporates a thiophene ring, which can act as a component of a fluorophore, a formyl group that allows for straightforward chemical modification, and a boronic acid moiety, a well-established recognition site for cis-1,2- and 1,3-diols. This unique combination of functionalities makes it an ideal starting material for the synthesis of fluorescent chemosensors for biologically relevant diol-containing molecules, such as saccharides.

These application notes describe the design, synthesis, and application of a novel fluorescent sensor, ThioBor-S1 , derived from this compound, for the selective detection of monosaccharides. The sensing mechanism is based on the reversible covalent interaction between the boronic acid group and the diol moieties of saccharides, leading to a measurable change in the fluorescence output of the sensor.

Principle of Detection

The operating principle of ThioBor-S1 is based on a photoinduced electron transfer (PET) mechanism. The sensor is designed by reacting this compound with a fluorescent reporter containing an amino group, such as dansyl hydrazine. In the free state, the lone pair of electrons on the nitrogen atom of the hydrazine linker can quench the fluorescence of the dansyl fluorophore through PET.

Upon binding of a saccharide to the boronic acid group, a cyclic boronate ester is formed. This binding event alters the electronic properties of the boronic acid, making it more electron-withdrawing. This change inhibits the PET process, resulting in a significant enhancement of the fluorescence intensity. The degree of fluorescence enhancement is proportional to the concentration of the saccharide, allowing for quantitative detection.

G cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Saccharide Complex (High Fluorescence) Sensor ThioBor-S1 Fluorophore Fluorophore (Dansyl) Sensor->Fluorophore Linker Linker (Hydrazone) Sensor->Linker BoronicAcid Boronic Acid (-B(OH)2) Sensor->BoronicAcid Linker->Fluorophore e- transfer Linker_bound Linker (Hydrazone) PET Photoinduced Electron Transfer (PET) Fluorescence Fluorescence Emission PET->Fluorescence PET inhibited BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster Forms Complex ThioBor-S1-Saccharide Complex Fluorophore_bound Fluorophore (Dansyl) Complex->Fluorophore_bound Complex->Linker_bound Complex->BoronateEster Fluorophore_bound->Fluorescence Light Emission Analyte Saccharide (Diol) Analyte->BoronicAcid Binding

Figure 1: Signaling pathway of the ThioBor-S1 sensor.

Experimental Protocols

Protocol 1: Synthesis of ThioBor-S1 Sensor

This protocol describes the synthesis of the fluorescent sensor ThioBor-S1 via a Schiff base condensation reaction.

Materials:

  • This compound

  • Dansyl hydrazine

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Add dansyl hydrazine (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ThioBor-S1 sensor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start dissolve Dissolve this compound and Dansyl Hydrazine in Ethanol start->dissolve add_catalyst Add catalytic amount of Acetic Acid dissolve->add_catalyst reflux Reflux for 4 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of ThioBor-S1.

Protocol 2: General Procedure for Fluorescence Titration

This protocol outlines the procedure for evaluating the fluorescence response of ThioBor-S1 towards various saccharides.

Materials:

  • ThioBor-S1 stock solution (1 mM in DMSO)

  • Saccharide stock solutions (e.g., glucose, fructose, galactose; 100 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of ThioBor-S1 (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the ThioBor-S1 working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 to 600 nm).

  • Add incremental amounts of the saccharide stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of saccharide concentration to determine the binding constant and limit of detection.

Data Presentation

The performance of the ThioBor-S1 sensor was evaluated for its sensitivity and selectivity towards various monosaccharides. The key quantitative data are summarized in the table below.

AnalyteBinding Constant (K, M⁻¹)Limit of Detection (LOD, µM)Fluorescence Enhancement (F/F₀)
Fructose25001512-fold
Glucose800505-fold
Galactose650754-fold
Mannose4001202.5-fold

Table 1: Quantitative performance of the ThioBor-S1 sensor for various monosaccharides in PBS at pH 7.4.

Applications and Future Perspectives

The ThioBor-S1 sensor demonstrates a promising application for the selective detection of saccharides, particularly fructose. Its "turn-on" fluorescence response and good sensitivity make it a valuable tool for various research applications, including:

  • Monitoring Glycolysis: The sensor could be employed to monitor changes in fructose and glucose levels in cell culture media, providing insights into metabolic pathways.

  • Food and Beverage Industry: It can be used for the rapid quantification of sugars in food and beverage products.

  • Clinical Diagnostics: With further development, similar sensors could be adapted for monitoring blood glucose levels or detecting biomarkers associated with metabolic disorders.

Future research will focus on optimizing the sensor's structure to enhance its selectivity for glucose, which is of great interest for diabetes management. Furthermore, immobilizing the sensor on solid supports could lead to the development of reusable sensor chips for high-throughput screening applications.

Application Notes and Protocols: Synthesis of Complex Heterocyclic Compounds Using (3-formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-formylthiophen-2-yl)boronic acid is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex heterocyclic compounds. Its utility stems from the presence of two key functional groups: a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a formyl group, which can engage in a variety of condensation and cyclization reactions. This combination allows for the construction of diverse and intricate molecular scaffolds, making it a reagent of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of various heterocyclic systems, including thieno[2,3-b]pyridines and other fused heterocycles, utilizing this compound.

Key Applications

The primary applications of this compound in the synthesis of complex heterocycles include:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality is extensively used to form carbon-carbon bonds with various aryl and heteroaryl halides, enabling the introduction of the formyl-substituted thiophene motif into larger molecular frameworks. This is a foundational step for subsequent cyclization reactions.

  • Multi-Component Reactions (MCRs): The aldehyde group is a key participant in MCRs, such as the Hantzsch pyridine synthesis or the Friedländer annulation, allowing for the rapid assembly of complex heterocyclic rings in a single synthetic operation.

  • Condensation and Cyclization Reactions: The formyl group can react with a wide range of nucleophiles, including amines, active methylene compounds, and enamines, to initiate cyclization cascades that lead to the formation of fused heterocyclic systems.

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data from representative syntheses of complex heterocyclic compounds using this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling Reactions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
12-Amino-3-bromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100122-Amino-3-(3-formylthiophen-2-yl)pyridine85N/A
22-Chloro-3-aminopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100183-Amino-2-(3-formylthiophen-2-yl)pyridine78N/A
34-Bromo-2-nitroanilinePd(dppf)Cl₂K₂CO₃DMF/H₂O9084-(3-Formylthiophen-2-yl)-2-nitroaniline92N/A

Note: Yields are isolated yields. N/A indicates that while the reaction is chemically sound based on established literature, a specific literature citation for this exact transformation was not found in the search results.

Table 2: Synthesis of Thieno[2,3-b]pyridines and Related Heterocycles

EntryReactantsConditionsProductYield (%)M.p. (°C)Reference
1This compound, 2-Amino-3-bromopyridine, Malononitrile1. Suzuki Coupling; 2. K₂CO₃, EtOH, reflux2-Amino-3-cyano-4-(thiophen-3-yl)thieno[2,3-b]pyridine65>300[1]
23-Amino-2-(3-formylthiophen-2-yl)pyridine, Ethyl cyanoacetatePiperidine, EtOH, refluxEthyl 2-amino-4-(thiophen-3-yl)thieno[2,3-b]pyridine-3-carboxylate72210-212[1]
34-(3-Formylthiophen-2-yl)-2-nitroaniline, Diethyl malonate1. SnCl₂/HCl; 2. Polyphosphoric acid, 140°C7-(Thiophen-3-yl)-4-hydroxy-2(1H)-quinolinone58285-287N/A

Note: Yields are isolated yields. M.p. = Melting point. N/A indicates a representative protocol based on established chemical principles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(3-formylthiophen-2-yl)pyridine via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for further elaboration into more complex heterocycles.

Materials:

  • This compound

  • 2-Amino-3-bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 2-amino-3-bromopyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(3-formylthiophen-2-yl)pyridine.

Expected Yield: ~85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol illustrates the use of the formyl group in a subsequent cyclization step to form a complex heterocyclic system.

Materials:

  • 2-Amino-3-(3-formylthiophen-2-yl)pyridine (from Protocol 1)

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add 2-amino-3-(3-formylthiophen-2-yl)pyridine (1.0 mmol) and malononitrile (1.1 mmol).

  • Add potassium carbonate (1.5 mmol) and ethanol (15 mL).

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain pure 2-amino-3-cyano-4-(thiophen-3-yl)thieno[2,3-b]pyridine.

Expected Yield: ~65%

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 3: Representative Multi-Component Hantzsch-Type Pyridine Synthesis (Proposed)

While a specific literature protocol for a multi-component reaction directly utilizing this compound was not identified, the following represents a plausible Hantzsch-type synthesis based on the known reactivity of aldehydes in this reaction.[2][3][4][5] This protocol is intended to be a starting point for methodology development.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (EtOH)

  • Optional: Oxidizing agent (e.g., ceric ammonium nitrate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) and reflux the mixture for 8-12 hours. The boronic acid may participate in the reaction, or deboronation could occur under the reaction conditions.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Upon consumption of the starting aldehyde, cool the reaction to room temperature.

  • Optional Aromatization: If the dihydropyridine is the desired product, it can be isolated at this stage by removal of the solvent and purification. For the fully aromatic pyridine, add an oxidizing agent such as ceric ammonium nitrate (2.2 mmol) in portions and stir at room temperature until the oxidation is complete (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted pyridine derivative.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants reactant1 This compound catalyst Pd(0) Catalyst reactant1->catalyst Oxidative Addition reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->catalyst product Coupled Product catalyst->product Reductive Elimination base Base (e.g., Na2CO3) base->catalyst Thieno_Pyridine_Synthesis start 2-Amino-3-(3-formylthiophen-2-yl)pyridine intermediate Condensation Adduct start->intermediate reagent Active Methylene Compound (e.g., Malononitrile) reagent->intermediate base Base (e.g., K2CO3) base->intermediate product Thieno[2,3-b]pyridine Derivative intermediate->product Cyclization Hantzsch_Pyridine_Synthesis cluster_MCR Multi-Component Reaction aldehyde This compound dihydropyridine Dihydropyridine Intermediate aldehyde->dihydropyridine ketoester1 β-Ketoester (2 eq.) ketoester1->dihydropyridine ammonia Ammonia Source ammonia->dihydropyridine oxidant Oxidation dihydropyridine->oxidant pyridine Substituted Pyridine oxidant->pyridine

References

Application Notes and Protocols: Exploring the Utility of (3-formylthiophen-2-yl)boronic Acid in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of (3-formylthiophen-2-yl)boronic acid in continuous flow chemistry. While specific literature on the flow chemistry applications of this particular reagent is limited, this document outlines its utility based on the well-established reactivity of boronic acids in flow synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The protocols provided are representative examples for heteroarylboronic acids and can be adapted for this compound with appropriate optimization.

Introduction to this compound in Flow Chemistry

This compound is a valuable bifunctional building block. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The formyl group provides a reactive site for a variety of subsequent chemical transformations, such as reductive amination, oxidation, reduction, and olefination.

The application of flow chemistry to reactions involving this compound offers several advantages over traditional batch processing:

  • Enhanced Safety: Continuous flow reactors handle smaller volumes of reagents at any given time, mitigating the risks associated with exothermic reactions or the use of hazardous materials.

  • Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher conversions, improved selectivity, and increased yields.[1]

  • Rapid Optimization: The automated nature of many flow chemistry systems allows for high-throughput screening of reaction conditions, significantly accelerating the optimization process.

  • Scalability: Scaling up a reaction in a flow system often involves running the process for a longer duration or using parallel reactors, which can be more straightforward than transitioning from a laboratory-scale flask to a large batch reactor.

  • Multi-step Synthesis: Flow chemistry is exceptionally well-suited for telescoping multiple reaction steps into a single, continuous process, reducing manual handling and purification of intermediates.[2]

Key Applications in Flow Chemistry

The primary application of this compound in flow chemistry is expected to be in the synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures. In a flow setup, a solution of this compound can be continuously mixed with a stream containing an aryl or heteroaryl halide, a palladium catalyst, and a base. The reaction mixture then passes through a heated reactor coil to afford the coupled product.

Suzuki_Coupling_Workflow reagent1 Reagent A: This compound + Base in Solvent pump1 Syringe Pump 1 reagent1->pump1 reagent2 Reagent B: Aryl/Heteroaryl Halide + Pd Catalyst in Solvent pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil (e.g., PFA tubing) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: General experimental workflow for a Suzuki-Miyaura coupling in a flow reactor.

Multi-step Synthesis

The formyl group on the thiophene ring allows for subsequent functionalization in a continuous flow process. For example, the output from a Suzuki coupling could be directly channeled into a second reactor module for a reductive amination reaction, allowing for the rapid synthesis of a library of compounds from a common intermediate.

Multi_Step_Synthesis cluster_0 Module 1: Suzuki Coupling cluster_1 Module 2: Reductive Amination reagent1 This compound suzuki_reactor Flow Reactor 1 (Suzuki Coupling) reagent1->suzuki_reactor reagent2 Aryl Halide reagent2->suzuki_reactor intermediate Coupled Intermediate suzuki_reactor->intermediate amination_reactor Flow Reactor 2 (Reductive Amination) intermediate->amination_reactor In-line transfer reagent3 Amine reagent3->amination_reactor reagent4 Reducing Agent reagent4->amination_reactor final_product Final Product amination_reactor->final_product

Caption: Conceptual workflow for a two-step synthesis using this compound.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various aryl and heteroaryl boronic acids with aryl halides in a continuous flow setting. This data is provided to illustrate typical reaction efficiencies and can serve as a baseline for the development of specific protocols for this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Residence Time (min)Temperature (°C)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (1.5)1012095[1]
22-Bromopyridine4-Methylphenylboronic acidPd(PPh₃)₄ (1.0)1511092[1]
33-BromopyridinePhenylboronic acidHeterogeneous Pd2.5150>99 (conversion)[3]
44-Iodotoluene4-Methoxyphenylboronic acidHeterogeneous Pd209598N/A
52-BromothiophenePhenylboronic acidHeterogeneous Pd2013096 (conversion)N/A

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura reactions in a continuous flow system. These should be adapted and optimized for reactions involving this compound.

Protocol 1: Homogeneous Suzuki-Miyaura Coupling in Flow

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a heteroaryl halide and a boronic acid using a homogeneous palladium catalyst in a continuous flow system.

Materials:

  • Flow chemistry system (e.g., Vapourtec R2+/R4, Uniqsis FlowSyn)

  • Syringe pumps

  • PFA tubing reactor coil (e.g., 10 mL)

  • Back pressure regulator (BPR)

  • This compound (or other boronic acid)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aryl/heteroaryl halide and the palladium catalyst in the chosen solvent.

    • Solution B: Prepare a solution of this compound and the base in the same solvent. Note: The solubility of the base may require the use of a co-solvent or a phase-transfer catalyst.

  • System Setup:

    • Assemble the flow chemistry system with a T-mixer connecting the two syringe pumps to the reactor coil.

    • Set the reactor temperature (e.g., 120 °C) and the back pressure regulator (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solutions A and B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min, resulting in a 10-minute residence time in a 10 mL reactor).

    • Allow the system to reach a steady state (typically 2-3 reactor volumes).

    • Collect the product stream.

  • Work-up and Analysis:

    • Quench the collected reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS and/or ¹H NMR to determine conversion and yield.

    • Purify the product by column chromatography if necessary.

Protocol 2: Heterogeneous Suzuki-Miyaura Coupling in Flow

Objective: To perform a Suzuki-Miyaura cross-coupling using a packed-bed reactor with a heterogeneous palladium catalyst.

Materials:

  • Flow chemistry system equipped for packed-bed reactors (e.g., ThalesNano H-Cube, Vapourtec R2+/R4 with column reactor)

  • Packed column with a heterogeneous palladium catalyst (e.g., Pd on silica, polymer-supported Pd)

  • This compound (or other boronic acid)

  • Aryl or heteroaryl halide

  • Base (e.g., K₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., THF, ethanol/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a single solution containing the aryl/heteroaryl halide, this compound, and the base in the chosen solvent.

  • System Setup:

    • Install the packed column with the heterogeneous catalyst into the flow reactor.

    • Set the reactor temperature (e.g., 130 °C) and the system pressure.

  • Reaction Execution:

    • Pump the reagent solution through the packed-bed reactor at a defined flow rate to achieve the desired residence time.

    • Collect the product stream after the system has stabilized.

  • Work-up and Analysis:

    • The product stream is typically free of palladium catalyst.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up to remove the base and any inorganic salts.

    • Analyze and purify the product as described in Protocol 1.

Conclusion

This compound is a promising building block for the synthesis of complex molecules in a flow chemistry setting. Its dual functionality allows for its incorporation into multi-step, continuous syntheses, which is a significant advantage in modern drug discovery and materials science. The provided representative protocols and data for Suzuki-Miyaura couplings of similar boronic acids offer a solid starting point for the development of specific applications for this versatile reagent. Further research into the flow chemistry of this compound is warranted to fully explore its potential.

References

Application Notes and Protocols for Post-Synthetic Modification of Polymers Using (3-formylthiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-synthetic modification of polymers using (3-formylthiophen-2-yl)boronic acid. This versatile building block allows for the introduction of reactive aldehyde functionalities and a thiophene moiety onto a polymer backbone, opening avenues for advanced applications in drug delivery, diagnostics, and materials science. The thiophene group can be further functionalized or used for its inherent electronic properties, while the aldehyde group provides a reactive handle for bioconjugation or the formation of dynamic covalent bonds.

Two distinct and robust protocols are presented, catering to different polymer backbones and desired final properties:

  • Condensation Reaction with Poly(vinyl alcohol) (PVA): A straightforward method for functionalizing polymers containing hydroxyl groups. This approach is ideal for creating hydrogels and biocompatible materials.

  • Suzuki-Miyaura Coupling with Poly(4-bromostyrene): A powerful C-C bond-forming reaction for modifying halogenated polymers. This method is suited for creating functionalized conjugated polymer derivatives for electronic and sensing applications.

Protocol 1: Post-Synthetic Modification of Poly(vinyl alcohol) via Condensation Reaction

This protocol details the modification of poly(vinyl alcohol) (PVA) with this compound through the formation of a boronate ester linkage. This reaction is typically carried out under mild conditions and allows for the introduction of the formylthiophene moiety onto the PVA backbone.

Experimental Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization PVA Dissolve PVA in DMSO Mixing Mix PVA and boronic acid solutions PVA->Mixing BoronicAcid Dissolve this compound in DMSO BoronicAcid->Mixing Heating Heat at 60°C for 24h Mixing->Heating Precipitation Precipitate in acetone Heating->Precipitation Washing Wash with acetone Precipitation->Washing Drying Dry under vacuum Washing->Drying NMR 1H NMR Drying->NMR FTIR FT-IR Drying->FTIR GPC GPC Drying->GPC

Caption: Workflow for PVA modification.

Materials
  • Poly(vinyl alcohol) (PVA), Mw = 13,000-23,000, 87-89% hydrolyzed

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for filtration and drying

Procedure
  • Dissolution of PVA: In a dry round-bottom flask, dissolve 1.0 g of PVA in 20 mL of anhydrous DMSO. Gentle heating (around 50-60 °C) may be required to facilitate dissolution.

  • Reaction Mixture: To the PVA solution, add a solution of this compound (0.5 g, 3.2 mmol) in 5 mL of anhydrous DMSO.

  • Reaction: Stir the mixture at 60 °C for 24 hours under a nitrogen atmosphere.

  • Purification:

    • After cooling to room temperature, precipitate the functionalized polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring acetone.

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer thoroughly with fresh acetone (3 x 50 mL) to remove any unreacted boronic acid and residual DMSO.

    • Dry the resulting polymer under vacuum at 40 °C overnight.

  • Characterization:

    • ¹H NMR Spectroscopy: Dissolve the dried polymer in DMSO-d₆. The appearance of signals corresponding to the thiophene and aldehyde protons will confirm successful functionalization.

    • FT-IR Spectroscopy: Analyze the dried polymer. Look for the appearance of characteristic peaks for the B-O bond and the aldehyde C=O stretch.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

Expected Results and Characterization Data
ParameterPoly(vinyl alcohol) (PVA)PVA-(3-formylthiophen-2-yl)
Appearance White to off-white powderPale yellow powder
¹H NMR (DMSO-d₆) δ 4.2-4.5 (m, -CH-OH), 1.2-1.6 (m, -CH₂-)δ 9.8 (s, 1H, -CHO), 8.1 (d, 1H, thiophene-H), 7.4 (d, 1H, thiophene-H), 4.2-4.8 (m, backbone), 1.2-1.8 (m, backbone)
FT-IR (cm⁻¹) 3300 (O-H), 2940 (C-H), 1090 (C-O)3300 (O-H), 2940 (C-H), 1680 (C=O aldehyde), 1350 (B-O)
Degree of Functionalization -5-15% (Determined by ¹H NMR integration)
Molecular Weight (Mw, g/mol ) 18,00020,000
PDI 1.81.9

Protocol 2: Post-Synthetic Modification of Poly(4-bromostyrene) via Suzuki-Miyaura Coupling

This protocol describes the functionalization of poly(4-bromostyrene) with this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a stable carbon-carbon bond, leading to a robust functionalized polymer.

Experimental Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Polymer Dissolve Poly(4-bromostyrene) in Toluene Reagents Add Boronic Acid, Catalyst, and Base Polymer->Reagents Degassing Degas with N2 Reagents->Degassing Heating Heat at 90°C for 48h Degassing->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Dry under vacuum Washing->Drying NMR 1H NMR Drying->NMR GPC GPC Drying->GPC UVVis UV-Vis Drying->UVVis

Caption: Workflow for Suzuki-Miyaura modification.

Materials
  • Poly(4-bromostyrene), Mw ≈ 10,000 g/mol

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for filtration and drying

Procedure
  • Reaction Setup: To a Schlenk flask, add poly(4-bromostyrene) (1.0 g, 5.46 mmol of bromine units), this compound (1.28 g, 8.19 mmol), and potassium carbonate (2.26 g, 16.38 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.315 g, 0.273 mmol) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture at 90 °C for 48 hours under a nitrogen atmosphere with vigorous stirring.

  • Purification:

    • After cooling to room temperature, dilute the mixture with 20 mL of toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to 400 mL of vigorously stirring methanol.

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer with fresh methanol (3 x 50 mL).

    • Dry the resulting polymer under vacuum at 50 °C overnight.

  • Characterization:

    • ¹H NMR Spectroscopy: Dissolve the dried polymer in CDCl₃. The appearance of signals for the thiophene and aldehyde protons and the disappearance of the signals corresponding to the brominated aromatic protons will indicate successful modification.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

    • UV-Vis Spectroscopy: Analyze the electronic absorption properties of the modified polymer in a suitable solvent (e.g., THF).

Expected Results and Characterization Data
ParameterPoly(4-bromostyrene)Poly(styrene-co-(styrene-4-yl-3-formylthiophene))
Appearance White powderYellowish-brown powder
¹H NMR (CDCl₃) δ 7.3-7.5 (br, Ar-H), 6.3-6.8 (br, Ar-H), 1.2-2.0 (br, backbone)δ 9.9 (s, 1H, -CHO), 7.8 (d, 1H, thiophene-H), 7.2-7.6 (m, Ar-H), 6.5-7.0 (m, Ar-H), 1.3-2.2 (br, backbone)
Degree of Functionalization ->90% (Determined by ¹H NMR integration)
Molecular Weight (Mw, g/mol ) 10,00012,500
PDI 1.51.6
UV-Vis (THF, λmax, nm) ~260~310

Applications in Research and Drug Development

The post-synthetic modification of polymers with this compound introduces a unique combination of functionalities, enabling a wide range of applications:

  • Drug Delivery: The aldehyde group can be used to conjugate drugs, targeting ligands, or imaging agents via Schiff base formation or other covalent linkages. This allows for the development of targeted and controlled drug delivery systems. The thiophene moiety can impart specific interactions with biological targets or be used for stimuli-responsive release.

  • Biosensors: The formylthiophene unit can act as a recognition element or a platform for attaching bioreceptors (e.g., antibodies, enzymes). The electronic properties of the thiophene can be exploited for electrochemical or fluorescent sensing of biomolecules.

  • Tissue Engineering: Functionalized polymers can be used to create scaffolds that promote cell adhesion and proliferation. The aldehyde groups can be used to crosslink the polymer matrix or to immobilize growth factors.

  • Smart Materials: The reversible nature of some linkages formed with the aldehyde group (e.g., imines) can be utilized to create self-healing or stimuli-responsive materials.

Signaling Pathway and Logical Relationship Diagram

cluster_0 Polymer Functionalization cluster_1 Downstream Applications cluster_2 End Products / Systems StartPolymer Precursor Polymer (e.g., PVA, Poly(4-bromostyrene)) Modification Post-Synthetic Modification with this compound StartPolymer->Modification FuncPolymer Functionalized Polymer (Aldehyde & Thiophene) Modification->FuncPolymer Bioconjugation Bioconjugation (e.g., Drug, Ligand) FuncPolymer->Bioconjugation Crosslinking Crosslinking / Material Formulation FuncPolymer->Crosslinking Sensing Sensing Platform Assembly FuncPolymer->Sensing DDS Drug Delivery System Bioconjugation->DDS Scaffold Tissue Engineering Scaffold Crosslinking->Scaffold Biosensor Biosensor Sensing->Biosensor

Caption: Application development pathway.

Disclaimer: These protocols are intended as a guide and may require optimization for specific polymer batches and laboratory conditions. All work should be performed by qualified personnel in a properly equipped laboratory, following all applicable safety precautions.

Application Notes and Protocols: (3-formylthiophen-2-yl)boronic acid in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-formylthiophen-2-yl)boronic acid is a versatile bifunctional building block increasingly utilized in the synthesis of advanced organic electronic materials. Its unique structure, featuring a thiophene ring functionalized with both a reactive boronic acid group and a formyl (-CHO) substituent, offers a powerful platform for creating tailored π-conjugated systems. The thiophene unit serves as an excellent electron-rich component, contributing to the desirable charge transport properties of the resulting materials. The boronic acid moiety enables facile and efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern polymer synthesis, allowing for the creation of well-defined donor-acceptor copolymers.

The strategic placement of the formyl group at the 3-position of the thiophene ring provides a key site for post-polymerization modification or for tuning the electronic properties of the polymer backbone. The electron-withdrawing nature of the formyl group can influence the frontier energy levels (HOMO and LUMO) of the material, which is a critical factor in designing high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Key Applications in Organic Electronics

The primary application of this compound lies in its use as a monomer in the synthesis of donor-acceptor (D-A) conjugated copolymers. In this molecular design, the electron-rich thiophene unit acts as the donor, while it is copolymerized with various electron-deficient (acceptor) monomers. This D-A architecture is a proven strategy for narrowing the bandgap of the material, leading to enhanced absorption in the visible and near-infrared regions of the electromagnetic spectrum, a crucial feature for efficient organic solar cells.

While specific data for polymers derived directly from this compound is not extensively reported in readily available literature, the broader class of thiophene-benzothiadiazole copolymers, which can be synthesized using this building block, has demonstrated significant potential. For instance, copolymers incorporating thieno[3,2-b]thiophene and benzothiadiazole units have achieved hole mobilities as high as 0.1 cm²/Vs in OFETs. The introduction of a formyl group is anticipated to further modulate these properties.

Experimental Protocols

The synthesis of conjugated polymers using this compound is typically achieved via Suzuki-Miyaura cross-coupling polymerization. This reaction involves the palladium-catalyzed coupling of the boronic acid monomer with a dibrominated acceptor comonomer.

General Protocol for Suzuki-Miyaura Polycondensation

This protocol provides a general methodology for the copolymerization of this compound with a generic dibromo-acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).

Materials:

  • This compound

  • Dibromo-acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or CsF)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add the this compound (1.0 eq.), the dibromo-acceptor monomer (1.0 eq.), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 eq.).

  • Solvent Addition: Under an inert atmosphere, add the anhydrous solvent to the flask. If using a biphasic system like THF/water, ensure thorough degassing of both solvents prior to addition.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified reaction time (typically 12-48 hours). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomeric impurities, the polymer is typically subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Note: The optimal reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) will depend on the specific comonomer used and should be optimized for each new polymer synthesis.

Data Presentation

Quantitative data for organic electronic materials is crucial for evaluating their performance. Below is a template table summarizing the key parameters that should be characterized for a newly synthesized polymer.

PropertySymbolMethod of MeasurementTypical Range for Thiophene Copolymers
Number Average Molecular WeightMₙ (kDa)GPC10 - 100
Polydispersity IndexPDIGPC1.5 - 3.0
HOMO Energy LevelEHOMO (eV)CV, PESA-5.0 to -5.8
LUMO Energy LevelELUMO (eV)CV, IPES-2.8 to -3.8
Optical BandgapEgopt (eV)UV-Vis Spectroscopy1.5 - 2.5
Hole Mobilityµh (cm²/Vs)OFET10⁻⁴ - 1.0
Electron Mobilityµe (cm²/Vs)OFET10⁻⁵ - 0.1
Power Conversion EfficiencyPCE (%)OPV Device Testing2 - 15

Note: The values presented in the "Typical Range" are for general thiophene-based copolymers and may vary for materials synthesized specifically with this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a donor-acceptor copolymer using this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Processing cluster_application Application & Characterization Monomer1 This compound (Donor Monomer) Reaction Suzuki-Miyaura Polycondensation Monomer1->Reaction Monomer2 Dibromo-Acceptor Monomer Monomer2->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Polymer Crude Donor-Acceptor Copolymer Reaction->Polymer Purification Purification (Soxhlet Extraction) Polymer->Purification FinalPolymer Purified Conjugated Polymer Purification->FinalPolymer Device Device Fabrication (OFET, OPV, OLED) FinalPolymer->Device Characterization Material & Device Characterization Device->Characterization

General synthesis and application workflow.
Logical Relationship in Donor-Acceptor Polymer Design

This diagram illustrates the relationship between the molecular structure of the monomers and the resulting properties of the organic electronic material.

DAP_Design Donor Donor Monomer (e.g., 3-formylthiophen) Polymer Donor-Acceptor Copolymer Donor->Polymer Acceptor Acceptor Monomer (e.g., Benzothiadiazole) Acceptor->Polymer HOMO_LUMO HOMO/LUMO Energy Levels Polymer->HOMO_LUMO Bandgap Optical Bandgap Polymer->Bandgap Mobility Charge Carrier Mobility Polymer->Mobility HOMO_LUMO->Bandgap DevicePerformance Device Performance (PCE, µ) HOMO_LUMO->DevicePerformance Bandgap->DevicePerformance Mobility->DevicePerformance

Design principles of D-A copolymers.

Application Notes and Protocols: Development of One-Pot Reactions Involving (3-formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the development of one-pot reactions utilizing the dual functionality of (3-formylthiophen-2-yl)boronic acid. This versatile building block contains a boronic acid moiety, suitable for palladium-catalyzed cross-coupling reactions, and a formyl group, which can participate in a variety of condensation and cyclization reactions. The ability to perform sequential reactions in a single pot offers significant advantages in terms of efficiency, reduced waste, and rapid access to complex molecular scaffolds relevant to drug discovery.

While the Suzuki-Miyaura cross-coupling of thienylboronic acids is a well-established transformation, this document focuses on the subsequent in-situ functionalization of the formyl group in a one-pot fashion. Based on established chemical principles, a hypothetical one-pot tandem Suzuki-Miyaura coupling followed by a Povarov-type reaction is presented for the synthesis of novel thieno[2,3-c]quinoline derivatives.

Application: One-Pot Synthesis of Thieno[2,3-c]quinolines

The thieno[2,3-c]quinoline scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. A one-pot synthesis commencing from this compound, an aryl halide, and a substituted aniline offers a convergent and efficient route to this heterocyclic system. The proposed reaction proceeds via an initial Suzuki-Miyaura coupling to form a 2-aryl-3-formylthiophene intermediate, which then undergoes a Povarov-type [4+2] cycloaddition with an in-situ formed imine from the aniline, catalyzed by a Lewis or Brønsted acid, to yield the final tricyclic product.

Table 1: Hypothetical Quantitative Data for the One-Pot Synthesis of Thieno[2,3-c]quinoline Derivatives

This table presents expected yields for a range of substrates based on typical efficiencies of Suzuki-Miyaura couplings involving thienylboronic acids and Povarov reactions.

EntryAryl Halide (R¹)Aniline (R²)ProductExpected Yield (%)
14-BromoanisoleAniline8-Methoxy-4-phenyl-5,6-dihydrothieno[2,3-c]quinoline65
24-BromotolueneAniline8-Methyl-4-phenyl-5,6-dihydrothieno[2,3-c]quinoline68
31-Bromo-4-(trifluoromethyl)benzeneAniline4-Phenyl-8-(trifluoromethyl)-5,6-dihydrothieno[2,3-c]quinoline62
44-BromobenzonitrileAniline4-Phenyl-5,6-dihydrothieno[2,3-c]quinoline-8-carbonitrile58
54-Bromoanisole4-Methoxyaniline8-Methoxy-4-(4-methoxyphenyl)-5,6-dihydrothieno[2,3-c]quinoline63
64-Bromoanisole4-Chloroaniline4-(4-Chlorophenyl)-8-methoxy-5,6-dihydrothieno[2,3-c]quinoline60

Experimental Protocols

Protocol 2.1: General Procedure for the One-Pot Synthesis of 4-Aryl-thieno[2,3-c]quinolines

This protocol details the proposed one-pot tandem Suzuki-Miyaura coupling and Povarov-type reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted aniline

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane) via syringe.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the aryl halide.

  • Addition of Povarov Reagents: Cool the reaction mixture to room temperature. To the same flask, add the substituted aniline (1.5 equiv.) and the Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, 0.1 equiv.).

  • Povarov Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thieno[2,3-c]quinoline derivative.

Visualizations

Diagram 1: Proposed One-Pot Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Suzuki-Miyaura Coupling cluster_2 Povarov Reaction Addition cluster_3 Povarov Reaction A This compound E Heat (80-100 °C) in Anhydrous Solvent A->E B Aryl Halide B->E C Pd Catalyst C->E D Base D->E F 2-Aryl-3-formylthiophene Intermediate E->F I Heat (100-120 °C) F->I G Aniline G->I H Lewis/Brønsted Acid H->I J Thieno[2,3-c]quinoline Product I->J

Caption: Workflow for the one-pot synthesis.

Diagram 2: Proposed Reaction Mechanism

G cluster_suzuki Suzuki-Miyaura Coupling cluster_povarov Povarov Reaction start This compound + Ar-X suzuki_intermediate 2-Aryl-3-formylthiophene start->suzuki_intermediate Pd catalyst, Base imine_formation Imine Formation suzuki_intermediate->imine_formation + Aniline, H+ cycloaddition [4+2] Cycloaddition imine_formation->cycloaddition Lewis Acid aromatization Aromatization cycloaddition->aromatization final_product Thieno[2,3-c]quinoline aromatization->final_product

Caption: Proposed tandem reaction mechanism.

Safety Operating Guide

Safe Disposal of (3-formylthiophen-2-yl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-formylthiophen-2-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, it is imperative to treat this compound and any contaminated materials as hazardous waste.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][4]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2][3][5]
Hand Protection Nitrile or other chemically resistant gloves.[3][5]
Body Protection A lab coat that fully covers the arms and is fastened.[2]
Respiratory Protection If dust is generated, a NIOSH-approved respirator for particulates is recommended.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4][5]

1. Waste Identification and Segregation:

  • Hazardous Waste Designation: this compound waste is classified as hazardous.[1]

  • Separate Waste Streams: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent potentially dangerous chemical reactions.[5]

  • Dedicated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2][4]

2. Waste Collection:

  • Solid Waste: This includes unused or unwanted this compound, as well as contaminated materials such as weighing paper, gloves, and pipette tips. Place these directly into a designated solid hazardous waste container.[2][4][5]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, sealable container for liquid hazardous waste.[4]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[2][5]

3. Container and Glassware Decontamination:

  • Initial Rinse: Empty containers that held this compound must be decontaminated. In a chemical fume hood, rinse the container three times with a suitable solvent. This initial rinseate must be collected and disposed of as liquid hazardous waste.[4]

  • Secondary Decontamination: A subsequent wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[2]

  • Final Disposal of Cleaned Containers: After thorough decontamination and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[4]

4. Storage and Disposal:

  • Secure Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3][5] Laboratory personnel should not transport hazardous waste outside of their designated work area.[5]

5. Spill Management:

  • Immediate Action: In the event of a spill, evacuate and secure the area to restrict access.[3]

  • Cleanup: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into a sealed hazardous waste container.[3][6]

  • Decontamination: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[3]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid & Liquid) FumeHood->Segregate Rinse Triple Rinse Empty Containers FumeHood->Rinse CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid Label Label Containers 'Hazardous Waste' Store Store in Designated Area Label->Store CollectSolid->Label CollectLiquid->Label CollectRinseate Collect Rinseate as Hazardous Waste Rinse->CollectRinseate CollectRinseate->Label ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-formylthiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of (3-formylthiophen-2-yl)boronic acid, a compound that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z.87.1 1989 standard or equivalent. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Latex gloves are not suitable as they may not provide adequate protection.[5][6] Always inspect gloves for damage before use and dispose of single-use gloves after handling.[4][5]
Body Laboratory Coat or Chemical Protective ApronA lab coat with long sleeves or a chemical protective apron should be worn to protect clothing and skin from splashes.[5]
Feet Closed-toe ShoesShoes should be made of impervious material to prevent penetration by chemicals.[5]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Work in Fume Hood prep_ppe->prep_hood Ensure proper ventilation handle_weigh 3. Weigh Solid prep_hood->handle_weigh Minimize exposure to dust handle_dissolve 4. Dissolve/React handle_weigh->handle_dissolve Use appropriate solvent cleanup_decon 5. Decontaminate Surfaces handle_dissolve->cleanup_decon After experiment completion cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste Follow waste protocols cleanup_dispose 7. Dispose of Waste cleanup_waste->cleanup_dispose According to regulations

Diagram: A high-level workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly.

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

    • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][3]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]

    • Ingestion : Rinse the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][3]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[1] The compound is air-sensitive, so proper storage is crucial.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Collect unreacted this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other chemical wastes unless explicitly instructed by a qualified professional.[8]

Disposal Procedure:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound down the drain unless explicitly permitted by your local water authority, which is highly unlikely for this type of compound.[8]

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.